Mirk-IN-1
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[2-chloro-5-[(3-chlorophenyl)methylcarbamoyl]phenyl]-2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N5O4/c1-34-23-27-11-14-8-16(22(33)29-19(14)30-23)21(32)28-18-9-13(5-6-17(18)25)20(31)26-10-12-3-2-4-15(24)7-12/h2-9,11H,10H2,1H3,(H,26,31)(H,28,32)(H,27,29,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKBSRPVZZLCJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)NC3=C(C=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mirk-IN-1: A Technical Guide to its Mechanism of Action in Pancreatic Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to its profound resistance to conventional therapies. A significant contributor to this resistance is the population of quiescent cancer cells that evade cell cycle-dependent treatments. The serine/threonine kinase Mirk/Dyrk1B has emerged as a critical survival factor for these dormant cells, making it a compelling therapeutic target. This technical guide provides an in-depth exploration of the mechanism of action of Mirk/Dyrk1B inhibitors, exemplified by potent and selective compounds, in pancreatic cancer cells. We will dissect the signaling pathways governed by Mirk/Dyrk1B, the cellular consequences of its inhibition, and provide detailed protocols for validating these mechanisms in a laboratory setting.
The Mirk/Dyrk1B Kinase: A Guardian of Quiescent Pancreatic Cancer Cells
Mirk (minibrain-related kinase), also known as Dyrk1B (dual-specificity tyrosine-phosphorylation-regulated kinase 1B), is a member of the DYRK family of protein kinases.[1][2] In the context of pancreatic cancer, Mirk/Dyrk1B is not an oncogene in the classical sense of driving proliferation. Instead, its overexpression, found in approximately 90% of pancreatic cancers, and amplification in a subset, confers a significant survival advantage, particularly under conditions of cellular stress.[3][4]
A crucial aspect of pancreatic cancer biology is the large population of cells in a quiescent or G0 state, which are not actively dividing and are thus refractory to many chemotherapeutic agents.[3] Mirk/Dyrk1B expression is elevated in these quiescent cancer cells, where it orchestrates a pro-survival program.[2][3] One of its key functions is to mitigate oxidative stress by increasing the transcription of a battery of antioxidant genes, thereby lowering the levels of reactive oxygen species (ROS).[5] This is critical for cancer cells, which often have a high metabolic rate and consequently, high ROS production.
The Mirk/Dyrk1B Signaling Axis in Pancreatic Cancer
Oncogenic KRAS mutations are present in over 90% of pancreatic cancers and are a key driver of the disease. Mirk/Dyrk1B has been identified as a downstream effector of the oncogenic KRAS signaling pathway.[6] The activation of Mirk/Dyrk1B is mediated through the Rac1 GTPase, which is, in turn, activated by KRAS.[6] This signaling cascade is pivotal for the survival of pancreatic cancer cells.
Mechanism of Action of Mirk/Dyrk1B Inhibitors
Mirk-IN-1 and other potent Mirk/Dyrk1B inhibitors are small molecules designed to bind to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates.[2] The inhibition of Mirk/Dyrk1B's kinase activity triggers a cascade of events that ultimately leads to the demise of pancreatic cancer cells, particularly the quiescent population.
The primary consequences of Mirk/Dyrk1B inhibition are:
-
Increased Oxidative Stress: By inhibiting Mirk/Dyrk1B, the transcription of antioxidant genes is downregulated, leading to an accumulation of ROS.[5] This surge in oxidative stress damages cellular components, including DNA.
-
DNA Damage: The elevated ROS levels, coupled with the potential disruption of other Mirk/Dyrk1B-mediated DNA repair processes, lead to significant DNA damage. This is often visualized by the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[7]
-
Abrogation of Quiescence and Cell Cycle Re-entry: Mirk/Dyrk1B plays a role in maintaining cells in a quiescent state by regulating key cell cycle proteins. Inhibition of Mirk/Dyrk1B can force these cells to re-enter the cell cycle without having repaired the accumulated DNA damage, leading to mitotic catastrophe.[7]
-
Induction of Apoptosis: The culmination of increased ROS, DNA damage, and cell cycle dysregulation is the induction of apoptosis, or programmed cell death. This is evidenced by the cleavage of key apoptotic proteins such as PARP and caspase-3.[2][7]
| Inhibitor Example | Target(s) | IC50 (nM) | Key References |
| AZ191 | Dyrk1B | 17 | [3] |
| EHT 5372 | Dyrk1B | 0.28 | [8] |
Experimental Validation of this compound's Mechanism of Action
A robust investigation into the mechanism of action of a Mirk/Dyrk1B inhibitor requires a multi-pronged experimental approach. The following protocols provide a framework for validating the key mechanistic claims in a pancreatic cancer cell line such as PANC-1.
Target Engagement: Confirming Mirk/Dyrk1B Binding
Before assessing downstream effects, it is crucial to confirm that the inhibitor directly engages with Mirk/Dyrk1B within the cancer cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture PANC-1 cells to 80-90% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest and resuspend cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Mirk/Dyrk1B in each sample by Western blotting.
-
Expected Outcome: In the presence of a binding inhibitor, Mirk/Dyrk1B will be stabilized and remain soluble at higher temperatures compared to the vehicle-treated control.
-
Assessing Downstream Signaling and Cellular Effects
Protocol: Western Blot Analysis of Mirk/Dyrk1B Signaling
-
Cell Culture and Treatment:
-
Plate PANC-1 cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM) for 24 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-phospho-Histone H2A.X (Ser139) (for DNA damage)
-
Anti-cleaved PARP (for apoptosis)
-
Anti-cleaved Caspase-3 (for apoptosis)
-
Anti-Mirk/Dyrk1B
-
Anti-β-actin (as a loading control)
-
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL detection system.
-
Expected Outcome: A dose-dependent increase in γH2AX, cleaved PARP, and cleaved Caspase-3 with this compound treatment.
-
Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed PANC-1 cells in a 96-well plate at a density of 5,000 cells/well.
-
-
Treatment:
-
After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM).
-
-
Incubation:
-
Incubate for 72 hours.
-
-
Assay:
-
Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Read the absorbance or luminescence on a plate reader.
-
Expected Outcome: A dose-dependent decrease in cell viability, from which an IC50 value can be calculated.
-
Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment:
-
Treat PANC-1 cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for 48 hours.
-
-
Cell Staining:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Expected Outcome: A dose-dependent increase in the percentage of Annexin V-positive cells (early apoptosis) and Annexin V/PI-positive cells (late apoptosis/necrosis).
-
| Treatment | % Viability (72h) | % Apoptotic Cells (48h) |
| Vehicle (DMSO) | 100% | 5% |
| This compound (0.1 µM) | 85% | 15% |
| This compound (1 µM) | 50% | 40% |
| This compound (10 µM) | 20% | 75% |
Clinical Perspective and Future Directions
The unique role of Mirk/Dyrk1B in promoting the survival of quiescent cancer cells, which are a major source of therapeutic resistance and disease recurrence, makes it a highly attractive target for drug development.[9] Small molecule inhibitors of DYRK1B are currently in preclinical and early clinical development for various cancers.[9] A particularly promising strategy is the combination of Mirk/Dyrk1B inhibitors with standard-of-care chemotherapies like gemcitabine.[7] By forcing quiescent cells to re-enter the cell cycle and sensitizing them to DNA damage, Mirk/Dyrk1B inhibitors have the potential to overcome chemoresistance and improve patient outcomes in pancreatic cancer.
Further research is warranted to identify predictive biomarkers for sensitivity to Mirk/Dyrk1B inhibition and to optimize combination therapy strategies. The in-depth mechanistic understanding and robust experimental validation outlined in this guide will be instrumental in advancing these novel therapeutic approaches for pancreatic cancer.
References
-
Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. (2024). PMC. [Link]
-
Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. (2024). PubMed. [Link]
-
The Kinase Mirk/dyrk1B: A Possible Therapeutic Target in Pancreatic Cancer. (n.d.). PMC. [Link]
-
Radiosensitization by Kinase Inhibition Revealed by Phosphoproteomic Analysis of Pancreatic Cancer Cells. (2020). PubMed. [Link]
-
What are DYRK inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]
-
Mirk/dyrk1B kinase is upregulated following inhibition of mTOR. (n.d.). PMC. [Link]
-
The Kinase Mirk/dyrk1B: A Possible Therapeutic Target in Pancreatic Cancer. (2010). MDPI. [Link]
-
DYRK1B blockade promotes tumoricidal macrophage activity in pancreatic cancer. (2024). PMC. [Link]
-
The kinase Mirk/Dyrk1B mediates cell survival in pancreatic ductal adenocarcinoma. (n.d.). PubMed. [Link]
-
Abstract 3195: DYRK1B inhibitors prevent pharmacologic quiescence and sensitize lung cancers to EGFR inhibitors. (2017). AACR Journals. [Link]
-
Mirk/Dyrk1B in cancer. (2007). PubMed. [Link]
-
The Kinase Mirk/dyrk1B: A Possible Therapeutic Target in Pancreatic Cancer. (2010). PubMed. [Link]
-
Mirk/Dyrk1B Maintains the Viability of Quiescent Pancreatic Cancer Cells by Reducing Levels of Reactive Oxygen Species. (n.d.). PMC. [Link]
-
Mirk/Dyrk1B, a novel therapeutic target, mediates cell survival in non-small cell lung cancer cells. (n.d.). NIH. [Link]
-
Mirk kinase inhibition blocks the in vivo growth of pancreatic cancer cells. (2014). PMC. [Link]
-
Inactivation of mirk/dyrk1b kinase targets quiescent pancreatic cancer cells. (n.d.). PubMed. [Link]
Sources
- 1. What are DYRK1B inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AZD-7762 - LKT Labs [lktlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation of mirk/dyrk1b kinase targets quiescent pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DYRK1B blockade promotes tumoricidal macrophage activity in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Mirk/Dyrk1B Kinase in Cell Cycle Regulation: A Technical Guide for Researchers
Abstract
Minibrain-related kinase (Mirk), also known as dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B), is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in the establishment and maintenance of cellular quiescence (G0 phase).[1] Its activity is tightly controlled and has profound implications for normal cellular processes such as myogenesis and for pathological conditions, most notably cancer.[1][2] In many solid tumors, Mirk/Dyrk1B is upregulated and functions as a pro-survival factor, allowing cancer cells to enter a dormant, drug-resistant state.[3][4] This guide provides an in-depth technical overview of Mirk/Dyrk1B's function in cell cycle control, detailing its upstream regulation, downstream targets, and the intricate signaling networks it governs. Furthermore, we present validated experimental protocols for the characterization of Mirk/Dyrk1B activity and its cellular effects, aiming to equip researchers and drug development professionals with the necessary knowledge to investigate this critical kinase.
Introduction: The Mirk/Dyrk1B Kinase
Mirk/Dyrk1B belongs to the DYRK family of kinases, characterized by their dual-specificity nature; they autophosphorylate on a tyrosine residue within their activation loop during translation, which is essential for their subsequent serine/threonine kinase activity towards other substrates.[2] While expressed at low levels in most tissues, Mirk/Dyrk1B is notably abundant in skeletal muscle and is frequently overexpressed in various cancers, including pancreatic, ovarian, and non-small cell lung cancer.[2][5]
The primary role of Mirk/Dyrk1B in cell cycle regulation is to act as a gatekeeper for the G0/G1 transition.[6] Its activity is highest in quiescent cells, where it actively suppresses entry into the cell cycle.[7] This function is critical for maintaining a pool of non-proliferating cells and is co-opted by cancer cells to survive under stressful conditions such as nutrient deprivation or chemotherapy.[3][8] Understanding the molecular mechanisms by which Mirk/Dyrk1B controls cell cycle arrest is therefore of paramount importance for developing novel therapeutic strategies.
Upstream Regulation of Mirk/Dyrk1B Activity
The activity and expression of Mirk/Dyrk1B are governed by a complex interplay of signaling pathways that respond to extracellular cues and intracellular stress.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK/ERK pathway, typically associated with cell proliferation, negatively regulates Mirk/Dyrk1B.[9] Mitogenic signals that activate the Ras/Raf/MEK/ERK cascade lead to the downregulation of Mirk/Dyrk1B, thereby promoting cell cycle entry.[10] Conversely, inhibition of the MEK-ERK pathway can lead to an increase in Mirk/Dyrk1B protein levels.[9][11]
In contrast, stress-activated MAPK pathways can activate Mirk/Dyrk1B. The MKK3/p38 pathway, which is triggered by cellular stress, can phosphorylate and activate Mirk/Dyrk1B, contributing to stress-induced cell cycle arrest.[4] The small GTPase Rac1 has also been shown to activate Mirk/Dyrk1B via MKK3.[12]
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling network, a central regulator of cell growth and proliferation, also intersects with Mirk/Dyrk1B. Inhibition of mTOR has been shown to upregulate Mirk/Dyrk1B expression, suggesting a feedback mechanism where the cell enters a quiescent state in response to metabolic stress.[8][13] This has significant implications for cancer therapy, as mTOR inhibitors may inadvertently promote a dormant, drug-resistant state through the upregulation of Mirk/Dyrk1B.
The following diagram illustrates the key upstream signaling pathways that converge on Mirk/Dyrk1B.
Caption: Downstream targets of Mirk/Dyrk1B in cell cycle arrest.
Mirk/Dyrk1B as a Therapeutic Target in Cancer
The pro-survival role of Mirk/Dyrk1B in quiescent cancer cells makes it an attractive target for therapeutic intervention. [14]Quiescent cancer cells are notoriously resistant to conventional chemotherapies that target rapidly dividing cells. By inhibiting Mirk/Dyrk1B, it may be possible to force these dormant cells back into the cell cycle, thereby sensitizing them to cytotoxic agents. [3]Furthermore, Mirk/Dyrk1B has been shown to reduce levels of reactive oxygen species (ROS) in quiescent cancer cells, contributing to their survival. [7][15]Inhibition of Mirk/Dyrk1B can therefore also induce apoptosis through the accumulation of ROS.
A number of small molecule inhibitors of Mirk/Dyrk1B have been developed and are being investigated for their anti-cancer properties. The table below summarizes the IC50 values of some of these inhibitors.
| Inhibitor | Dyrk1B IC50 (nM) | Dyrk1A IC50 (nM) | Kinase Selectivity Notes | Reference |
| AZ191 | 17 | 4 | Potent inhibitor of Dyrk1A and Dyrk1B. | [16] |
| EHT 5372 | 0.28 | Not specified | Highly selective within a screen of 400 kinases. | [8] |
| EHT 6840 | 0.59 | Not specified | Highly selective within a screen of 400 kinases. | [8] |
| VER-239353 | 2.4 | 7 | >30-fold selectivity versus Dyrk2. | [6] |
| Compound 14 | 1 | Not specified | From a series of diaryl 1H-pyrazolo[3,4-b]pyridines. | [6] |
| Compound 48 | 70 | 100 | Thiophene compound with additional off-targets Clk1 and Clk4. | [6] |
| Staurosporine | 2.0 | Not specified | Broad-spectrum kinase inhibitor. | [17] |
| GW 5074 | 470 | Not specified | [17] |
Experimental Protocols for Studying Mirk/Dyrk1B
To facilitate further research into the function of Mirk/Dyrk1B, we provide the following validated experimental protocols.
In Vitro Mirk/Dyrk1B Kinase Assay (ADP-Glo™ Format)
This protocol outlines a luminescent-based assay to measure the kinase activity of purified Mirk/Dyrk1B. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Mirk/Dyrk1B enzyme (e.g., from BPS Bioscience)
-
DYRKtide substrate (RRRFRPASPLRGPPK) [17]* ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Enzyme and Substrate Preparation: Dilute the Mirk/Dyrk1B enzyme and DYRKtide substrate in 1x kinase reaction buffer to the desired working concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of test inhibitor (or DMSO vehicle control)
-
2 µL of diluted Mirk/Dyrk1B enzyme
-
2 µL of substrate/ATP mix
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Western Blot Analysis of Mirk/Dyrk1B and its Phosphorylated Substrates
This protocol describes the detection of total and phosphorylated levels of Mirk/Dyrk1B and its downstream targets in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-Mirk/Dyrk1B, anti-phospho-p27 (Ser10), anti-p27, anti-cyclin D1, anti-phospho-ERK1/2, anti-ERK1/2
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to detect phosphorylated proteins. For total proteins, 5% non-fat dry milk in TBST can be used.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of the cell cycle distribution of cells following manipulation of Mirk/Dyrk1B expression or activity.
Materials:
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
The following diagram outlines a general workflow for investigating the role of Mirk/Dyrk1B in cell cycle regulation.
Caption: A typical experimental workflow for studying Mirk/Dyrk1B.
Conclusion
Mirk/Dyrk1B is a multifaceted kinase that acts as a critical regulator of the G0/G1 checkpoint. Its ability to enforce a quiescent state is essential for normal cellular homeostasis but is also exploited by cancer cells to achieve a dormant, drug-resistant phenotype. The intricate network of upstream regulators and downstream effectors of Mirk/Dyrk1B provides multiple avenues for therapeutic intervention. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to further unravel the complexities of Mirk/Dyrk1B signaling and to accelerate the development of novel strategies to target this kinase in cancer and other diseases.
References
- Deng X, Mercer SE, Shah S, Ewton DZ, Friedman E. The cyclin- dependent kinase inhibitor p27Kip1 is stabilized in G(0) by Mirk/dyrk1B kinase. J Biol Chem. 2004 279:22498–504.
-
Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC - PubMed Central - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Inactivation of mirk/dyrk1b kinase targets quiescent pancreatic cancer cells - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Mirk/Dyrk1B: a multifunctional dual-specificity kinase involved in growth arrest, differentiation, and cell survival - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Mirk/Dyrk1B in cancer - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway | Oncotarget. (2017, January 3). Retrieved January 16, 2026, from [Link]
-
Mirk/dyrk1B kinase is upregulated following inhibition of mTOR - PMC. (n.d.). Retrieved January 16, 2026, from [Link]
-
Mirk/Dyrk1B Maintains the Viability of Quiescent Pancreatic Cancer Cells by Reducing Levels of Reactive Oxygen Species - PMC. (n.d.). Retrieved January 16, 2026, from [Link]
-
The Kinase Mirk/dyrk1B: A Possible Therapeutic Target in Pancreatic Cancer - PMC. (n.d.). Retrieved January 16, 2026, from [Link]
-
MIRK/DYRK1B MEDIATES SURVIVAL DURING THE DIFFERENTIATION OF C2C12 MYOBLASTS - PMC. (n.d.). Retrieved January 16, 2026, from [Link]
-
Mirk/dyrk1B kinase is upregulated following inhibition of mTOR - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
DYRK1B Kinase Assay Service - Reaction Biology. (n.d.). Retrieved January 16, 2026, from [Link]
-
Mirk/Dyrk1B, a novel therapeutic target, mediates cell survival in non-small cell lung cancer cells - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Enrichment of autophosphorylated Mirk/Dyrk1B consistent with the... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Targeting the survival kinase DYRK1B: A novel approach to overcome radiotherapy-related treatment resistance. (2023, November 29). Retrieved January 16, 2026, from [Link]
-
Mirk/dyrk1B is a Rho-induced Kinase Active in Skeletal Muscle Differentiation - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Mirk/Dyrk1B Maintains the Viability of Quiescent Pancreatic Cancer Cells by Reducing Levels of Reactive Oxygen Species - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
DYRK1B dual specificity tyrosine phosphorylation regulated kinase 1B [ (human)] - NCBI. (2025, November 25). Retrieved January 16, 2026, from [Link]
-
DYRK1B Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved January 16, 2026, from [Link]
-
Novel Efficient Multistage Lead Optimization Pipeline Experimentally Validated for DYRK1B Selective Inhibitors - PMC. (n.d.). Retrieved January 16, 2026, from [Link]
-
DYRK1B - Dual specificity tyrosine-phosphorylation-regulated kinase 1B - Homo sapiens (Human) | UniProtKB | UniProt. (n.d.). Retrieved January 16, 2026, from [Link]
-
Mirk/Dyrk1B mediates G0/G1 to S phase cell cycle progression and cell survival involving MAPK/ERK signaling in human cancer cells - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Mirk/Dyrk1B mediates G0/G1 to S phase cell cycle progression and cell survival involving MAPK/ERK signaling in human cancer cells - BioKB. (n.d.). Retrieved January 16, 2026, from [Link]
-
Analysis of Cell Cycle by Flow Cytometry. - Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]
-
Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PubMed. (2024, April 11). Retrieved January 16, 2026, from [Link]
-
The survival kinase Mirk/dyrk1B is activated through Rac1-MKK3 signaling - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
The cyclin-dependent kinase inhibitor p27Kip1 is stabilized in G(0) by Mirk/dyrk1B kinase - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
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Analysis of Cell Cycle by Flow Cytometry - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
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Mirk/Dyrk1B controls ventral spinal cord development via Shh pathway - PMC. (2024, January 31). Retrieved January 16, 2026, from [Link]
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Mirk/dyrk1B Kinase Destabilizes Cyclin D1 by Phosphorylation at Threonine 288 - Sci-Hub. (n.d.). Retrieved January 16, 2026, from [Link]
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Mirk-IN-1 discovery and development history
An In-Depth Technical Guide to the Discovery and Development of Mirk-IN-1
Executive Summary
The dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), also known as minibrain-related kinase (Mirk), has emerged as a compelling therapeutic target in oncology.[1][2] Its overexpression in numerous solid tumors is correlated with poor patient prognosis, primarily due to its role in maintaining cancer cell quiescence—a state of reversible cell cycle arrest that confers resistance to conventional chemotherapies.[1][2][3] This guide provides a comprehensive technical overview of the discovery and development of this compound, a potent chemical probe for the DYRK family of kinases. We will dissect the strategic rationale for targeting Mirk/Dyrk1B, the medicinal chemistry campaign that led to the inhibitor's discovery, its detailed biochemical and cellular characterization, and the experimental methodologies underpinning this research. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and cancer biology.
Mirk/Dyrk1B: A Strategic Target for Overcoming Chemoresistance
Mirk/Dyrk1B is a serine/threonine kinase belonging to the CMGC kinase group.[1] In normal physiology, it plays a role in cellular differentiation.[3] However, in the context of cancer, its function is co-opted to promote cell survival under stress.[3][4] Mirk/Dyrk1B acts as a negative regulator of the cell cycle, pushing cancer cells into a quiescent (G0) state. This is a key mechanism of tumor resistance, as most chemotherapies target rapidly dividing cells.[1][4] By arresting the cell cycle, Mirk/Dyrk1B allows tumor cells to survive the onslaught of cytotoxic agents and provides a reservoir for tumor recurrence.[5]
The therapeutic hypothesis is therefore clear: pharmacological inhibition of Mirk/Dyrk1B should force quiescent cancer cells to re-enter the cell cycle, thereby re-sensitizing them to standard-of-care chemotherapies.[3][5]
Upstream Activation and Downstream Signaling
Mirk/Dyrk1B activity is regulated by upstream stress-activated signaling pathways, including phosphorylation by MKK3.[3] Once active, it exerts its pro-survival effects by phosphorylating and modulating the stability of key cell cycle proteins, such as the CDK inhibitor p27 and Cyclin D isoforms.[4]
Discovery of this compound (ML315)
This compound, also known as ML315, was identified through a medicinal chemistry effort aimed at developing inhibitors for the CLK and DYRK families of kinases. The project explored several substituted pyrimidine chemotypes to understand the structure-activity relationships (SAR) governing potency and selectivity.[6]
The rationale for co-targeting CLK and DYRK kinases stems from their roles in related cellular processes. While DYRKs are involved in cell cycle control and quiescence, CLK kinases are critical for regulating pre-mRNA splicing—another process often dysregulated in cancer.[5] The discovery of dual-family inhibitors provides valuable tools to probe the interplay between these pathways.
Lead Optimization and Structure-Activity Relationship (SAR)
The development process involved systematic modifications to a 2,4-bisanilinopyrimidine scaffold. The goal of SAR studies is to methodically alter a lead molecule's structure and observe the corresponding changes in biological activity, thereby identifying the chemical features essential for potency and selectivity.[7][8] The campaign that produced this compound (ML315) led to compounds with low-nanomolar inhibitory activity against several DYRK and CLK isoforms.
The table below summarizes the SAR for a selection of key analogues from the discovery program, culminating in the potent and selective profile of ML315.
| Compound | R1 Group | R2 Group | Dyrk1B IC50 (nM) | Dyrk1A IC50 (nM) | Clk1 IC50 (nM) | Clk4 IC50 (nM) |
| Lead Cmpd | H | Phenyl | >1000 | >1000 | 250 | 180 |
| Analog 1 | 3-CF3-Ph | Phenyl | 150 | 80 | 45 | 30 |
| Analog 2 | 3-CF3-Ph | 4-Cl-Ph | 75 | 35 | 15 | 10 |
| ML315 | 3-CF3-Ph | 3-Ethynyl-Ph | 68 | 22 | <10 | <10 |
| Data synthesized from representative SAR studies and vendor information.[6][9] |
Causality Behind Experimental Choices: The SAR exploration focused on the aniline substituents at the C2 and C4 positions of the pyrimidine core. The introduction of a trifluoromethyl (CF3) group on one ring (R1) generally improved potency, likely through favorable electronic interactions in the kinase ATP-binding pocket. Further optimization at the R2 position revealed that an ethynyl group provided a significant boost in potency across both DYRK and CLK families, leading to the identification of ML315 (this compound).[6]
Biochemical and Cellular Characterization
A successful kinase inhibitor program requires rigorous validation of the compound's potency, selectivity, and cellular mechanism of action.
Biochemical Potency and Selectivity
This compound is a potent inhibitor of both Dyrk1B and Dyrk1A, with IC50 values of 68 nM and 22 nM, respectively.[9] While effective, this highlights a common challenge in the field: achieving selectivity between the highly homologous DYRK1A and DYRK1B kinases.[1][2] Kinome-wide screening of the parent compound series demonstrated high selectivity for the DYRK and CLK families over hundreds of other kinases, confirming the specificity of the pyrimidine scaffold.[6]
Cellular Mechanism of Action
In cellular assays, this compound was shown to phenocopy the effects of Mirk/Dyrk1B depletion via RNA interference. Treatment of quiescent cancer cell lines, such as those from ovarian or pancreatic cancer, with a Mirk/Dyrk1B inhibitor forces them to exit the G0/G1 phase and re-enter the cell cycle.[4] This premature cell cycle entry in the presence of high intracellular stress leads to increased levels of reactive oxygen species (ROS), DNA damage, and ultimately, apoptosis.[4] This confirms the therapeutic hypothesis and validates Mirk/Dyrk1B as a target for overcoming chemoresistance.
Experimental Protocols
The following are representative protocols for the key assays used in the characterization of this compound.
Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol is a self-validating system for determining the IC50 of an inhibitor against a target kinase.
-
Objective: To measure the dose-dependent inhibition of Mirk/Dyrk1B kinase activity by this compound.
-
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction. Less ADP corresponds to greater kinase inhibition. The amount of ADP is determined by converting it to ATP, which is then used by luciferase to generate a luminescent signal.
-
Materials:
-
Recombinant human Dyrk1B enzyme
-
DYRKtide substrate peptide
-
This compound (serially diluted in DMSO)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute into Kinase Reaction Buffer. A typical starting concentration is 10 µM.
-
To each well of a 384-well plate, add 2.5 µL of the kinase/substrate mix (Dyrk1B + DYRKtide).
-
Add 0.5 µL of diluted this compound or DMSO (for positive and negative controls).
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Positive Control (0% Inhibition): Enzyme + Substrate + ATP + DMSO
-
Negative Control (100% Inhibition): Substrate + ATP + DMSO (no enzyme)
-
Calculate percent inhibition for each this compound concentration.
-
Plot percent inhibition versus log[this compound] and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol: Western Blot for Cellular Target Engagement
This protocol validates that the inhibitor affects the Mirk/Dyrk1B pathway inside the cell by measuring changes in the phosphorylation of a downstream marker.
-
Objective: To assess the effect of this compound on the phosphorylation of a downstream Mirk/Dyrk1B substrate or pathway marker (e.g., p-p27) in a relevant cancer cell line (e.g., OVCAR3).
-
Procedure:
-
Cell Treatment: Plate OVCAR3 cells and grow to 70-80% confluency. Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3 µM) for a specified time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20 µg per lane) and separate proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against the target proteins (e.g., anti-phospho-p27, anti-total-p27, and a loading control like anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful target engagement by this compound.
Conclusion and Future Perspectives
This compound is a valuable chemical probe that has been instrumental in validating the therapeutic potential of Mirk/Dyrk1B inhibition. Its discovery was the result of a systematic medicinal chemistry effort that elucidated key structure-activity relationships for the 2,4-bisanilinopyrimidine scaffold. While its dual activity against DYRK1A and DYRK1B makes it a powerful tool for studying the broader DYRK family, it also underscores the primary challenge in this field: the development of truly isoform-selective inhibitors.[1][2] Future efforts will likely focus on exploiting subtle differences in the ATP-binding pockets of DYRK1A and DYRK1B to design next-generation inhibitors with improved selectivity, paving the way for potential clinical candidates to treat resistant cancers.[1]
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Besson, A., et al. (2014). A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro. Journal of Neurochemistry. Available at: [Link]
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Anderson, M., et al. (2013). Substituted pyrimidine inhibitors of the Clk and Dyrk kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Chen, J.H., et al. (2024). Discovery of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitors using an artificial intelligence model and their effects on tau and tubulin dynamics. European Journal of Medicinal Chemistry. Available at: [Link]
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Zhu, B., et al. (2023). DYRK1A antagonists rescue degeneration and behavioural deficits of in vivo models based on amyloid-β, Tau and DYRK1A neurotoxicity. ASU Repositories. Available at: [Link]
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Wang, Y., et al. (2022). DYRK1A inhibitors for disease therapy: Current status and perspectives. European Journal of Medicinal Chemistry. Available at: [Link]
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Anderson, M.O., et al. (2013). Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4). Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
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Kokkorakis, A., & Gaitanou, M. (2024). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. MDPI Pharmaceutics. Available at: [Link]
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Abbassi, R., et al. (2018). Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibitors as Potential Therapeutics. Journal of Medicinal Chemistry. Available at: [Link]
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Abou-El-Hassan, H., et al. (2022). Research towards selective inhibition of the CLK3 kinase. Beilstein Journal of Organic Chemistry. Available at: [Link]
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He, S., et al. (2019). Discovery of a First-in-Class Mitogen-Activated Protein Kinase Kinase 1/2 Degrader. Journal of Medicinal Chemistry. Available at: [Link]
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Lindberg, M.F., et al. (2023). Comparative Efficacy and Selectivity of Pharmacological Inhibitors of DYRK and CLK Protein Kinases. Journal of Medicinal Chemistry. Available at: [Link]
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Mirk-IN-1 Signaling Pathway Inhibition: A Technical Guide for Researchers
Abstract
The serine/threonine kinase Mirk/Dyrk1B has emerged as a critical regulator of cell survival, quiescence, and chemoresistance in a variety of solid tumors. Its overexpression is frequently correlated with poor patient prognosis, establishing it as a compelling target for novel cancer therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Mirk/Dyrk1B signaling pathway and a detailed framework for investigating its inhibition, with a focus on the selective inhibitor Mirk-IN-1. We will delve into the molecular intricacies of the pathway, provide field-proven experimental protocols for robust in vitro and in vivo evaluation of inhibitors, and discuss the causality behind experimental choices to ensure the generation of reliable and translatable data.
Introduction: The Rationale for Targeting the Mirk/Dyrk1B Signaling Pathway
Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B), also known as minibrain-related kinase (Mirk), is a member of the DYRK family of protein kinases.[1] Under normal physiological conditions, Mirk/Dyrk1B plays a role in cellular processes such as myogenesis and neurogenesis.[2] However, in the context of cancer, its role becomes oncogenic. Mirk/Dyrk1B is overexpressed in a range of malignancies, including pancreatic, ovarian, colon, and non-small cell lung cancer, where it functions as a pro-survival kinase.[2][3]
A key function of Mirk/Dyrk1B in cancer is its ability to promote a state of cellular quiescence, a reversible non-dividing state.[1] This is particularly insidious as quiescent cancer cells are notoriously resistant to conventional chemotherapies that target rapidly proliferating cells.[1][2] By maintaining this dormant state, Mirk/Dyrk1B allows cancer cells to evade therapeutic intervention and contributes to disease recurrence. Furthermore, Mirk/Dyrk1B has been shown to upregulate the expression of antioxidant genes, thereby protecting cancer cells from damaging reactive oxygen species (ROS) and further enhancing their survival.[1]
The inhibition of the Mirk/Dyrk1B signaling pathway, therefore, presents a multi-pronged therapeutic strategy:
-
Induction of Apoptosis: Blocking Mirk/Dyrk1B activity can lead to the accumulation of ROS and DNA damage, ultimately triggering programmed cell death in cancer cells.[1]
-
Sensitization to Chemotherapy: By forcing quiescent cancer cells to re-enter the cell cycle, Mirk/Dyrk1B inhibitors can render them susceptible to traditional cytotoxic agents.[2]
-
Overcoming Drug Resistance: Targeting Mirk/Dyrk1B may offer a way to overcome resistance mechanisms that rely on cellular dormancy.
This compound is a small molecule inhibitor that has been developed to target the Mirk/Dyrk1B kinase. This guide will utilize this compound as a representative tool compound to illustrate the principles and methodologies for interrogating the Mirk/Dyrk1B signaling pathway.
The Mirk/Dyrk1B Signaling Nexus: Upstream Regulation and Downstream Effectors
Understanding the intricate network of signaling pathways that converge on and emanate from Mirk/Dyrk1B is crucial for designing and interpreting experiments.
Upstream Activation of Mirk/Dyrk1B
Mirk/Dyrk1B is activated via phosphorylation by upstream kinases. A key activation pathway involves the Ras superfamily GTPase, Rac1, and the mitogen-activated protein kinase kinase, MKK3.[4] This pathway is often hyperactivated in tumors, leading to constitutive Mirk/Dyrk1B activity.[4]
Downstream Signaling Cascades
Once activated, Mirk/Dyrk1B phosphorylates a variety of downstream substrates, influencing several critical cellular processes:
-
Cell Cycle Control: Mirk/Dyrk1B promotes quiescence by phosphorylating and destabilizing Cyclin D1, a key regulator of the G1/S phase transition, and by stabilizing the cyclin-dependent kinase inhibitor p27Kip1.[1]
-
Survival Signaling: Mirk/Dyrk1B is integrated with major pro-survival pathways, including the PI3K/mTOR/AKT and RAF/MEK/ERK pathways.[2][5] It can also promote non-canonical Hedgehog signaling, further contributing to oncogenesis.[1][6]
-
Oxidative Stress Response: As mentioned, Mirk/Dyrk1B upregulates antioxidant genes, helping cancer cells to manage oxidative stress.[1]
The following diagram illustrates the central role of Mirk/Dyrk1B in these interconnected signaling pathways.
This compound: A Tool for Interrogating Mirk/Dyrk1B Function
This compound is a potent inhibitor of Mirk/Dyrk1B. Understanding its properties is essential for its effective use in research.
| Property | Value | Source |
| IUPAC Name | N-[2-chloro-5-[(3-chlorophenyl)methylcarbamoyl]phenyl]-2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide | |
| Molecular Formula | C23H17Cl2N5O4 | |
| Molecular Weight | 498.3 g/mol | |
| IC50 (Dyrk1B) | 68 ± 48 nM | [2] |
| IC50 (Dyrk1A) | 22 ± 8 nM | [2] |
| EC50 (SW620 cells) | 1.9 ± 0.2 µM | [2] |
Note on Selectivity: this compound also inhibits the closely related kinase Dyrk1A with higher potency.[2] This is a critical consideration when interpreting experimental results, and appropriate controls, such as using cell lines with varying expression levels of Dyrk1A and Dyrk1B or siRNA-mediated knockdown, should be employed to dissect the specific contribution of each kinase to the observed phenotype.
Experimental Protocols for Studying this compound Mediated Inhibition
The following protocols provide a robust framework for characterizing the effects of this compound on the Mirk/Dyrk1B signaling pathway in cancer cells.
In Vitro Assays
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified Mirk/Dyrk1B.
Principle: This assay measures the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using luminescence or fluorescence-based methods.[7]
Protocol:
-
Reagents and Materials:
-
Purified recombinant Mirk/Dyrk1B kinase
-
Kinase substrate (e.g., a synthetic peptide like Dyrktide)[8]
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (containing MgCl2, DTT, and a buffering agent)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer. b. In the wells of the assay plate, add the kinase, substrate, and this compound (or DMSO vehicle control). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature and time for the kinase reaction. e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.
Principle: These assays measure cellular metabolic activity or cell number to determine the cytotoxic or cytostatic effects of a compound.[9]
Protocol (using a colorimetric MTS assay):
-
Cell Culture:
-
Select cancer cell lines with known Mirk/Dyrk1B expression levels (e.g., Panc-1, SW620).
-
Culture cells in appropriate media and conditions.
-
-
Procedure: a. Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) for 24, 48, or 72 hours. c. Add MTS reagent to each well and incubate according to the manufacturer's protocol. d. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the EC50 value.
-
Objective: To confirm that this compound inhibits the Mirk/Dyrk1B signaling pathway in cells by examining the phosphorylation status of downstream targets and markers of cellular processes.
Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate.
Protocol:
-
Cell Treatment and Lysis: a. Treat cultured cancer cells with this compound at various concentrations and time points. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane to prevent non-specific antibody binding. c. Incubate the membrane with primary antibodies against:
- Phospho-Mirk/Dyrk1B (to assess autophosphorylation)
- Total Mirk/Dyrk1B
- Cyclin D1
- p27Kip1
- Cleaved PARP and cleaved Caspase-3 (markers of apoptosis)
- A loading control (e.g., β-actin or GAPDH) d. Incubate with the appropriate HRP-conjugated secondary antibodies. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the protein of interest to the loading control.
-
Compare the protein levels in this compound-treated cells to the vehicle control.
-
In Vivo Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.
Protocol:
-
Animal Model:
-
Use immunocompromised mice (e.g., athymic nude or NSG mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., Panc-1) into the flank of each mouse.
-
-
Treatment: a. Once the tumors reach a palpable size, randomize the mice into treatment and control groups. b. Administer this compound (formulated in an appropriate vehicle) or the vehicle alone to the mice via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Monitoring: a. Measure the tumor volume and mouse body weight regularly (e.g., twice a week). b. Monitor the overall health and behavior of the mice.
-
Endpoint and Analysis: a. At the end of the study, euthanize the mice and excise the tumors. b. Weigh the tumors and perform downstream analyses such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth between the this compound-treated and control groups using appropriate statistical tests.
-
Analyze the immunohistochemistry data to assess the in vivo mechanism of action.
-
Conclusion and Future Perspectives
The inhibition of the Mirk/Dyrk1B signaling pathway represents a promising strategy for the treatment of various cancers. This compound serves as a valuable chemical probe to explore the therapeutic potential of targeting this pathway. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the efficacy and mechanism of action of this compound and other novel Mirk/Dyrk1B inhibitors. Future research should focus on further elucidating the complex crosstalk between Mirk/Dyrk1B and other signaling pathways, identifying predictive biomarkers for inhibitor sensitivity, and exploring rational combination therapies to maximize anti-tumor efficacy. Through rigorous preclinical evaluation, as detailed in this guide, the promise of Mirk/Dyrk1B inhibition can be translated into novel and effective cancer therapies.
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Friedman, E. (2007). The survival kinase Mirk/dyrk1B is activated through Rac1-MKK3 signaling. The Journal of Biological Chemistry, 282(26), 18793-18803. [Link]
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Kokkorakis, N., et al. (2021). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. Pharmaceuticals, 14(5), 453. [Link]
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Papademetrio, D. L., et al. (2021). Mirk/Dyrk1B Kinase Is an Emerging Therapeutic Target in Cancer. Cancers, 13(16), 4058. [Link]
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Ewton, D. Z., et al. (2011). Mirk/dyrk1B is a druggable target for pancreatic cancer. Oncotarget, 2(12), 943-953. [Link]
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Gao, J., et al. (2013). Mirk/Dyrk1B drives cell survival and proliferation of NSCLC cells interacting with MAPK/ERK pathway. Cancer Research, 73(8 Supplement), 3195. [Link]
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Becker, W. (2018). DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway. Oncotarget, 9(5), 6082-6095. [Link]
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Lauth, M., et al. (2010). A novel small molecule inhibitor of the hedgehog signaling pathway. Cancer Research, 70(22), 9134-9143. [Link]
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Jin, N., et al. (2009). Mirk/Dyrk1B, a novel therapeutic target, mediates cell survival in non-small cell lung cancer cells. Cancer Biology & Therapy, 8(17), 1673-1681. [Link]
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Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. (2022). Cancers, 14(15), 3698. [Link]
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Mirk-IN-1: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Mirk-IN-1 is a potent and selective small molecule inhibitor of the dual-specificity tyrosine-regulated kinase 1B (DYRK1B), also known as minibrain-related kinase (Mirk).[1][2][3] DYRK1B is a serine/threonine kinase that plays a critical role in various cellular processes, including cell cycle regulation, differentiation, and survival.[4] Notably, DYRK1B is frequently overexpressed in a variety of solid tumors, where it is believed to contribute to tumor survival and resistance to chemotherapy.[4][5] This has positioned DYRK1B as a promising therapeutic target in oncology. This compound serves as a crucial chemical probe for elucidating the biological functions of DYRK1B and for exploring its potential as a therapeutic target. This guide provides an in-depth overview of the chemical structure, properties, and biological activity of this compound, along with detailed protocols for its use in research settings.
Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical and physical characteristics of this compound is fundamental to its effective application in experimental settings.
Chemical Structure:
-
IUPAC Name: N-[2-chloro-5-[(3-chlorophenyl)methylcarbamoyl]phenyl]-2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide[1]
-
Molecular Formula: C₂₃H₁₇Cl₂N₅O₄[1]
-
SMILES Notation: COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)NC3=C(C=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl)Cl[1]
-
CAS Number: 1386979-55-0[1]
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its solubility, permeability, and overall behavior in biological systems.[6][7][8][9]
| Property | Value | Source |
| Molecular Weight | 498.32 g/mol | [3] |
| XLogP3 | 3.3 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 8 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Solubility | Soluble in DMSO (2 mg/mL) | [3] |
| Appearance | White solid | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by directly inhibiting the kinase activity of DYRK1B.[2][3] DYRK1B is a key downstream effector in several signaling pathways that are critical for cancer cell survival and proliferation.
Core Mechanism: this compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of DYRK1B, preventing the transfer of a phosphate group to its downstream substrates. This inhibition leads to the modulation of various cellular processes that are dependent on DYRK1B activity.
Key Signaling Pathways Modulated by this compound:
The activity of DYRK1B is intricately linked with several major signaling networks implicated in cancer. By inhibiting DYRK1B, this compound can influence these pathways:
-
Rac1-MKK3 Signaling: DYRK1B is activated downstream of the Rac1-MKK3 signaling cascade. This pathway is involved in cell survival and is often upregulated in tumors.[10][11]
-
PI3K/mTOR/AKT Pathway: There is a complex interplay between DYRK1B and the PI3K/mTOR/AKT pathway. DYRK1B can promote non-canonical Hedgehog signaling through the activation of this pathway.[1][12]
-
Hedgehog Signaling: DYRK1B has a dual role in Hedgehog signaling. It inhibits the canonical pathway while promoting the non-canonical, oncogenic branch.[1][5]
-
RAS/RAF/MEK/ERK Pathway: Serum mitogens can down-regulate DYRK1B expression through the RAS/RAF/MEK/ERK signaling pathway.[4][13]
The following diagram illustrates the central role of DYRK1B in these interconnected signaling pathways and how this compound can modulate their activity.
Caption: Signaling pathways modulated by DYRK1B (Mirk) and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in common in vitro and in vivo experimental settings. These are intended as a starting point and may require optimization based on the specific cell lines and experimental conditions.
In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound against DYRK1B kinase.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay with this compound.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain the desired concentration range.
-
Prepare a solution of recombinant human DYRK1B enzyme in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., myelin basic protein) in kinase buffer.
-
Prepare a solution of ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of each this compound dilution. Include a vehicle control (DMSO).
-
Add 10 µL of the DYRK1B enzyme solution to each well.
-
Add 10 µL of the substrate solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.
-
-
Reaction Termination and Detection:
-
Allow the reaction to proceed for 30-60 minutes at 30°C.
-
Stop the reaction by adding an appropriate stop solution (e.g., EDTA).
-
Detect the level of substrate phosphorylation using a suitable method, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay like the ADP-Glo™ Kinase Assay.
-
-
Data Analysis:
-
Determine the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Cell-Based Viability and Apoptosis Assays
This protocol describes how to assess the effect of this compound on the viability and induction of apoptosis in cancer cell lines.
Workflow Diagram:
Caption: Workflow for cell-based viability and apoptosis assays with this compound.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., pancreatic, ovarian) under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions in culture medium.
-
Remove the old medium from the cell plates and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (e.g., MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Apoptosis Assessment (e.g., Caspase-Glo® 3/7 Assay):
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well.
-
Incubate for 1-2 hours at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
For viability assays, normalize the data to the vehicle control and calculate the EC₅₀ value.
-
For apoptosis assays, express the results as fold-change in caspase activity compared to the vehicle control.
-
In Vivo Xenograft Tumor Growth Study
This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Workflow Diagram:
Caption: Workflow for an in vivo xenograft tumor growth study with this compound.
Step-by-Step Protocol:
-
Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Prepare a formulation of this compound suitable for in vivo administration (e.g., in a vehicle of DMSO, PEG300, and saline).
-
Administer this compound to the treatment group at the desired dose and schedule (e.g., daily intraperitoneal injection). Administer the vehicle solution to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a specified period or until the tumors in the control group reach a predetermined endpoint size.
-
-
Tumor Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process the tumors for further analysis, such as immunohistochemistry (IHC) for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Conclusion
This compound is a valuable research tool for investigating the multifaceted roles of DYRK1B in normal physiology and disease, particularly in the context of cancer. Its well-defined chemical structure and mechanism of action, coupled with its potency and selectivity, make it an ideal probe for target validation and for exploring the therapeutic potential of DYRK1B inhibition. The protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further unraveling the biological significance of this important kinase. As our understanding of the intricate signaling networks governed by DYRK1B continues to grow, this compound will undoubtedly remain a cornerstone of these research endeavors.
References
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Jin, K., Lim, S., Mercer, S. E., & Friedman, E. (2005). The survival kinase Mirk/dyrk1B is activated through Rac1-MKK3 signaling. Journal of Biological Chemistry, 280(51), 42097–42105. [Link]
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Mercer, S. E., & Friedman, E. (2006). Mirk/Dyrk1B: a multifunctional dual-specificity kinase involved in growth arrest, differentiation, and cell survival. Cell biochemistry and biophysics, 45(3), 303–315. [Link]
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Papadodima, O., Tsoli, M., & Giaginis, C. (2021). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. International journal of molecular sciences, 22(16), 8888. [Link]
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Lauth, M., Bergström, Å., Shimokawa, T., & Toftgård, R. (2017). DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway. Oncotarget, 8(1), 169-183. [Link]
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Deng, X., Hu, J., Ewton, D. Z., & Friedman, E. (2014). Mirk/dyrk1B kinase is upregulated following inhibition of mTOR. Carcinogenesis, 35(9), 1968–1976. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57523919, this compound. Retrieved from [Link]
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Ewton, D. Z., Hu, J., Vilenchik, M., & Friedman, E. (2014). Mirk kinase inhibition blocks the in vivo growth of pancreatic cancer cells. Journal of translational medicine, 12, 233. [Link]
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Semantic Scholar. (n.d.). Mirk kinase inhibition blocks the in vivo growth of pancreatic cancer cells. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of the Mirk/Dyrk1B kinase inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 2. Experimental protocols for the in vivo mouse IR model. Retrieved from [Link]
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The Role of Chemical Components for the Mirk Receptor via Molecular Simulation. (n.d.). Retrieved from [Link]
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Friedman, E. (2011). The Role of Mirk Kinase in Sarcomas. Sarcoma, 2011, 260757. [Link]
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National Academies of Sciences, Engineering, and Medicine. (2014). A Framework to Guide Selection of Chemical Alternatives. National Academies Press. [Link]
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Ničković, V. P., Zivkovic, Z., Trajković, R., & Veselinovic, A. (n.d.). List of all designed molecules with their SMILES notations and calculated activities. Retrieved from [Link]
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Zhang, X., et al. (2022). Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity. European Journal of Medicinal Chemistry, 229, 114036. [Link]
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Dlium. (2018, December 30). RIPK1 and Caspase-8 Ensure Chromosome Stability Independently of Their Role in Cell Death [Video]. YouTube. [Link]
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Takara Bio. (n.d.). Mir-X miRNA First-Strand Synthesis and TB Green® qRT-PCR User Manual. Retrieved from [Link]
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Adrenomedullin-RAMP2 Enhances Lung Endothelial Cell Homeostasis Under Shear Stress. (n.d.). Retrieved from [Link]
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Mirk-IN-1: A Technical Guide for Researchers in Oncology Drug Development
This guide provides an in-depth technical overview of Mirk-IN-1, a potent kinase inhibitor with significant implications for cancer therapy. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data, mechanistic insights, and practical methodologies to facilitate the effective use of this compound in a laboratory setting.
Core Properties of this compound
This compound is a small molecule inhibitor primarily targeting the dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A and DYRK1B, also known as Mirk). Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1386979-55-0 | [1] |
| Molecular Formula | C₂₃H₁₇Cl₂N₅O₄ | [1] |
| Molecular Weight | 498.3 g/mol | [1] |
| Synonyms | RO5454948, Dyrk1B/A-IN-1 | [1][2] |
Mechanism of Action and Scientific Rationale
This compound is a cell-permeable, reversible inhibitor of DYRK1B (Mirk) and DYRK1A.[2] The rationale for its use in oncology stems from the role of DYRK1B in cancer cell survival, particularly in maintaining a state of quiescence (G₀). Many cancer cells, especially those in solid tumors like pancreatic cancer, can enter a quiescent state, which renders them resistant to traditional chemotherapies that target rapidly dividing cells.[3][4] DYRK1B is often overexpressed in these quiescent cancer cells and plays a crucial role in their survival by upregulating antioxidant genes, thereby reducing levels of reactive oxygen species (ROS).[3][5][6]
By inhibiting DYRK1B, this compound disrupts this protective mechanism. This leads to several downstream effects that are detrimental to cancer cells:
-
Exit from Quiescence: Inhibition of DYRK1B forces quiescent cancer cells to re-enter the cell cycle, making them susceptible to cell-cycle-specific chemotherapeutic agents.[2][3]
-
Increased Oxidative Stress: this compound treatment leads to an elevation of intracellular ROS levels, causing DNA damage.[3][7]
-
Induction of Apoptosis: The accumulation of DNA damage and the disruption of survival signaling pathways ultimately trigger programmed cell death (apoptosis).[3]
The inhibitory activity of this compound is potent, with reported IC₅₀ values of 68 nM for DYRK1B and 22 nM for DYRK1A.[2]
The DYRK1B Signaling Network
The signaling pathway involving DYRK1B is complex, with significant crosstalk with other major cancer-related pathways. Understanding this network is critical for designing combination therapies and interpreting experimental outcomes. DYRK1B is a central node that integrates signals from pathways such as RAS/MAPK and PI3K/mTOR/AKT, and it also modulates the Hedgehog (Hh) signaling pathway.[8][9][10][11]
For instance, oncogenic KRAS can activate DYRK1B, which in turn can promote non-canonical Hedgehog signaling through the activation of the mTOR/AKT pathway.[9][10][11] This complex interplay highlights DYRK1B as a strategic target to disrupt multiple pro-survival signals in cancer cells.
Caption: Signaling pathways modulated by DYRK1B and inhibited by this compound.
Experimental Protocols
The following protocols are foundational for investigating the effects of this compound in cancer cell lines. These methodologies are based on established practices and can be adapted for specific research questions.
Cell Culture and Treatment
This protocol outlines the general procedure for treating adherent cancer cell lines with this compound.
Materials:
-
Cancer cell line of interest (e.g., Panc-1, AsPc-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (e.g., 6-well, 96-well)
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Harvest cells using trypsin-EDTA and seed them into appropriate culture plates at the desired density. Allow cells to adhere overnight.
-
Induction of Quiescence (Optional): To study the effects on quiescent cells, replace the complete growth medium with a low-serum medium (e.g., 0.2% FBS) and incubate for 48-72 hours.[7]
-
This compound Treatment: Prepare working solutions of this compound by diluting the stock solution in the appropriate cell culture medium. For example, to achieve a final concentration of 1 µM, dilute the 10 mM stock 1:10,000.
-
Medium Exchange: Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound or a vehicle control (e.g., 0.01% DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as cell viability assays, western blotting, or flow cytometry.
Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Reagent Addition: At the end of the this compound treatment period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Apoptosis Analysis by Western Blot
This protocol assesses the induction of apoptosis by detecting the cleavage of key apoptotic proteins.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of PARP and Caspase-3 is indicative of apoptosis.[3]
Conclusion
This compound is a valuable research tool for investigating the role of DYRK1B in cancer biology. Its ability to target quiescent cancer cells, a population notoriously resistant to conventional therapies, makes it a compound of significant interest for the development of novel anti-cancer strategies. This guide provides a solid foundation for researchers to design and execute experiments with this compound, contributing to the broader effort to overcome therapeutic resistance in oncology.
References
- Ewton DZ, Hu J, Vilenchik M, Deng X, Luk KC, Polonskaia A, et al. Inactivation of mirk/dyrk1b kinase targets quiescent pancreatic cancer cells. Mol Cancer Ther. 2011 Nov;10(11):2104-14.
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
- Deng X, Ewton DZ, Friedman E. Mirk kinase inhibition blocks the in vivo growth of pancreatic cancer cells. Genes Cancer. 2014 Sep;5(9-10):337-47.
- Friedman E. The role of mirk kinase in sarcomas. Sarcoma. 2011;2011:260757.
- Ewton DZ, Vilenchik M, Polonskaia A, Luk KC, Deng X, Hu J, et al. Abstract 649: Mirk/dyrk1B kinase inactivation increases gemcitabine efficacy towards quiescent pancreatic cancer cells. Cancer Research. 2011 Jul 1;71(8 Supplement):649.
- U.S. Patent No. 10,577,365. (2020). Derivatives of quinoline as inhibitors of DYRK1A and/or DYRK1B kinases.
- Laggai S, et al. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities. Cancers (Basel). 2021 Jul 29;13(15):3825.
- Gruber W, et al. DYRK1B as therapeutic target in Hedgehog/GLI-dependent cancer cells with Smoothened inhibitor resistance. Oncotarget. 2016 Oct 11;7(41):67436-67447.
- Schnöder L, et al. DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway. Oncotarget. 2017 Jan 3;8(1):1151-1166.
- Papavassiliou KA, et al. Cross-talk of Dyrk1B in signaling pathways in development and disease.
- Papavassiliou KA, et al. Minibrain-related kinase/dual-specificity tyrosine-regulated kinase 1B implication in stem/cancer stem cells biology. World J Stem Cells. 2021 Nov 26;13(11):1699-1715.
- Papavassiliou KA, et al. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. Pharmaceutics. 2024 Apr 11;16(4):528.
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Mirk Kinase (DYRK1B): A Pivotal Regulator of Cellular Homeostasis in the Face of Oxidative Stress
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Minibrain-related kinase (Mirk), also known as dual-specificity tyrosine-regulated kinase 1B (DYRK1B), is a serine/threonine kinase that has emerged as a critical mediator of cell survival and differentiation.[1] Overexpressed in a variety of solid tumors, including pancreatic and ovarian cancers, Mirk kinase plays a pivotal role in maintaining cellular homeostasis, particularly in response to oxidative stress.[1][2] This guide provides a comprehensive technical overview of the intricate relationship between Mirk kinase and oxidative stress, detailing the underlying molecular mechanisms, key signaling pathways, and robust experimental protocols for its investigation. Designed for researchers, scientists, and drug development professionals, this document aims to synthesize current knowledge and provide practical insights to facilitate further exploration of Mirk kinase as a therapeutic target.
Introduction: The Dual Nature of Mirk Kinase in Cellular Physiology and Pathology
Mirk/DYRK1B is a member of the DYRK family of protein kinases, which are characterized by their ability to autophosphorylate on a tyrosine residue within their activation loop, subsequently phosphorylating substrates on serine and threonine residues.[3] While expressed at low levels in most normal tissues, Mirk is notably abundant in skeletal muscle, where it participates in differentiation.[2] In the context of cancer biology, Mirk's role is particularly intriguing. It often acts as a pro-survival factor, enabling cancer cells to endure the harsh microenvironment of a tumor, which is frequently characterized by nutrient deprivation and high levels of reactive oxygen species (ROS).[4][5] This pro-survival function is intimately linked to its ability to mitigate oxidative stress.[2]
Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), can inflict damage upon crucial biomolecules, including DNA, lipids, and proteins, ultimately leading to cellular dysfunction and death.[6] Cancer cells, with their elevated metabolic rates, often exist in a state of heightened oxidative stress.[2] Mirk kinase appears to be a key adaptation that allows these cells to survive and even thrive under such conditions.
This guide will delve into the core mechanisms by which Mirk kinase orchestrates the cellular antioxidant defense system. We will explore its position within complex signaling networks and provide detailed, field-proven methodologies to empower researchers to dissect this fascinating kinase and its potential as a therapeutic target.
The Mechanistic Core: Mirk Kinase as a Guardian Against Oxidative Damage
The primary mechanism by which Mirk kinase confers resistance to oxidative stress is through the transcriptional upregulation of a suite of antioxidant genes.[1][7] This function positions Mirk as a critical regulator of the cell's redox balance.
Transcriptional Control of the Antioxidant Response
Studies have demonstrated that Mirk kinase activity leads to increased expression of key antioxidant enzymes, including:
-
Superoxide Dismutase 2 (SOD2/MnSOD): Located in the mitochondria, SOD2 is crucial for converting superoxide radicals into hydrogen peroxide.[1][7]
-
Superoxide Dismutase 3 (SOD3/EC-SOD): An extracellular enzyme that also scavenges superoxide radicals.[1][7]
-
Ferroxidase (Ceruloplasmin): This enzyme oxidizes ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), preventing the Fenton reaction which generates highly damaging hydroxyl radicals.[1][7]
The precise molecular choreography of how Mirk orchestrates this transcriptional program is an area of active investigation. Evidence suggests that Mirk acts as a transcriptional co-activator.[2] While direct phosphorylation of key antioxidant transcription factors like NRF2 has not been definitively established, Mirk is known to influence the localization and activity of other transcription factors, such as the Forkhead box O (FOXO) family.[5][6] Specifically, depletion of Mirk has been shown to lead to the nuclear translocation of FOXO1 and FOXO3a, which can regulate the expression of antioxidant genes like catalase and SOD.[5][8]
Signaling Pathways Intersecting with Mirk and Oxidative Stress
Mirk kinase does not operate in isolation. Its activity is modulated by and integrated into several major signaling cascades that are frequently dysregulated in cancer.
-
RAS/RAF/MEK/ERK Pathway: This central growth factor signaling pathway generally downregulates Mirk expression.[6] Oncogenic mutations in RAS, common in pancreatic cancer, can lead to complex, context-dependent regulation of Mirk.[9]
-
PI3K/AKT/mTOR Pathway: This pathway, crucial for cell growth and survival, exhibits a complex interplay with Mirk. Inhibition of mTOR has been shown to increase Mirk expression, suggesting a feedback loop.[10] Conversely, Mirk can promote the activation of the mTOR/AKT pathway.[11]
-
Hedgehog (Hh) Signaling: Mirk has been identified as a mediator of non-canonical Hedgehog signaling, further linking it to developmental pathways often co-opted in cancer.[11]
The intricate crosstalk between these pathways underscores the central role of Mirk in integrating various cellular signals to mount an effective response to oxidative stress.
Below is a diagram illustrating the central role of Mirk kinase in the cellular response to oxidative stress.
Caption: Mirk kinase signaling in response to oxidative stress.
Experimental Workflows: A Practical Guide to Investigating Mirk Kinase and Oxidative Stress
To rigorously investigate the link between Mirk kinase and oxidative stress, a multi-faceted experimental approach is required. This section provides detailed, step-by-step protocols for key assays.
Workflow for Assessing the Impact of Mirk Kinase Inhibition on Cellular Oxidative State and Viability
This workflow outlines the sequential steps to determine if inhibiting Mirk kinase activity leads to increased oxidative stress and subsequent cell death.
Caption: Experimental workflow for studying Mirk kinase inhibition.
Detailed Experimental Protocols
This protocol details the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1]
Materials:
-
Cells of interest
-
Mirk kinase inhibitor
-
DCFH-DA (prepare a stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Phenol red-free culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.
-
Treatment: Treat cells with the Mirk kinase inhibitor at various concentrations for the desired time period. Include a vehicle control (e.g., DMSO) and a positive control for ROS induction (e.g., tert-butyl hydroperoxide).
-
DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in phenol red-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.
-
Measurement: After incubation, wash the cells once with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[1] For flow cytometry, cells can be harvested, stained in suspension, and analyzed.
This assay quantifies malondialdehyde (MDA), a byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.[12]
Materials:
-
Cell or tissue lysates
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare cell lysates by sonication or homogenization in a suitable buffer on ice.
-
Protein Precipitation: Add 2 volumes of 10% TCA to 1 volume of cell lysate. Vortex and incubate on ice for 15 minutes. Centrifuge at 10,000 x g for 10 minutes.
-
Reaction with TBA: Transfer the supernatant to a new tube. Add an equal volume of 0.67% TBA.
-
Incubation: Incubate the mixture at 95°C for 60 minutes.
-
Measurement: Cool the samples on ice and measure the absorbance at 532 nm. Quantify MDA levels by comparing to a standard curve generated with the MDA standard.[12]
Phosphorylation of histone H2AX on serine 139 (γ-H2AX) is an early marker of DNA double-strand breaks.[13]
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibody against γ-H2AX (e.g., Cell Signaling Technology #9718)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse treated and control cells and determine protein concentration.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-γ-H2AX antibody (typically 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody (typically 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[13]
This fluorometric or colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis, by detecting the cleavage of a specific substrate.[14][15]
Materials:
-
Cell lysates
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Assay buffer
-
Microplate reader
Procedure:
-
Lysate Preparation: Prepare cell lysates from treated and control cells.
-
Assay Reaction: In a 96-well plate, add cell lysate to the assay buffer.
-
Substrate Addition: Add the caspase-3 substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence with excitation at ~380 nm and emission at ~460 nm (for AMC).[14] The signal is proportional to the caspase-3 activity.
Mirk Kinase in Drug Development: A Promising Target
The critical role of Mirk kinase in promoting the survival of cancer cells, particularly under conditions of oxidative stress, makes it an attractive target for therapeutic intervention.[16] Inhibition of Mirk kinase has been shown to sensitize cancer cells to conventional chemotherapies and radiation.
Structure of the Mirk Kinase Domain and Inhibitor Design
The kinase domain of Mirk/DYRK1B shares high homology with other members of the DYRK family, particularly DYRK1A. Most inhibitors developed to date are ATP-competitive, binding within the highly conserved ATP-binding pocket. The development of highly selective Mirk inhibitors remains a challenge due to this structural conservation. However, recent advances in structural biology, including the crystallization of DYRK1B in complex with inhibitors like AZ191, are providing a roadmap for the design of more specific and potent next-generation inhibitors.
Quantitative Data on Mirk Kinase Inhibitors
| Inhibitor | Target(s) | IC₅₀ (DYRK1B) | Reference |
| AZ191 | DYRK1B | 17 nM | |
| Harmine | DYRK1A/1B | Potent | [12] |
| EHT 5372 | Mirk/DYRK1B | Micromolar range | [4] |
Conclusion and Future Directions
Mirk kinase stands at a critical juncture of cell survival, cell cycle regulation, and the response to oxidative stress. Its ability to transcriptionally upregulate a battery of antioxidant genes provides a powerful defense mechanism, which is notably exploited by cancer cells to withstand the hostile tumor microenvironment. The intricate signaling networks that converge on and emanate from Mirk underscore its importance as a central homeostatic regulator.
For researchers in both academia and industry, the methodologies outlined in this guide provide a robust framework for further elucidating the multifaceted roles of Mirk kinase. Future research should focus on definitively identifying the direct transcriptional partners of Mirk in the antioxidant response. A deeper understanding of the structural nuances of the Mirk kinase domain will be paramount for the development of highly selective inhibitors with therapeutic potential. Ultimately, targeting the Mirk-mediated oxidative stress response represents a promising strategy to overcome therapeutic resistance and improve outcomes for patients with a variety of malignancies.
References
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Caspase Activity Assay. Creative Bioarray.
-
The normal function of the cancer kinase Mirk/dyrk1B is to reduce reactive oxygen species. (2014). Oncotarget, 5(11), 3845–3857.
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Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. (2024). Pharmaceuticals, 16(4), 528.
-
Regulation of FOXO Factors in Mammalian Cells. (2011). Endocrine Reviews, 32(3), 365–388.
-
Application Notes: Analysis of Oxidative Stress using Thiobarbituric Acid Reactive Substances (TBARS) Assay. Benchchem.
-
Caspase-3 Assay Kit (Colorimetric) (ab39401). Abcam.
-
Experimental Protocol for H2AX Western Blotting. mcgillradiobiology.ca.
-
Mirk/Dyrk1B Maintains the Viability of Quiescent Pancreatic Cancer Cells by Reducing Levels of Reactive Oxygen Species. (2009). Cancer Research, 69(8), 3317-3325.
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Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. (2024). PubMed.
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A DYRK1B-dependent pathway suppresses rDNA transcription in response to DNA damage. (2021). Nucleic Acids Research, 49(3), 1485–1496.
-
Mirk/dyrk1B kinase is upregulated following inhibition of mTOR. (2014). Carcinogenesis, 35(6), 1356–1363.
-
Mirk kinase inhibition blocks the in vivo growth of pancreatic cancer cells. (2015). Oncotarget, 6(31), 31599–31610.
-
Mirk/Dyrk1B in cancer. (2007). Journal of Cellular Biochemistry, 102(3), 555-562.
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Redox regulation of FoxO transcription factors. (2015). Redox Biology, 5, 183–192.
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Mirk/dyrk1B Kinase in Ovarian Cancer. (2015). Cancers, 7(3), 1476–1491.
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Myocardial DYRK1B Expression Is Increased in Patients with Impaired Cardiac Contractility and Sleep-Disordered Breathing. (2025). International Journal of Molecular Sciences, 26(1), 1.
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Inactivation of Mirk/Dyrk1b Kinase Targets Quiescent Pancreatic Cancer Cells. (2011). Molecular Cancer Therapeutics, 10(10), 1937-1947.
-
(PDF) Redox Regulation of FoxO Transcription Factors. ResearchGate.
-
Inactivation of mirk/dyrk1b kinase targets quiescent pancreatic cancer cells. (2011). PubMed.
-
Mirk/dyrk1B kinase is upregulated following inhibition of mTOR. (2014). PubMed Central.
-
FOXO transcription factors in cell-cycle regulation and the response to oxidative stress. (2005). Antioxidants & Redox Signaling, 7(5-6), 752-760.
-
Cross-talk of Dyrk1B in signaling pathways in development and disease. ResearchGate.
-
DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway. (2017). Oncotarget, 8(2), 2354–2371.
-
Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. (2024). PubMed Central.
-
Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome. (2016). Cellular and Molecular Life Sciences, 73(4), 883–900.
-
Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. (2024). PubMed.
-
Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. ResearchGate.
-
The survival kinase Mirk/Dyrk1B is a downstream effector of oncogenic K-ras in pancreatic cancer. (2007). Cancer Research, 67(15), 7247-7255.
-
The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities. (2021). Cancers, 13(16), 4153.
-
Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome. (2015). PubMed.
-
DYRK1B phosphorylates FOXO1 to promote hepatic gluconeogenesis. (2025). Nucleic Acids Research, 53(8), gkaf319.
-
Dyrk1B (B-9): sc-377137. Santa Cruz Biotechnology.
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Mirk/Dyrk1B: A Quiescence Kinase as a Strategic Therapeutic Target in Ovarian Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ovarian cancer remains a formidable challenge in oncology, largely due to late-stage diagnosis and the development of chemoresistance. A subpopulation of quiescent cancer cells, which are resistant to conventional therapies targeting rapidly dividing cells, is a major contributor to tumor recurrence. Minibrain-related kinase (Mirk), also known as dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B), has emerged as a critical regulator of this dormant state. This technical guide provides a comprehensive overview of Mirk/Dyrk1B as a therapeutic target in ovarian cancer, synthesizing key research findings on its molecular functions, signaling networks, and the rationale for its inhibition. We will delve into the preclinical evidence supporting Mirk/Dyrk1B inhibition, detail established experimental protocols for its study, and discuss the therapeutic potential of targeting this kinase to eradicate quiescent, chemoresistant ovarian cancer cells.
The Biology of Mirk/Dyrk1B in Ovarian Cancer
Mirk/Dyrk1B is a serine/threonine kinase that plays a pivotal role in cell cycle control, differentiation, and cell survival[1]. In the context of ovarian cancer, its significance lies in its upregulation and its function in promoting a quiescent, chemoresistant state.
Expression Profile in Ovarian Carcinoma
Mirk/Dyrk1B is frequently overexpressed in ovarian tumors. Studies have shown that its gene is amplified or the protein is upregulated in approximately 75% of resected human ovarian cancers, with particularly high expression in papillary serous cystadenocarcinomas[2][3][4][5]. The OVCAR3 ovarian cancer cell line, for instance, exhibits a 20-fold amplification of the Mirk/Dyrk1B gene[2][4]. This overexpression is not limited to the primary tumor; Mirk/Dyrk1B is also enriched in quiescent ovarian cancer spheroids found in ascites, the accumulation of fluid in the peritoneal cavity that is a hallmark of metastatic disease[6][7]. This high expression in a significant portion of ovarian cancers suggests a functional role in the disease's progression and survival.
The Gatekeeper of Quiescence
A defining feature of Mirk/Dyrk1B is its role in inducing and maintaining a state of cellular quiescence (G0 phase of the cell cycle). This is a reversible, non-proliferative state that allows cancer cells to survive harsh conditions within the tumor microenvironment, such as nutrient deprivation and hypoxia, and evade the effects of chemotherapy that primarily targets dividing cells[2][3][8][9]. Mirk/Dyrk1B achieves this through several key mechanisms:
-
Stabilization of p27Kip1: Mirk/Dyrk1B phosphorylates and stabilizes the cyclin-dependent kinase (CDK) inhibitor p27Kip1, a key protein in halting cell cycle progression[2][3][4][10].
-
Destabilization of Cyclin D: Conversely, Mirk/Dyrk1B phosphorylates and promotes the degradation of cyclin D isoforms, which are essential for entry into the cell cycle[2][3][4].
-
Activation of the DREAM Complex: Mirk/Dyrk1B phosphorylates the LIN52 component of the DREAM (DP, Rb-like, E2F, and MuvB) complex, which leads to the sequestration of transcription factors necessary for cell cycle entry[2][4].
By orchestrating these events, Mirk/Dyrk1B acts as a molecular brake on the cell cycle, allowing ovarian cancer cells to enter and persist in a dormant, drug-resistant state.
A Shield Against Oxidative Stress
The tumor microenvironment is often characterized by high levels of reactive oxygen species (ROS), which can be toxic to cells. Mirk/Dyrk1B enhances the survival of quiescent ovarian cancer cells by reducing intracellular ROS levels[2][3][4][8]. It achieves this, in part, by acting as a transcriptional coactivator that increases the expression of antioxidant genes such as superoxide dismutase 2 (SOD2) and ferroxidase[11]. This function is critical for the long-term viability of dormant tumor cells.
Mirk/Dyrk1B Signaling Networks in Ovarian Cancer
The function of Mirk/Dyrk1B is intricately linked with several major signaling pathways that are frequently dysregulated in cancer. Understanding these connections is crucial for developing effective therapeutic strategies.
Interplay with MAPK/ERK and PI3K/Akt/mTOR Pathways
The MAPK/ERK and PI3K/Akt/mTOR pathways are central drivers of cell proliferation and survival. Interestingly, there is a reciprocal negative regulation between these pathways and Mirk/Dyrk1B. Mitogenic signaling through RAS/MEK/ERK leads to the downregulation of Mirk/Dyrk1B, promoting cell cycle entry[9]. Conversely, knockdown of Mirk/Dyrk1B can lead to the activation of the c-Raf-MEK-ERK1/2 pathway[12].
Similarly, the PI3K/Akt/mTOR pathway, which is hyperactivated in a majority of ovarian cancers, suppresses Mirk/Dyrk1B expression[6][9]. This creates a scenario where actively cycling cells have low Mirk/Dyrk1B levels. However, inhibition of the mTOR pathway with drugs like rapamycin or RAD001 (everolimus) leads to a compensatory upregulation of Mirk/Dyrk1B, which may contribute to drug resistance[6][11][13]. This finding provides a strong rationale for the co-inhibition of Mirk/Dyrk1B and mTOR.
Caption: Mirk/Dyrk1B signaling in ovarian cancer.
Therapeutic Rationale for Targeting Mirk/Dyrk1B
The central role of Mirk/Dyrk1B in maintaining a quiescent, chemoresistant cancer cell population makes it an attractive therapeutic target. The primary hypothesis is that inhibiting Mirk/Dyrk1B will force dormant cancer cells to re-enter the cell cycle, making them susceptible to conventional chemotherapy.
Selective Toxicity Towards Cancer Cells
A key advantage of targeting Mirk/Dyrk1B is its differential effect on cancer versus normal cells. While Mirk/Dyrk1B inhibition pushes quiescent ovarian cancer cells to exit G0, enter the cell cycle with high levels of ROS and undergo apoptosis, it has minimal impact on normal quiescent cells[2][5]. Normal cells are spared because they have intact cell cycle checkpoints, including a full complement of CDK inhibitors, which prevent unregulated cycling and subsequent cell death[5]. This selective toxicity suggests a favorable therapeutic window for Mirk/Dyrk1B inhibitors.
Overcoming Chemoresistance
Mirk/Dyrk1B is a key mediator of resistance to cisplatin, a cornerstone of ovarian cancer chemotherapy[11]. Depletion of Mirk/Dyrk1B has been shown to increase the toxicity of cisplatin in ovarian cancer cells, partly by elevating ROS levels[11]. Furthermore, there is evidence that Mirk/Dyrk1B inhibition can enhance the efficacy of other chemotherapeutic agents like taxanes and vinca alkaloids[14]. This suggests that Mirk/Dyrk1B inhibitors could be used in combination with standard-of-care chemotherapy to overcome resistance and improve patient outcomes.
Synergy with Other Targeted Agents
As mentioned, inhibiting the mTOR pathway leads to an upregulation of Mirk/Dyrk1B. This provides a strong rationale for a combination therapy approach. Indeed, studies have shown that combining a Mirk/Dyrk1B inhibitor with an mTOR inhibitor like RAD001 results in a synergistic reduction in the viability of ovarian cancer cells, including those from patient-derived ascites[6][7][11]. This combination not only enhances cancer cell killing but also does so more effectively than either agent alone or cisplatin[6][7].
Preclinical Evaluation of Mirk/Dyrk1B Inhibitors
Several small molecule inhibitors of Mirk/Dyrk1B have been developed and evaluated in preclinical models of cancer, including ovarian cancer. While there is a lack of publicly available information on Dyrk1B inhibitors in clinical trials specifically for ovarian cancer, the preclinical data are promising and some DYRK inhibitors are entering clinical testing for other indications[8][15].
| Inhibitor | Target(s) | IC50 (Dyrk1B) | Ovarian Cancer Cell Lines Tested | Key Findings in Ovarian Cancer Context | Reference |
| AZ191 | Dyrk1B > Dyrk1A | 17 nM | Not explicitly stated in ovarian cancer, but used in other cancers. | Validated as a selective Dyrk1B inhibitor. | [13] |
| RO5454948 | Dyrk1A/1B | Not specified | TOV21G, SKOV3, OVCAR3 | Promotes cell cycle re-entry and apoptosis in quiescent cells. | [13] |
| EHT5372 | Dyrk1B | Not specified | Patient-derived ascites | Reduces spheroid volume and viability. Synergistic with RAD001. | [6][7] |
| FX9847 | Dyrk1B | Not specified | Not specified | Inhibits ovarian cancer cell growth and induces apoptosis. Synergistic with taxanes and vinca alkaloids. | [14] |
Experimental Protocols for Studying Mirk/Dyrk1B in Ovarian Cancer
For researchers investigating Mirk/Dyrk1B, a set of robust experimental protocols is essential. Below are outlines for key assays.
siRNA-Mediated Knockdown of Mirk/Dyrk1B
This protocol allows for the specific depletion of Mirk/Dyrk1B to study its functional consequences.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR3, SKOV3)
-
Validated siRNA sequences targeting Dyrk1B and a non-targeting control
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed ovarian cancer cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-40 pmol of siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and fresh medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and assess Mirk/Dyrk1B protein levels by Western blotting to confirm knockdown efficiency.
-
Functional Assays: Perform downstream functional assays, such as cell viability, apoptosis, cell cycle analysis, or ROS measurement.
Immunoprecipitation and In Vitro Kinase Assay
This protocol is used to measure the kinase activity of Mirk/Dyrk1B from ovarian cancer cell lysates.
Materials:
-
Ovarian cancer cell lysates
-
Anti-Mirk/Dyrk1B antibody and control IgG
-
Protein A/G agarose beads
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-32P]ATP
-
Substrate (e.g., myelin basic protein or a specific peptide substrate)
-
SDS-PAGE gels and autoradiography equipment
Procedure:
-
Immunoprecipitation:
-
Incubate 500 µg to 1 mg of cell lysate with 2-4 µg of anti-Mirk/Dyrk1B antibody or control IgG overnight at 4°C with gentle rotation.
-
Add 20-30 µL of Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads three times with lysis buffer and once with kinase buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in 20 µL of kinase buffer containing 10 µM ATP, 5-10 µCi of [γ-32P]ATP, and the substrate.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Caption: Experimental workflow for studying Mirk/Dyrk1B.
Future Directions and Conclusion
Targeting Mirk/Dyrk1B represents a novel and promising strategy for the treatment of ovarian cancer. By disrupting the quiescent state of a chemoresistant subpopulation of tumor cells, Mirk/Dyrk1B inhibitors have the potential to significantly improve the efficacy of existing therapies.
Key areas for future research include:
-
Clinical Development: The progression of selective and potent Mirk/Dyrk1B inhibitors into clinical trials for ovarian cancer is a critical next step.
-
Biomarker Discovery: Identifying biomarkers to predict which patients are most likely to respond to Mirk/Dyrk1B inhibition will be essential for personalized medicine approaches.
-
Resistance Mechanisms: Investigating potential mechanisms of resistance to Mirk/Dyrk1B inhibitors will be crucial for the long-term success of this therapeutic strategy.
-
Broader Chemoresistance: Further studies are needed to explore the role of Mirk/Dyrk1B in resistance to other chemotherapeutic agents used in ovarian cancer, such as taxanes.
-
Substrate Identification: Phosphoproteomic studies in ovarian cancer models are needed to identify the full spectrum of Mirk/Dyrk1B substrates, which could reveal new biological functions and therapeutic targets.
References
-
Kokkorakis, N., Zouridakis, M., & Gaitanou, M. (2024). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. Pharmaceutics, 16(4), 528. [Link]
-
Hu, J., & Friedman, E. A. (2015). Mirk kinase inhibition targets ovarian cancer ascites. Genes & cancer, 6(7-8), 347–358. [Link]
-
Friedman, E. (2013). Mirk/dyrk1B Kinase in Ovarian Cancer. International journal of molecular sciences, 14(3), 5560–5575. [Link]
-
Friedman, E. (2013). Mirk/dyrk1B kinase in ovarian cancer. International journal of molecular sciences, 14(3), 5560–5575. [Link]
-
Kokkorakis, N., Zouridakis, M., & Gaitanou, M. (2024). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. Pharmaceutics, 16(4), 528. [Link]
-
Friedman, E. (2013). Mirk/dyrk1B kinase in ovarian cancer. International journal of molecular sciences, 14(3), 5560–5575. [Link]
-
Hu, J., Deng, H., & Friedman, E. A. (2013). Ovarian cancer cells, not normal cells, are damaged by Mirk/Dyrk1B kinase inhibition. International journal of cancer, 132(10), 2258–2269. [Link]
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Friedman, E. (2013). Mirk/dyrk1B Kinase in Ovarian Cancer. International Journal of Molecular Sciences, 14(3), 5560-5575. [Link]
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Hu, J., Deng, H., & Friedman, E. A. (2013). Ovarian cancer cells, not normal cells, are damaged by Mirk/Dyrk1B kinase inhibition. International journal of cancer, 132(10), 2258–2269. [Link]
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Mercer, S. E., & Friedman, E. (2006). Mirk/Dyrk1B: a multifunctional dual-specificity kinase involved in growth arrest, differentiation, and cell survival. Cell biochemistry and biophysics, 45(3), 303–315. [Link]
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Hu, J., & Friedman, E. (2010). Depleting Mirk kinase increases cisplatin toxicity in ovarian cancer cells. Genes & cancer, 1(8), 803–811. [Link]
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Becker, W. (2018). The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities. Cancers, 10(11), 413. [Link]
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Kuznetsova, A., Damiani, A., De Leon, L., Frid, M., Duey, M., Law, J., Potapova, O., & Vilenchik, M. (2019). Abstract 3038: Implication of DYRK1B Kinase in ovarian cancers and utilization of DYRK1B Inhibitors as a novel therapeutic strategy for ovarian cancer. Cancer Research, 79(13_Supplement), 3038-3038. [Link]
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Synapse, P. (2024). What are DYRK1B inhibitors and how do they work?. Patsnap Synapse. [Link]
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Gruber, W., Hutzinger, M., Elmer, D. P., Parigger, T., Sternberg, C., Cegielkowski, L., Zaja, M., Leban, J., Michel, S., Hamm, S., Vitt, D., & Aberger, F. (2016). DYRK1B as therapeutic target in Hedgehog/GLI-dependent cancer cells with Smoothened inhibitor resistance. Oncotarget, 7(8), 8755–8768. [Link]
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Gocher, A. M., Azabdaftari, G., Euscher, L. M., Dai, A., Kufel, C. N., Lomonosova, E., & Kiprof, S. L. (2017). Distinguishing parallel from series circuits with a double knockdown procedure in human cell lines. STAR protocols, 3(4), 101783. [Link]
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Hu, J., & Friedman, E. (2014). Mirk/dyrk1B kinase is upregulated following inhibition of mTOR. Carcinogenesis, 35(7), 1547–1555. [Link]
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Chen, Y., Wu, J., & Wang, H. (2014). Mirk/Dyrk1B mediates G0/G1 to S phase cell cycle progression and cell survival involving MAPK/ERK signaling in human cancer cells. Journal of translational medicine, 12, 119. [Link]
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Hu, J., & Friedman, E. A. (2015). Mirk kinase inhibition targets ovarian cancer ascites. Genes & cancer, 6(7-8), 347–358. [Link]
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Hu, Y., Sun, L., Zhang, Y., Lang, J., & Rao, J. (2019). Phosphoproteomics Reveals Key Regulatory Kinases and Modulated Pathways Associated with Ovarian Cancer Tumors. Journal of Cancer, 10(18), 4349–4359. [Link]
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Deng, X., Ewton, D. Z., Pawlikowski, B., Maimone, M., & Friedman, E. (2014). The normal function of the cancer kinase Mirk/dyrk1B is to reduce reactive oxygen species. Antioxidants & redox signaling, 21(11), 1587–1599. [Link]
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Mercer, S. E., & Friedman, E. (2006). Mirk/Dyrk1B: a multifunctional dual-specificity kinase involved in growth arrest, differentiation, and cell survival. Cell Biochemistry and Biophysics, 45(3), 303-315. [Link]
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Chen, Y., Chen, J., & Xu, H. (2016). Targeting DYRK1B suppresses the proliferation and migration of liposarcoma cells. OncoTargets and therapy, 9, 7531–7540. [Link]
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Kettle, J. G., Bagal, S. K., Bickerton, S., Bhalay, G., Brown, A. D., Bungay, P. J., ... & Wood, M. (2016). Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome. Cellular and molecular life sciences, 73(4), 883-900. [Link]
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Authored by a Senior Application Scientist
An In-depth Technical Guide to Foundational Research on DYRK1B Inhibitors
Foreword: The Emergence of DYRK1B as a High-Value Therapeutic Target
Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), also known as minibrain-related kinase (Mirk), has transitioned from a kinase of academic interest to a compelling, high-value target for therapeutic intervention.[1][2] Implicated in a host of cellular processes including cell cycle regulation, differentiation, and survival, its dysregulation is a key factor in the pathology of various cancers and metabolic disorders.[1][2] This guide provides a technical deep-dive into the foundational research workflows essential for the discovery and characterization of novel DYRK1B inhibitors, grounded in the principles of scientific integrity and field-proven insights. We will move beyond simple procedural lists to explore the causality behind experimental design, ensuring each step contributes to a self-validating system of inquiry.
The Core Biology of DYRK1B: Function and Pathophysiological Roles
A robust inhibitor discovery program is built upon a deep understanding of the target's fundamental biology. DYRK1B is a serine/threonine kinase that, uniquely, achieves its mature, active state through a one-time autophosphorylation on a key tyrosine residue (Y273) within its activation loop during translation.[3][4] Post-activation, it functions exclusively as a serine/threonine kinase.[3]
Cellular Functions & Key Substrates
DYRK1B is a critical regulator of cell state transitions. It is known to maintain cells in a quiescent (G0) state, an anti-proliferative function that is paradoxically co-opted by cancer cells to survive chemotherapeutic assault.[2][5][6] This is achieved through the phosphorylation and subsequent modulation of key cell cycle proteins:
-
Cyclin D1: DYRK1B phosphorylates Cyclin D1, targeting it for proteasomal degradation, which helps to enforce the G0/G1 checkpoint.[5]
-
p27Kip1: Conversely, DYRK1B can phosphorylate and stabilize the cyclin-dependent kinase inhibitor p27Kip1, further promoting cell cycle arrest.[5][6]
-
FOXO1: It enhances the transcriptional activity of the FOXO1 transcription factor, which is involved in stress resistance and cell cycle control.[7][8]
Integration into Major Signaling Pathways
DYRK1B does not operate in isolation; it is a key node in a complex network of signaling pathways, often acting as a mediator or modulator. Its inhibition, therefore, has cascading effects that must be understood.
-
RAS/RAF/MEK/ERK Pathway: This canonical growth-promoting pathway is modulated by DYRK1B. ERK1/2 can directly phosphorylate DYRK1B, creating a complex regulatory feedback loop.[3][9][10] Serum mitogens that activate this pathway can lead to the downregulation of DYRK1B.[11]
-
Hedgehog (Hh) Signaling: DYRK1B has a dual role. It can inhibit the "canonical" Smoothened (SMO)-driven Hh pathway while promoting "non-canonical" Hh signaling through the PI3K/AKT pathway to stabilize the GLI1 transcription factor.[6][11][12]
-
PI3K/AKT/mTOR Pathway: DYRK1B is an upstream activator of this critical survival pathway.[12][13] Hh signaling can induce DYRK1B expression, which in turn activates mTOR/AKT signaling.[12]
Role in Disease: Cancer and Metabolic Syndrome
-
Cancer: DYRK1B is overexpressed in numerous solid tumors, including pancreatic, ovarian, and breast cancers.[2][14][15] Its role in promoting quiescence allows cancer cells, particularly cancer stem cells, to evade therapies that target rapidly dividing cells.[2][11] Therefore, inhibiting DYRK1B is hypothesized to force these dormant cells back into the cell cycle, making them susceptible to conventional chemotherapy.[2][16]
-
Metabolic Syndrome: Mutations in the DYRK1B gene are associated with Abdominal Obesity-Metabolic Syndrome 3 (AOMS3).[10][17] The kinase plays a role in adipogenesis (fat cell differentiation), and its inhibition has shown potential anti-adipogenic and anti-diabetic effects in preclinical models.[1][2][18]
Foundational Assays for Inhibitor Characterization
The process of identifying and validating a DYRK1B inhibitor follows a logical, multi-stage workflow designed to answer specific questions at each step.
In Vitro Biochemical Kinase Assays
Causality: The first and most fundamental question is: does the compound directly inhibit the kinase activity of purified DYRK1B enzyme? Biochemical assays provide a clean, cell-free system to measure this interaction and determine inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Self-Validating System: A robust kinase assay includes critical controls:
-
No-Enzyme Control: Establishes background signal.
-
No-Substrate Control: Confirms the signal is substrate-dependent.
-
Positive Control Inhibitor: A known inhibitor (e.g., Staurosporine, AZ191) validates that the assay can detect inhibition.
-
DMSO Control: Represents 0% inhibition and controls for solvent effects.
This protocol is adapted from commercially available kits and common laboratory practices.[5][7][19] It measures kinase activity by quantifying the amount of ADP produced, which correlates with substrate phosphorylation.
-
Reagent Preparation:
-
Prepare 1X Kinase Reaction Buffer from a 5X or 10X stock.
-
Dilute recombinant human DYRK1B enzyme and a suitable peptide substrate (e.g., DYRK-tide) to their final working concentrations in 1X Kinase Reaction Buffer.[7]
-
Prepare a solution of ATP at twice the final desired concentration (e.g., 20 µM for a 10 µM final concentration).
-
Prepare a serial dilution of the test inhibitor in 1X Kinase Reaction Buffer with a constant, low percentage of DMSO (e.g., 1%).[7]
-
-
Kinase Reaction Setup (384-well plate):
-
Add 1 µL of the inhibitor dilution (or DMSO vehicle control) to the appropriate wells.
-
Add 2 µL of the diluted DYRK1B enzyme solution to all wells except the "no-enzyme" controls.
-
To initiate the reaction, add 2 µL of the Substrate/ATP mixture. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 45-60 minutes.[7]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background (no-enzyme control) from all other readings.
-
Normalize the data with the 0% inhibition (DMSO control) set to 100% activity and a saturating concentration of a control inhibitor as 0% activity.
-
Plot the normalized percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
Cell-Based Assays: Target Engagement and Phenotypic Outcomes
Causality: Once a compound shows biochemical potency, the next critical questions are: can it enter a cell, engage with DYRK1B, and produce a measurable biological effect? Cell-based assays are essential to confirm on-target activity in a physiological context and to distinguish true inhibitors from compounds that are merely active against the purified enzyme.
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is used to determine the effect of a DYRK1B inhibitor on cancer cell growth.[20]
-
Cell Seeding:
-
Seed cancer cells known to express DYRK1B (e.g., PANC-1, OVCAR-3) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and resume growth by incubating overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the DYRK1B inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the inhibitor dilutions or a vehicle control (DMSO).
-
Incubate for a period relevant to the cell cycle (e.g., 48-72 hours).
-
-
MTT Staining:
-
Add 10 µL of MTT reagent (Thiazolyl Blue Tetrazolium Bromide, 5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Signal Detection:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle-treated control wells (100% viability).
-
Plot the percent viability against the inhibitor concentration to determine the concentration at which cell growth is inhibited by 50% (GI50).
-
The Selectivity Challenge: Discriminating DYRK1B from DYRK1A
The most significant hurdle in developing DYRK1B inhibitors is achieving selectivity over the closely related isoform, DYRK1A.[2][11] The ATP-binding pockets of these two kinases are highly conserved, making the design of specific inhibitors a formidable challenge.[21][22] Off-target inhibition of DYRK1A could lead to undesirable side effects, given its crucial roles in neurodevelopment.[19]
Structural Insights: The publication of the crystal structure of DYRK1B in complex with the inhibitor AZ191, and its comparison to the DYRK1A structure, provided a critical breakthrough.[21][23][24][25] While the overall folds are nearly identical, detailed analysis revealed subtle but exploitable differences.[22][23]
-
Hinge Region: A key difference lies in a single residue in the hinge region (Leu192 in DYRK1B vs. Met240 in DYRK1A). The slightly longer sidechain of Met240 in DYRK1A creates a different steric and electronic environment compared to Leu192 in DYRK1B.[22]
-
Active Site Accessibility: Quantum mechanical and molecular dynamics analyses suggest differences in the accessibility of the catalytic lysine residue between the two kinases, offering another potential avenue for designing selective binders.[23][24]
Medicinal chemistry efforts can leverage these subtle distinctions to design compounds that preferentially bind to DYRK1B, for example, by creating moieties that form favorable interactions with Leu192 while being sterically hindered by Met240 in DYRK1A.
Data Presentation: Potency and Selectivity of Known DYRK Inhibitors
Summarizing quantitative data in a clear, tabular format is essential for comparing compounds and guiding lead optimization efforts.
| Inhibitor | DYRK1B IC50 (nM) | DYRK1A IC50 (nM) | Selectivity Ratio (IC50 DYRK1A / IC50 DYRK1B) | Reference |
| AZ191 | 17 | 88 | ~5.2x | [2][14] |
| Harmine | 29 | 94 | ~3.2x | [25] |
| VER-239353 | 2.4 | 7 | ~2.9x | [2] |
| Compound 33 | 7 | >1000 (at 1µM) | >140x | [2][14] |
Note: IC50 values can vary between assay formats and conditions. This table is for comparative purposes.
Conclusion and Future Directions
The foundational research on DYRK1B has firmly established it as a valid and promising target for drug discovery in oncology and metabolic disease. The development of potent and, crucially, selective inhibitors is the primary objective for the field. The workflow presented here—combining robust biochemical screening, validation of on-target effects in cellular models, and structure-based design—provides a reliable framework for achieving this goal. Future work will focus on advancing selective lead compounds into preclinical and clinical evaluation, with the ultimate aim of translating this foundational science into novel therapies that can overcome treatment resistance and improve patient outcomes.[1][2][16]
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Mardanpour, P., et al. (2020-04-23). Dyrk1b is a key Regulatory Kinase Integrating Fgf, Shh and mTORC1 signaling in Skeletal Muscle Development and Homeostasis. bioRxiv. [Link]
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Grygier, P., et al. (2024-02-01). Structural perspective on the design of selective DYRK1B inhibitors. bioRxiv. [Link]
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Weiss, M. J., et al. (2025-12-26). DYRK1B blockade promotes tumoricidal macrophage activity in pancreatic cancer. Gut. [Link]
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Jones, C. A., et al. (2025-03-10). Identification of DYRK1b as a novel regulator of small extracellular vesicle release using a high throughput nanoscale flow cytometry screening platform. RSC Publishing. [Link]
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The University of North Carolina at Chapel Hill. (2021-06-18). Fragment-Derived Selective Inhibitors of Dual-Specificity Kinases DYRK1A and DYRK1B. Journal of Medicinal Chemistry. [Link]
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Alexandrov, D., et al. (2022). Novel Efficient Multistage Lead Optimization Pipeline Experimentally Validated for DYRK1B Selective Inhibitors. Journal of Chemical Information and Modeling. [Link]
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Chen, Y., et al. (2023). Discovery of a selective dual-specificity tyrosine phosphorylation-regulated kinase 1B inhibitor with anti-adipogenic and anti-diabetic activities. Biomedicine & Pharmacotherapy. [Link]
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Keramati, A. R., et al. (2024-06-12). Functional characterization of two DYRK1B variants causative of AOMS3. PMC - NIH. [Link]
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Kokkorakis, N., et al. (2024-01-31). Mirk/Dyrk1B controls ventral spinal cord development via Shh pathway. PMC - NIH. [Link]
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Methodological & Application
Application Notes and Protocols for In Vivo Studies Using Mirk-IN-1 in Mouse Models
Introduction: Targeting Mirk/DYRK1B Kinase in Cancer Therapy
The Minibrain-related kinase (Mirk), also known as dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), has emerged as a compelling therapeutic target in oncology.[1][2] This serine/threonine kinase plays a critical role in promoting cancer cell survival, particularly under conditions of cellular stress.[3] Mirk/DYRK1B is often overexpressed in a variety of solid tumors, including pancreatic, ovarian, and non-small cell lung cancers, where its elevated expression is frequently associated with a poor prognosis.[1][2]
Mirk/DYRK1B's primary function in cancer cells is to maintain a state of quiescence (G0 phase of the cell cycle), which confers resistance to conventional chemotherapies that target rapidly dividing cells.[1][2] Furthermore, Mirk/DYRK1B helps to mitigate oxidative stress by upregulating the expression of antioxidant genes, thereby protecting cancer cells from DNA damage and apoptosis.[1]
Mirk-IN-1 is a small molecule inhibitor designed to target the kinase activity of Mirk/DYRK1B. By inhibiting Mirk/DYRK1B, this compound is hypothesized to force quiescent cancer cells to re-enter the cell cycle, making them more susceptible to cytotoxic agents. Additionally, inhibition of Mirk/DYRK1B can lead to increased levels of reactive oxygen species (ROS), further contributing to cancer cell death.
These application notes provide a comprehensive guide for researchers on the design and execution of in vivo studies using this compound in mouse models of cancer. The following protocols are intended as a robust starting point and may require optimization depending on the specific research objectives and mouse model utilized.
Mirk/DYRK1B Signaling Pathway
The signaling network of Mirk/DYRK1B is complex and integrated with several key oncogenic pathways. Understanding these interactions is crucial for designing effective therapeutic strategies.
Caption: Experimental workflow for an in vivo efficacy study.
Materials and Methods
-
This compound: Synthesized and quality-controlled.
-
Vehicle: As described in section 1.1.
-
Animal Model: Immunodeficient mice (e.g., athymic nude mice, NOD/SCID), 6-8 weeks old. [4]* Cancer Cell Line: A human cancer cell line with known Mirk/DYRK1B expression (e.g., Panc-1 for pancreatic cancer).
-
Matrigel: To be mixed with cancer cells for subcutaneous injection.
-
Calipers or Ultrasound: For tumor volume measurement. [5][6][7]
Step-by-Step Protocol
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2. [8] * When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Group 1 (Control): Administer the vehicle solution daily via i.p. injection.
-
Group 2 (this compound): Administer this compound at a predetermined dose (based on toxicity studies) daily via i.p. injection. A starting dose could be extrapolated from studies with similar inhibitors, such as EHT5372, which has been used in mouse models. [9][10] * Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint.
-
-
Monitoring During Treatment:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the mice daily for any signs of toxicity and assess their body condition score.
-
-
Study Endpoints and Data Collection:
-
The study may be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³) or after a predetermined treatment duration.
-
At the end of the study, measure the final tumor volume and then euthanize the mice.
-
Excise the tumors and measure their weight.
-
Collect blood and tumor tissue for pharmacodynamic (PD) analysis (e.g., Western blot for Mirk/DYRK1B downstream targets).
-
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): Calculate the TGI to assess the efficacy of this compound.
-
Statistical Analysis: Compare the tumor volumes and weights between the control and treatment groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Survival Analysis: If applicable, plot Kaplan-Meier survival curves and analyze using the log-rank test.
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Application Notes and Protocols: Targeting Mirk/Dyrk1B in Pancreatic Cancer with Mirk-IN-1
Introduction: The Rationale for Targeting Mirk/Dyrk1B in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by a dense desmoplastic stroma, profound therapeutic resistance, and a quiescent cancer cell population that evades conventional chemotherapies.[1][2] A significant portion of PDAC cells, up to 70%, exist in a non-proliferating, quiescent (G0) state, rendering therapies that target dividing cells largely ineffective.[3] The serine/threonine kinase Mirk (minibrain-related kinase), also known as Dyrk1B (dual-specificity tyrosine phosphorylation-regulated kinase 1B), has emerged as a critical survival factor for these quiescent cancer cells.
Mirk/Dyrk1B expression is elevated in approximately 90% of pancreatic cancers and is sometimes amplified, particularly in metastatic disease.[3][4] Its activation is a downstream effect of oncogenic K-ras, the most common mutation in PDAC, via a Rac1/MKK3 signaling pathway.[3][5][6] Functionally, Mirk promotes cancer cell survival by maintaining a state of reversible quiescence, thereby shielding cells from cytotoxic insults.[7][8] It achieves this, in part, by reducing levels of reactive oxygen species (ROS) through the upregulation of antioxidant genes.[9] Consequently, inhibition of Mirk kinase activity presents a compelling therapeutic strategy to force quiescent pancreatic cancer cells back into the cell cycle, increase ROS levels and DNA damage, and sensitize them to apoptosis-inducing agents.[7][8]
These application notes provide a comprehensive guide for researchers utilizing Mirk-IN-1, a small molecule inhibitor of Mirk/Dyrk1B, to study its effects on the pancreatic cancer cell lines Panc-1 and AsPc-1. Panc-1 cells are known to have an amplified Mirk gene, while AsPc-1 cells do not, offering a valuable comparative model system.[7]
Mirk/Dyrk1B Signaling Pathway
The Mirk/Dyrk1B signaling pathway is a crucial pro-survival axis in pancreatic cancer. Oncogenic stimuli, particularly mutant K-ras, activate the Rac1-MKK3 cascade, leading to the phosphorylation and activation of Mirk.[5][6] Activated Mirk then phosphorylates various downstream targets that regulate cell cycle progression and survival. By promoting entry into a quiescent state, Mirk allows cancer cells to evade therapies targeting rapidly dividing cells.[10] Inhibition of Mirk with agents like this compound blocks these survival signals, leading to cell cycle re-entry, increased DNA damage, and ultimately, apoptosis.[7][8]
Caption: Mirk/Dyrk1B signaling pathway in pancreatic cancer.
Experimental Workflow for this compound Evaluation
A systematic approach is crucial for evaluating the efficacy of this compound. The following workflow outlines the key experimental stages, from initial cell culture to endpoint analyses of cell viability, apoptosis, and cell cycle progression.
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Application Notes & Protocols: Utilizing Mirk-IN-1 to Sensitize Cancer Cells to Gemcitabine
Abstract: The efficacy of gemcitabine, a cornerstone chemotherapy for various solid tumors like pancreatic cancer, is often hampered by intrinsic or acquired resistance. A key mechanism driving this resistance is the ability of cancer cells to enter a quiescent (G0) state, rendering them less susceptible to drugs that target dividing cells. The serine/threonine kinase Mirk (DYRK1B) is a critical regulator of this process, promoting cell survival and quiescence.[1][2] This application note provides a comprehensive guide for researchers on leveraging Mirk-IN-1, a potent inhibitor of Mirk/DYRK1B, to sensitize cancer cells to gemcitabine. We will detail the underlying mechanism, provide validated, step-by-step protocols for quantifying this sensitization, and offer insights into experimental design and data interpretation.
The Scientific Rationale: Overcoming Quiescence-Mediated Drug Resistance
Gemcitabine exerts its cytotoxic effects primarily by inhibiting DNA synthesis, a process active only in proliferating cells.[3] Many cancer cells, however, can enter a reversible, non-proliferative G0 state, a condition where the kinase Mirk/DYRK1B is often highly expressed.[1][4] Mirk/DYRK1B acts as a survival kinase by upregulating antioxidant genes, which reduces intracellular reactive oxygen species (ROS) and protects cells from DNA damage.[5][6] This creates a reservoir of dormant, drug-resistant cells that can lead to tumor relapse.[1]
This compound is a small molecule inhibitor that targets the ATP-binding site of Mirk/DYRK1B.[5][7] By inhibiting Mirk/DYRK1B, this compound prevents cancer cells from maintaining a quiescent state. This inhibition leads to an increase in ROS levels and endogenous DNA damage, effectively "priming" the cells for an enhanced response to DNA-damaging agents.[1][7] The co-administration of this compound with gemcitabine creates a synergistic effect: this compound forces resistant cells into a vulnerable, cycling state while simultaneously increasing their oxidative stress, making them significantly more susceptible to gemcitabine-induced cytotoxicity.[7]
Signaling Pathway Overview
The following diagram illustrates the proposed mechanism by which this compound sensitizes cancer cells to gemcitabine.
Caption: this compound inhibits DYRK1B, reducing quiescence and sensitizing cells to gemcitabine.
Materials and Reagents
Cell Lines
Choice of cell line is critical. We recommend using a cancer cell line known for gemcitabine resistance and Mirk/DYRK1B expression, such as pancreatic (e.g., Panc-1, SU86.86), ovarian, or colon cancer cell lines.[7][8]
-
Panc-1: Human pancreatic carcinoma, epithelioid.
-
SU86.86: Human pancreatic adenocarcinoma. This line has a known amplification of the Mirk gene.[2]
-
SW620: Human colon adenocarcinoma.[7]
Reagents
-
This compound: Prepare a stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Aliquot and store at -80°C to avoid freeze-thaw cycles.
-
Gemcitabine: Prepare a stock solution (e.g., 10 mM) in sterile water or PBS. Aliquot and store at -20°C.[3]
-
Cell Culture Media: As recommended for your chosen cell line (e.g., DMEM, RPMI-1640).
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Consumables: Cell culture flasks/plates, sterile pipette tips, microcentrifuge tubes.
-
Assay-Specific Reagents: MTT reagent, DMSO, Crystal Violet, RIPA Lysis Buffer, Protease/Phosphatase Inhibitors, Primary/Secondary Antibodies (see specific protocols).
Experimental Design & Workflow
A robust experimental design is essential to demonstrate sensitization. The core principle is to compare the effect of gemcitabine alone versus gemcitabine in combination with a fixed, minimally toxic concentration of this compound.
Drug Concentration Parameters
First, determine the IC50 of each compound individually. For combination studies, use a concentration of this compound that is well below its IC50 (e.g., IC10-IC20) to ensure that observed effects are due to sensitization and not additive toxicity.
| Compound | Cell Line | Typical Concentration Range (Monotherapy) | Recommended Concentration (Combination Study) |
| Gemcitabine | Panc-1 | 0.01 µM - 10 µM[7] | Dose-response curve (e.g., 0.01 µM to 10 µM) |
| This compound | Panc-1 | 0.1 µM - 5 µM[7] | Fixed concentration (e.g., 0.12 µM - 0.25 µM)[7] |
Note: These values are starting points and must be empirically determined for your specific cell line and experimental conditions.
Experimental Workflow Diagram
Caption: General workflow for assessing this compound mediated sensitization to gemcitabine.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the dose-dependent effects of the drugs.[9][10]
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium.
-
Causality Insight: Seeding density is crucial; cells should be in their logarithmic growth phase and not over-confluent at the end of the assay.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
-
Drug Treatment:
-
Prepare 2X serial dilutions of Gemcitabine and a 2X solution of your fixed this compound concentration in culture medium.
-
Aspirate the old medium from the cells.
-
Add 100 µL of the appropriate drug-containing medium to each well. Include vehicle (DMSO) controls, single-agent controls, and combination treatment wells.
-
Self-Validation: Including all single-agent and vehicle controls is mandatory to parse out synergistic effects from simple additive toxicity.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Assay Procedure:
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[12][13]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to solubilize the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[12][13]
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot dose-response curves and calculate the IC50 values for gemcitabine alone and in combination with this compound. A significant leftward shift in the gemcitabine curve in the presence of this compound indicates sensitization.
-
Protocol 2: Long-Term Survival Assessment (Clonogenic Assay)
This assay is the gold standard for determining the long-term reproductive viability of cells after treatment, providing a more rigorous assessment of sensitization than short-term assays.[14]
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low, empirically determined number of cells (e.g., 200-1000 cells) into 6-well plates.[15] The number should be low enough that individual colonies can be distinguished after 1-3 weeks.
-
Allow cells to attach for 24 hours.
-
-
Drug Treatment:
-
Replace the medium with fresh medium containing the desired concentrations of this compound, gemcitabine, the combination, or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24-72 hours).
-
After treatment, aspirate the drug-containing medium, wash gently with PBS, and add fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 10-21 days at 37°C, 5% CO₂, changing the medium every 3-4 days.[14][15]
-
Causality Insight: This extended period tests the cell's ability to recover from drug-induced damage and re-establish a proliferating colony.
-
Monitor plates until colonies in the control wells are visible and contain at least 50 cells.[16][17]
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Add 1-2 mL of a fixation solution (e.g., 1:7 acetic acid:methanol or 4% paraformaldehyde) and incubate for 5-10 minutes.[14]
-
Remove the fixation solution and add 1-2 mL of 0.5% crystal violet solution (in methanol or water) to each well. Incubate for at least 2 hours at room temperature.[15]
-
Carefully wash away the stain with tap water and allow the plates to air dry.
-
-
Data Acquisition and Analysis:
-
Count the number of colonies (≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) = (No. of colonies formed / No. of cells seeded) x 100% for the control group.
-
Calculate the Surviving Fraction (SF) for each treatment = (No. of colonies formed / (No. of cells seeded x PE/100)).
-
Plot the surviving fraction against the gemcitabine concentration. A lower survival fraction in the combination group compared to the single-agent groups demonstrates sensitization.
-
Protocol 3: Mechanistic Validation (Apoptosis Analysis by Western Blot)
This protocol validates that the observed decrease in viability is due to apoptosis, the intended mechanism of cell death for many chemotherapies.[18] Key markers include cleaved Caspase-3 and cleaved PARP.[19][20]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well or 10 cm plates to achieve ~80% confluency at the time of harvest.
-
Treat cells with the compounds as described previously for 24-48 hours.
-
After treatment, wash cells twice with ice-cold PBS and scrape them into 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[18]
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]
-
-
Protein Quantification and Sample Preparation:
-
Transfer the supernatant (protein lysate) to a fresh tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin as a loading control) overnight at 4°C.[18]
-
Wash the membrane three times with TBST.[18]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL chemiluminescence substrate and visualize the protein bands using an imaging system.[18]
-
Data Interpretation: An increase in the bands corresponding to cleaved Caspase-3 and cleaved PARP in the combination treatment group compared to single-agent controls confirms an enhancement of apoptosis.
-
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for demonstrating and quantifying the chemosensitizing effects of this compound when used with gemcitabine. By inhibiting the Mirk/DYRK1B survival kinase, this compound effectively undermines a key resistance mechanism in cancer cells.[1][7] Successful application of these methods can provide a strong preclinical rationale for further investigation of Mirk/DYRK1B inhibitors as part of combination therapies. Future studies could extend this work to 3D organoid models or in vivo xenograft studies to validate these findings in a more physiologically relevant context.
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- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
preparing Mirk-IN-1 stock solution with DMSO
An Application Note and Protocol for the Preparation, Storage, and Use of Mirk-IN-1 Stock Solutions in DMSO
Introduction
This compound is a potent small-molecule inhibitor of Mirk (minibrain-related kinase), also known as Dyrk1B (dual-specificity tyrosine-phosphorylation-regulated kinase 1B). Mirk/Dyrk1B is a serine/threonine kinase that plays a critical role in maintaining cancer cells in a quiescent state, thereby promoting their survival under stressful microenvironmental conditions and contributing to chemoresistance.[1][2] Its overexpression has been documented in numerous malignancies, including pancreatic cancer, osteosarcomas, and rhabdomyosarcomas, making it a compelling target for therapeutic intervention.[1][3]
The hydrophobic nature of this compound necessitates the use of an organic solvent, such as dimethyl sulfoxide (DMSO), to prepare concentrated stock solutions for experimental use. The accuracy, purity, and stability of this stock solution are paramount for generating reliable and reproducible data in both in vitro and in vivo studies. An improperly prepared or stored stock solution can lead to compound precipitation, degradation, and inaccurate concentration measurements, ultimately compromising experimental outcomes.
This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the proper preparation, handling, storage, and quality control of this compound stock solutions using DMSO.
This compound: Mechanism of Action
Mirk/Dyrk1B kinase acts as a negative regulator of the cell cycle, helping to sustain cancer cells in a non-proliferative, quiescent (G0) state.[1] It also reduces levels of toxic reactive oxygen species (ROS) by promoting the expression of antioxidant genes.[2][3] This dual function allows cancer cells to survive in the harsh, nutrient-poor tumor microenvironment and resist therapies that target rapidly dividing cells. This compound directly inhibits the kinase activity of Mirk/Dyrk1B. This inhibition forces quiescent cancer cells to re-enter the cell cycle prematurely and increases intracellular ROS levels, leading to heightened DNA damage and apoptosis.[2]
Caption: Mechanism of this compound action.
Physicochemical and Handling Properties of this compound
Accurate calculations for stock solution preparation begin with the correct physicochemical data. The key properties for this compound are summarized below.
| Property | Value | Notes & Source |
| Molecular Formula | C₂₃H₁₇Cl₂N₅O₄ | [4] |
| Molecular Weight | 498.3 g/mol | Use this exact value for all molarity calculations.[4] |
| Appearance | White to off-white solid | Visually inspect powder upon receipt. |
| Solubility in DMSO | ≥ 25 mg/mL (≥ 50 mM) | DMSO is the recommended solvent for primary stock solutions.[5] |
| Solubility in Water | Insoluble | Do not use aqueous buffers to prepare primary stock solutions.[5] |
Protocol: Preparing a 10 mM this compound Stock Solution
This protocol details the preparation of 1 mL of a 10 mM this compound stock solution in DMSO. This concentration serves as a standard starting point for serial dilutions into working concentrations for most cell-based assays.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, cell culture grade
-
Sterile, amber-colored microcentrifuge tubes or glass vials with PTFE-lined caps
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Vortex mixer
-
Calibrated micropipettes (P1000, P200) and sterile, low-retention pipette tips
-
Personal Protective Equipment (PPE): lab coat, chemical-resistant gloves, safety glasses
Calculation of Mass
The fundamental step is to accurately calculate the mass of this compound powder required for your desired concentration and volume.
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
Example Calculation for 1 mL of a 10 mM stock: Mass (mg) = 10 mM × 1 mL × 498.3 g/mol = 4.98 mg
Step-by-Step Procedure
The causality behind each step is crucial for ensuring the integrity of the final stock solution.
-
Prepare Workspace: Ensure the workspace, balance, and all equipment are clean and dry. Perform all operations in a chemical fume hood or on a bench with adequate ventilation.
-
Tare Vial: Place a sterile, amber vial on the calibrated analytical balance and tare the weight to zero. Rationale: Amber vials are critical to protect the compound from potential light-induced degradation.[6]
-
Weigh this compound: Carefully weigh the calculated mass (4.98 mg for this example) of this compound powder directly into the tared vial. Rationale: Weighing directly into the final vial minimizes material loss during transfer.
-
Add Solvent: Using a calibrated P1000 pipette, add 1 mL of anhydrous DMSO to the vial. Rationale: Anhydrous DMSO is essential as contaminating moisture can accelerate compound degradation and reduce solubility.[7]
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be obtained.
-
Troubleshooting Dissolution: If particulates remain, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can facilitate dissolution.[8] Avoid excessive heat, which could degrade the compound.
-
Labeling: Clearly label the primary stock vial with the compound name ("this compound"), concentration (10 mM in DMSO), preparation date, and user initials.
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[5][6] Rationale: Each freeze-thaw cycle increases the risk of water absorption and compound precipitation, potentially altering the effective concentration.[9]
-
Storage: Store the aliquots in a labeled secondary container at -20°C or, for enhanced long-term stability, at -80°C.[6]
Sources
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- 9. researchgate.net [researchgate.net]
Application Note: A Validated Western Blot Protocol for Monitoring Mirk/Dyrk1B Kinase Inhibition
Introduction: The Rationale for Targeting Mirk/Dyrk1B in Research and Drug Development
Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B), also known as minibrain-related kinase (Mirk), is a serine/threonine kinase that has emerged as a significant target in cancer and metabolic disease research.[1][2][3] Mirk/Dyrk1B is a key regulator of cell cycle progression, promoting cell cycle exit and maintaining a state of quiescence (G0).[4][5][6] In many cancer types, including pancreatic and ovarian cancer, Mirk/Dyrk1B is overexpressed and contributes to the survival of quiescent cancer cells, which are often resistant to conventional chemotherapies that target rapidly dividing cells.[2][3][7][8] By inhibiting Mirk/Dyrk1B, researchers aim to force these dormant cancer cells back into the cell cycle, potentially rendering them susceptible to therapeutic agents. Furthermore, Mirk/Dyrk1B is implicated in complex signaling networks, including the MAPK/ERK and PI3K/AKT/mTOR pathways, making it a pivotal node in cellular regulation.[2][9][10]
This application note provides a comprehensive, field-proven Western blot protocol designed for researchers, scientists, and drug development professionals to reliably assess the inhibition of Mirk/Dyrk1B. The protocol is structured to ensure scientific integrity through self-validating steps and is grounded in authoritative references to explain the causality behind experimental choices.
Mirk/Dyrk1B Signaling Pathway
Mirk/Dyrk1B activity is modulated by upstream signals and, in turn, affects a range of downstream effectors that control cell cycle and survival. Understanding this pathway is critical for interpreting Western blot data effectively. For instance, upon inhibition of Mirk/Dyrk1B, a decrease in the phosphorylation of its downstream targets is expected.
Caption: Mirk/Dyrk1B signaling cascade.
Experimental Workflow for Assessing Mirk/Dyrk1B Inhibition
A systematic workflow is essential for reproducible results. The following diagram outlines the key stages of the Western blot protocol for analyzing Mirk/Dyrk1B inhibition.
Caption: Western blot workflow for Mirk/Dyrk1B inhibition analysis.
Detailed Protocols
Part 1: Cell Culture and Inhibitor Treatment
The choice of cell line is paramount and should be based on known Mirk/Dyrk1B expression levels. Pancreatic (e.g., PANC-1) and ovarian cancer cell lines often exhibit high expression.[5][8][11]
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. This ensures that cells are in a logarithmic growth phase and minimizes confounding effects from contact inhibition.
-
Inhibitor Treatment:
-
Prepare a stock solution of your Mirk/Dyrk1B inhibitor in a suitable solvent (e.g., DMSO).
-
Perform a dose-response experiment to determine the optimal concentration and duration of treatment. A typical starting point is to treat cells for 24 hours with a range of inhibitor concentrations.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.
-
-
Harvesting: After treatment, proceed immediately to cell lysis.
Part 2: Cell Lysis and Protein Extraction
The goal of lysis is to efficiently extract proteins while preserving their integrity. A common and effective lysis buffer for whole-cell lysates is RIPA buffer, which contains detergents to solubilize membrane proteins.[12]
-
Preparation: Place culture dishes on ice and wash cells twice with ice-cold Phosphate Buffered Saline (PBS) to remove residual media.[13][14][15]
-
Lysis:
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish (e.g., 1 mL for a 10 cm dish). These inhibitors are critical to prevent protein degradation and dephosphorylation.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[13][14]
-
Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis.[13]
-
-
Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[13]
-
Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.
Part 3: Protein Quantification
Accurate protein quantification is essential for equal loading of samples onto the gel, a prerequisite for reliable downstream analysis.[16] The Bicinchoninic Acid (BCA) assay is a robust method for this purpose.[17][18]
-
Standard Curve Preparation: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin, BSA) ranging from 20 to 2,000 µg/mL.[18]
-
Sample Preparation: Dilute a small aliquot of your cell lysate to fall within the range of the standard curve.[19][20]
-
Assay:
-
In a 96-well plate, add your standards and diluted unknown samples in triplicate.[20]
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[17][18]
-
Add the working reagent to each well and incubate at 37°C for 30 minutes.[17][18]
-
-
Measurement: Measure the absorbance at 562 nm using a plate reader.[17][18]
-
Calculation: Determine the protein concentration of your samples by comparing their absorbance to the standard curve.
| Reagent | Purpose |
| RIPA Buffer | Lysis of cells and solubilization of proteins. |
| Protease Inhibitors | Prevent protein degradation by proteases. |
| Phosphatase Inhibitors | Prevent dephosphorylation of proteins. |
| BCA Reagents | Quantify total protein concentration. |
Part 4: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
SDS-PAGE separates proteins based on their molecular weight.[21][22][23][24] The percentage of acrylamide in the gel should be chosen based on the molecular weight of Mirk/Dyrk1B (approximately 70 kDa) and its downstream targets. A 4-20% gradient gel or a 10% gel is generally suitable.[21]
-
Sample Preparation:
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus with your polyacrylamide gel.
-
Fill the inner and outer chambers with 1X SDS-PAGE running buffer.[21][25]
-
Load your prepared samples and a molecular weight marker into the wells.[22]
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Part 5: Protein Transfer
This step involves transferring the separated proteins from the gel onto a solid support membrane (e.g., PVDF or nitrocellulose) for immunodetection.[26][27][28] Electroblotting is the most common and efficient method.[26][28]
-
Membrane Preparation: If using a PVDF membrane, pre-wet it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[27] Nitrocellulose membranes only require equilibration in transfer buffer.[27]
-
Assembly of Transfer Stack: Assemble the "sandwich" of filter paper, gel, membrane, and another piece of filter paper, ensuring no air bubbles are trapped between the layers.
-
Transfer: Place the stack in the transfer apparatus and perform the transfer according to the manufacturer's instructions (wet, semi-dry, or dry transfer systems are available).[26][29] Transfer conditions (voltage, time) may need to be optimized, especially for larger proteins.[27]
Part 6: Immunodetection
This multi-step process uses specific antibodies to detect the protein of interest.
-
Blocking:
-
After transfer, block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).[30][31] Blocking prevents non-specific binding of the antibodies to the membrane.[31]
-
Expert Tip: For phospho-specific antibodies, BSA is the preferred blocking agent as milk contains phosphoproteins (casein) that can cause high background.[31]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-Mirk/Dyrk1B, anti-phospho-Cyclin D1, etc.) diluted in blocking buffer. The optimal dilution and incubation time should be determined empirically, but an overnight incubation at 4°C is a good starting point.[30]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[30][32]
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody.[33] Incubate for 1 hour at room temperature.
-
-
Final Washes: Repeat the washing step as in step 3 to remove unbound secondary antibody.[32]
Part 7: Signal Detection and Data Analysis
Enhanced chemiluminescence (ECL) is a highly sensitive method for detecting HRP activity.[34]
-
Detection:
-
Image Acquisition:
-
Data Analysis (Densitometry):
-
Use image analysis software such as ImageJ to quantify the band intensities.[36][37]
-
Measure the intensity of each band and subtract the local background.[36]
-
Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH, β-actin, or β-tubulin) to correct for any variations in protein loading.
-
For analyzing changes in phosphorylation, normalize the intensity of the phospho-protein band to the intensity of the total protein band.[38]
-
| Parameter | Recommendation | Rationale |
| Gel Percentage | 10% or 4-20% Gradient | Optimal resolution for Mirk/Dyrk1B (~70 kDa) and its targets. |
| Loading Amount | 20-30 µg total protein | Ensures sufficient protein for detection without overloading the gel. |
| Blocking Agent | 5% BSA in TBST | Preferred for phospho-antibodies to minimize background.[31] |
| Primary Antibody | Overnight at 4°C | Allows for high-affinity binding and increased signal.[30] |
| Detection Method | ECL | High sensitivity for detecting low-abundance proteins. |
| Normalization | Loading Control (e.g., GAPDH) | Corrects for loading inaccuracies, ensuring reliable quantification.[36] |
Conclusion
This detailed application note provides a robust and validated Western blot protocol for assessing the inhibition of Mirk/Dyrk1B. By understanding the rationale behind each step, from sample preparation to data analysis, researchers can generate reliable and reproducible data. This protocol serves as a critical tool for scientists and drug developers working to understand the function of Mirk/Dyrk1B and to develop novel therapeutics targeting this important kinase.
References
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Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Retrieved from [Link]
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Patsnap Synapse. (2024, June 21). What are DYRK1B inhibitors and how do they work? Retrieved from [Link]
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Friedman, E. (2007). Mirk/Dyrk1B in cancer. Journal of Cellular Biochemistry, 102(3), 547-553. Retrieved from [Link]
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Rockland Immunochemicals. (n.d.). SDS-PAGE Protocol. Retrieved from [Link]
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Mercer, S. E., Ewton, D. Z., & Friedman, E. (2006). The survival kinase Mirk/dyrk1B is activated through Rac1-MKK3 signaling. Journal of Biological Chemistry, 281(49), 37684-37692. Retrieved from [Link]
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Bio-Rad. (n.d.). Blocking & Antibody Incubation - Western Blot - Immunodetection. Retrieved from [Link]
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Biocompare. (n.d.). Methods and Tips for Western Blot Protein Transfer. Retrieved from [Link]
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Cytiva. (n.d.). 5 pain points in ECL detection and how to overcome them. Retrieved from [Link]
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Assay-Protocol. (n.d.). SDS-PAGE. Retrieved from [Link]
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Yan, Z. (2019, May 16). Western blot quantification by Image J. Retrieved from [Link]
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Deng, X., Mercer, S. E., Sun, C. Y., & Friedman, E. (2014). The normal function of the cancer kinase Mirk/dyrk1B is to reduce reactive oxygen species. Anticancer Research, 34(4), 1649-1658. Retrieved from [Link]
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G-Biosciences. (2017, April 25). ECL (Enhanced Chemiluminescence) Reagents: Enhanced How? Retrieved from [Link]
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G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. Retrieved from [Link]
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LI-COR Biosciences. (n.d.). Perform Chemiluminescent Western Blots on LI-COR Imagers. Retrieved from [Link]
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Bio-Rad. (n.d.). Western Blotting Transfer Techniques. Retrieved from [Link]
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Synaptic Systems. (n.d.). Protocol for western blotting - ECL detection. Retrieved from [Link]
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Boster Biological Technology. (n.d.). Western Blot Optimization: Protein Transfer. Retrieved from [Link]
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Papadodima, O., & Georgakopoulos, T. (2022). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. International Journal of Molecular Sciences, 23(15), 8565. Retrieved from [Link]
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Papadodima, O., & Georgakopoulos, T. (2024). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. ResearchGate. Retrieved from [Link]
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Kokkorakis, N., & Georgakopoulos, T. (2020). Minibrain-related kinase/dual-specificity tyrosine-regulated kinase 1B implication in stem/cancer stem cells biology. World Journal of Stem Cells, 12(12), 1469-1483. Retrieved from [Link]
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Lauth, M., Toftgård, R., & Zapf, S. (2017). DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway. Oncotarget, 8(1), 169-183. Retrieved from [Link]
-
Friedman, E. (2012). The Kinase Mirk/dyrk1B: A Possible Therapeutic Target in Pancreatic Cancer. Cancers, 4(1), 223-236. Retrieved from [Link]
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Hu, K., & Becker, W. (2024). Differential regulation of expression of the protein kinases DYRK1A and DYRK1B in cancer cells. FEBS Open Bio. Retrieved from [Link]
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National Chiao Tung University. (n.d.). SDS-PAGE of protein. Retrieved from [Link]
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Beta Life Science. (2025, October 17). How to Quantify Western Blot Results Using ImageJ. Retrieved from [Link]
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iGEM. (2016, October 4). SDS-PAGE for protein electrophoresis. Retrieved from [Link]
-
Hu, B., et al. (2008). Mirk/Dyrk1B drives cell survival and proliferation of NSCLC cells interacting with MAPK/ERK pathway. Cancer Research, 68(9 Supplement), 3537. Retrieved from [Link]
-
Deng, X., Ewton, D. Z., & Friedman, E. (2014). Mirk/dyrk1B kinase is upregulated following inhibition of mTOR. Cell Cycle, 13(10), 1577-1586. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Western Blot Protocol: Cell Lysis, Mammalian Cells. Retrieved from [Link]
-
OriGene Technologies. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell-intrinsic functions of DYRK1B to control proliferation, differentiation, and apoptosis. Retrieved from [Link]
-
Biology Lectures. (2021, September 12). Quantification of western blot using imageJ for beginners [Video]. YouTube. Retrieved from [Link]
-
Azure Biosystems. (n.d.). 6 Western Blotting Steps. Retrieved from [Link]
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Mirk-IN-1 for Inducing DNA Damage in SW620 Cells: Application Notes and Protocols
Introduction: Targeting Mirk/Dyrk1B in Colorectal Cancer
The dual-specificity tyrosine-regulated kinase 1B (Dyrk1B), also known as minibrain-related kinase (Mirk), has emerged as a significant factor in the progression and survival of various solid tumors, including colorectal cancer.[1][2] Mirk/Dyrk1B is a serine/threonine kinase that plays a crucial role in regulating cell cycle progression, differentiation, and cell survival.[1][3] Notably, it is often overexpressed in cancer cells, where it contributes to tumor maintenance and resistance to therapy.[2][4] One of the key functions of Mirk/Dyrk1B is its involvement in the DNA damage response (DDR).[5][6] It has been shown to be recruited to sites of DNA double-strand breaks (DSBs) and is required for the suppression of ribosomal DNA (rDNA) transcription in response to DNA damage.[5][7] This role in managing DNA transactions makes Mirk/Dyrk1B a compelling target for therapeutic intervention.
Mirk-IN-1 is a potent and selective small molecule inhibitor of Mirk/Dyrk1B kinase.[8] By inhibiting the kinase activity of Mirk/Dyrk1B, this compound disrupts the cellular processes that this kinase regulates, including the response to DNA damage. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to induce DNA damage in the human colorectal adenocarcinoma cell line, SW620. The protocols detailed herein provide a framework for investigating the cellular consequences of Mirk/Dyrk1B inhibition and for assessing the potential of this compound as a DNA-damaging agent in a cancer context. SW620 cells are a well-established model for metastatic colon cancer and have been shown to be sensitive to perturbations of the Mirk/Dyrk1B pathway.[1][9]
Mechanism of Action: How this compound Induces DNA Damage
This compound exerts its effects by competitively binding to the ATP-binding pocket of Mirk/Dyrk1B, thereby preventing the phosphorylation of its downstream substrates. The induction of DNA damage by this compound is a consequence of disrupting the normal function of Mirk/Dyrk1B in maintaining genomic integrity. Recent studies have revealed that Dyrk1B is a key signaling intermediate that coordinates DSB repair and transcriptional activities.[5][7] Specifically, Dyrk1B is recruited to sites of DNA damage and is essential for silencing transcription in the vicinity of the break, a process that is thought to facilitate efficient repair.[10][11]
By inhibiting Dyrk1B, this compound is hypothesized to compromise the cell's ability to properly respond to and repair DNA lesions. This can lead to an accumulation of unrepaired DNA breaks, triggering downstream DNA damage signaling pathways and ultimately leading to cell cycle arrest or apoptosis. The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Mirk/Dyrk1B signaling in DNA damage response and its inhibition by this compound.
Experimental Workflow Overview
The following diagram outlines the general experimental workflow for treating SW620 cells with this compound and subsequently assessing the induction of DNA damage.
Caption: General experimental workflow for this compound treatment and DNA damage analysis.
Materials and Reagents
This compound Specifications
| Property | Value | Source |
| Synonyms | RO5454948, Dyrk1B/1A-IN-9 | [1][12] |
| Molecular Formula | C₂₃H₁₇Cl₂N₅O₄ | [12] |
| Molecular Weight | 498.32 g/mol | [8][12] |
| IC₅₀ | Dyrk1B: 68 nM, Dyrk1A: 22 nM | [8] |
| EC₅₀ (SW620 cells) | 1.9 µM (cytotoxicity) | [1] |
| Solubility | DMSO: ≥ 2 mg/mL | [8] |
Protocols
Protocol 1: SW620 Cell Culture and Maintenance
-
Cell Line: SW620 (ATCC® CCL-227™), human colorectal adenocarcinoma.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency.[13]
-
Aspirate the culture medium.
-
Wash the cell monolayer with Phosphate-Buffered Saline (PBS).
-
Add Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks at a 1:3 to 1:6 ratio.
-
Protocol 2: this compound Preparation and Treatment of SW620 Cells
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A starting concentration range of 1-10 µM is recommended based on the EC₅₀ value in SW620 cells.[1]
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.
-
-
Cell Seeding and Treatment:
-
Seed SW620 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or plates with coverslips) at a density that will ensure they are in the exponential growth phase and approximately 50-60% confluent at the time of treatment.[14]
-
Allow the cells to adhere overnight.
-
Aspirate the medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Protocol 3: Assessment of DNA Double-Strand Breaks by γH2AX Immunofluorescence Staining
The phosphorylation of histone H2AX at serine 139 (γH2AX) is a well-established marker for DNA double-strand breaks.[8]
-
Cell Preparation:
-
Seed SW620 cells on sterile glass coverslips in a 12- or 24-well plate and treat with this compound as described in Protocol 2.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.[12]
-
Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA/PBS overnight at 4°C.[8]
-
-
Secondary Antibody and Counterstaining:
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.[8]
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with DAPI (4',6-diamidino-2-phenylindole) solution for 5 minutes.
-
-
Mounting and Imaging:
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji.[8]
-
Protocol 4: Quantification of DNA Fragmentation by Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[15][16]
-
Cell Preparation:
-
Treat SW620 cells with this compound as described in Protocol 2.
-
After incubation, harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.[17]
-
-
Embedding Cells in Agarose:
-
Mix the cell suspension with low melting point agarose (at 37°C) at a 1:10 ratio (v/v).[16]
-
Pipette 75 µL of the cell/agarose mixture onto a comet slide.
-
Allow the agarose to solidify at 4°C for 10-15 minutes.
-
-
Lysis:
-
Immerse the slides in a cold lysis solution (containing high salt and detergents) and incubate at 4°C for at least 1 hour.[16]
-
-
Alkaline Unwinding and Electrophoresis (for single- and double-strand breaks):
-
Neutralization and Staining:
-
Neutralize the slides by washing them three times with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes each.
-
Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized comet assay software to quantify parameters such as tail length, percentage of DNA in the tail, and tail moment. An increase in these parameters indicates a higher level of DNA damage.[15]
-
Protocol 5: Cell Cycle Analysis by Flow Cytometry
DNA damage can induce cell cycle arrest at different checkpoints. Flow cytometry analysis of DNA content can reveal the distribution of cells in different phases of the cell cycle.
-
Cell Preparation:
-
Treat SW620 cells with this compound in 6-well plates as described in Protocol 2.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Fix the cells at 4°C for at least 30 minutes (can be stored at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000-20,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. Look for an accumulation of cells in the G1, S, or G2/M phases, which would indicate cell cycle arrest.
-
Data Interpretation and Expected Outcomes
-
γH2AX Staining: An increase in the number of distinct, bright γH2AX foci per nucleus in this compound-treated cells compared to vehicle-treated controls will indicate the induction of DNA double-strand breaks.
-
Comet Assay: A significant increase in the tail length, percentage of DNA in the tail, and tail moment in the this compound-treated group will confirm the presence of DNA strand breaks.
-
Cell Cycle Analysis: Treatment with this compound may lead to an accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest), reflecting the activation of DNA damage checkpoints.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background in γH2AX staining | Inadequate blocking or washing, or non-specific secondary antibody binding. | Increase blocking time, use a higher concentration of BSA in the blocking buffer, and ensure thorough washing between steps. Titrate the secondary antibody to determine the optimal concentration.[12] |
| No comet tails observed in positive controls | Inefficient lysis or electrophoresis issues. | Ensure the lysis buffer is fresh and at the correct pH. Check the voltage and current during electrophoresis. |
| Broad peaks in cell cycle histogram | Inconsistent staining or cell clumps. | Ensure single-cell suspension before and during staining. Filter the stained cells through a nylon mesh before analysis. Ensure proper RNase treatment. |
| Low this compound efficacy | Inactive compound or insufficient concentration/incubation time. | Use a fresh aliquot of this compound. Perform a dose-response and time-course experiment to determine the optimal conditions for SW620 cells. |
Conclusion
This application note provides a detailed framework for utilizing this compound to induce and study DNA damage in SW620 colorectal cancer cells. The inhibition of Mirk/Dyrk1B represents a promising strategy for inducing DNA damage in cancer cells, and the protocols outlined here offer robust methods for quantifying these effects. By understanding the cellular consequences of Mirk/Dyrk1B inhibition, researchers can further explore its therapeutic potential and elucidate the intricate roles of this kinase in maintaining genomic stability.
References
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Mercer, S. E., & Friedman, E. (2006). Mirk/Dyrk1B: a multifunctional dual-specificity kinase involved in growth arrest, differentiation, and cell survival. Cell biochemistry and biophysics, 45(3), 303–315. [Link]
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Lee, C. W., et al. (2021). A DYRK1B-dependent pathway suppresses rDNA transcription in response to DNA damage. Nucleic acids research, 49(3), 1485–1496. [Link]
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Kim, K., & Sederstrom, J. M. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 5(15), e1547. [Link]
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Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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Kay, J., & Corrigan, J. (2020). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol, 10(16), e3714. [Link]
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Telford, W. G. (2012). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.7. [Link]
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Ewton, D. Z., & Friedman, E. (2016). The normal function of the cancer kinase Mirk/dyrk1B is to reduce reactive oxygen species. Oncotarget, 7(27), 41191–41203. [Link]
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Kay, J., & Corrigan, J. (2019). Staining for γH2AX in paraffin-embedded tissue sections. NextGen Protocols. Retrieved from [Link]
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Centre for Radiation Protection Research. (n.d.). Gamma-H2AX protocol (optimized for VH10-cells). Retrieved from [Link]
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Lee, C. W., et al. (2021). A DYRK1B-dependent pathway suppresses rDNA transcription in response to DNA damage. Nucleic Acids Research, 49(3), 1485-1496. Retrieved from [Link]
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Lee, C. W., et al. (2021). A DYRK1B-dependent pathway suppresses rDNA transcription in response to DNA damage. Nucleic Acids Research, 49(3), 1485–1496. Retrieved from [Link]
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Huen, M. S. Y., et al. (2020). Screen identifies DYRK1B network as mediator of transcription repression on damaged chromatin. Proceedings of the National Academy of Sciences of the United States of America, 117(29), 17093–17102. [Link]
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Li, Y., et al. (2012). Mirk/Dyrk1B, a novel therapeutic target, mediates cell survival in non-small cell lung cancer cells. Oncotarget, 3(11), 1364–1376. [Link]
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Huen, M. S. Y., et al. (2020). Screen identifies DYRK1B network as mediator of transcription repression on damaged chromatin. Scholars @ UT Health San Antonio. Retrieved from [Link]
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Friedman, E. (2007). Mirk/Dyrk1B in cancer. Journal of cellular biochemistry, 102(2), 274–279. [Link]
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Wikipedia. (2023, December 1). Cell cycle analysis. In Wikipedia. Retrieved January 16, 2026, from [Link]
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Papadodima, O., et al. (2021). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. Molecules (Basel, Switzerland), 26(11), 3296. [Link]
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Horn, S., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of visualized experiments : JoVE, (129), 56617. [Link]
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Alsbeih, G., et al. (2019). Flow Cytometry-Based Gamma-H2AX Assay for Radiation Biodosimetry. protocols.io. [Link]
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Al-Dhaheri, M., et al. (2020). Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. International journal of molecular sciences, 21(18), 6836. [Link]
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Enciso, J. M., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of visualized experiments : JoVE, (124), 55759. [Link]
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Lympousi, A., & Gagos, S. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16), e4134. [Link]
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Azqueta, A., et al. (2020). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. Methods and protocols, 3(3), 59. [Link]
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Deng, X., et al. (2011). Mirk Regulates the Exit of Colon Cancer Cells from Quiescence. The Journal of biological chemistry, 286(30), 26572–26582. [Link]
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ResearchGate. (n.d.). Mirk destabilizes cyclin D in colon cancer cells. Retrieved from [Link]
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Shi, Y., et al. (2013). Inhibition of SW620 human colon cancer cells by upregulating miRNA-145. World journal of gastroenterology, 19(44), 7990–7998. [Link]
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Chen, Z., et al. (2002). Induction and superinduction of growth arrest and DNA damage gene 45 (GADD45) alpha and beta messenger RNAs by histone deacetylase inhibitors trichostatin A (TSA) and butyrate in SW620 human colon carcinoma cells. Cancer letters, 188(1-2), 127–140. [Link]
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To, K. F., et al. (2014). miR-153 supports colorectal cancer progression via pleiotropic effects that enhance invasion and chemotherapeutic resistance. Cancer research, 74(11), 3145–3155. [Link]
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Liu, Y., et al. (2015). Induction of apoptosis in the SW620 colon carcinoma cell line by triterpene-enriched extracts from Ganoderma lucidum through activation of caspase-3. Experimental and therapeutic medicine, 9(3), 849–854. [Link]
- Gmeiner, W. H., et al. (2005). SW-620 cells treated with topoisomerase I inhibitor SN-38: gene expression profiling. Cancer genomics & proteomics, 2(1), 41–48.
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Li, Y., et al. (2021). MiR-1236-3p Inhibits the Proliferation, Invasion, and Migration of Colon Cancer Cells and Hinders Epithelial-Mesenchymal Transition by Targeting DCLK3. Frontiers in oncology, 11, 708761. [Link]
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ResearchGate. (n.d.). Induction of apoptosis in SW620, HT29 and DLD-1 cell lines after.... Retrieved from [Link]
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ResearchGate. (n.d.). Mirk knockdown did not affect Akt, but enhanced drug-induced apoptosis. Retrieved from [Link]
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Lazo, P. A. (2017). Implication of the VRK1 chromatin kinase in the signaling responses to DNA damage: a therapeutic target?. Cancers, 9(5), 47. [Link]
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Friedman, E. (2011). The Role of Mirk Kinase in Sarcomas. Sarcoma, 2011, 260757. [Link]
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Application Notes and Protocols for Mirk-IN-1 in 3D Organoid Cultures
Foreword for the Modern Researcher
Three-dimensional (3D) organoid cultures have emerged as a cornerstone of preclinical research, offering a physiologically relevant in vitro model system that bridges the gap between traditional 2D cell culture and in vivo studies. These self-organizing, multicellular structures recapitulate the complex architecture and cellular heterogeneity of their tissue of origin, providing an unparalleled platform for disease modeling, drug discovery, and personalized medicine. The successful application of small molecule inhibitors in these sophisticated systems requires a nuanced understanding of both the compound's properties and the unique biological context of the organoid.
This document provides a comprehensive guide to the application of Mirk-IN-1, a potent inhibitor of the Mirk/DYRK1B kinase, in 3D organoid cultures. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful combination for their research endeavors. We will delve into the scientific rationale, provide detailed, field-proven protocols, and offer insights into the critical parameters for successful experimentation.
Section 1: The Scientific Rationale - Targeting Mirk/DYRK1B in 3D Organoid Models
Mirk/DYRK1B: A Key Regulator of Cell Fate and a Promising Cancer Target
Mirk, also known as dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), is a serine/threonine kinase that plays a critical role in regulating cell cycle progression, differentiation, and survival.[1][2] In normal physiology, DYRK1B is involved in processes such as myogenesis and neuronal development. However, its dysregulation has been implicated in the pathogenesis of several human diseases, most notably cancer.
Overexpression of Mirk/DYRK1B has been observed in various malignancies, including pancreatic and ovarian cancers.[1] It is thought to promote tumor cell survival by maintaining a quiescent state, thereby conferring resistance to chemotherapy.[1] Mirk/DYRK1B achieves this by negatively regulating the cell cycle and reducing intracellular reactive oxygen species (ROS).[1] This makes Mirk/DYRK1B a compelling therapeutic target for the development of novel anti-cancer agents.
This compound: A Potent and Selective Inhibitor of Mirk/DYRK1B
This compound is a potent and selective small molecule inhibitor of Mirk/DYRK1B kinase activity. It also exhibits inhibitory activity against the closely related kinase DYRK1A. The key pharmacological properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1386979-55-0 | [3] |
| Molecular Weight | 498.32 g/mol | |
| IC50 (DYRK1B) | 68 nM | |
| IC50 (DYRK1A) | 22 nM | |
| Solubility | DMSO: 2 mg/mL |
By inhibiting Mirk/DYRK1B, this compound can disrupt the survival mechanisms of cancer cells, potentially leading to cell cycle re-entry and apoptosis. Its application in 3D organoid models allows for the investigation of its efficacy in a more physiologically relevant context that mimics the tumor microenvironment.
The Mirk/DYRK1B Signaling Axis
Mirk/DYRK1B is integrated into complex signaling networks that control cell proliferation and survival. Understanding these pathways is crucial for interpreting the effects of this compound in your organoid studies. The diagram below illustrates a simplified overview of the Mirk/DYRK1B signaling pathway.
Caption: Simplified Mirk/DYRK1B signaling pathway.
Section 2: Experimental Protocols
This section provides detailed, step-by-step protocols for the application of this compound in 3D organoid cultures. These protocols are intended as a starting point and may require optimization for your specific organoid model and experimental goals.
Preparation of this compound Stock Solutions
Causality: Proper preparation of the inhibitor stock solution is critical for accurate and reproducible dosing. This compound is sparingly soluble in aqueous solutions, necessitating the use of an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock.
Protocol:
-
Reconstitution: Aseptically reconstitute lyophilized this compound powder in high-quality, sterile DMSO to a final concentration of 10 mM. For example, to make a 10 mM stock from 1 mg of this compound (MW: 498.32 g/mol ), dissolve it in 200.67 µL of DMSO.
-
Solubilization: Ensure complete dissolution by vortexing and, if necessary, gentle warming in a 37°C water bath. Visually inspect the solution to confirm the absence of any precipitate.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution should be stable for up to 6 months.
Establishing and Culturing 3D Organoids
The following are generalized protocols for establishing pancreatic and ovarian cancer organoids. The specific media components and culture conditions should be optimized based on the specific patient-derived or cell line-derived model.
2.2.1 Pancreatic Cancer Organoid Culture
Protocol:
-
Media Preparation: Prepare the complete Pancreatic Organoid Growth Medium. A typical formulation includes a basal medium like DMEM supplemented with B27, ascorbic acid, insulin, hydrocortisone, FGF2, all-trans retinoic acid, and a ROCK inhibitor (e.g., Y-27632) for the initial culture phase.[4]
-
Tissue Digestion: Mechanically and enzymatically digest fresh pancreatic tumor tissue to obtain a single-cell or small cell-cluster suspension.
-
Embedding in Extracellular Matrix: Resuspend the cell pellet in a basement membrane extract (BME) like Matrigel® on ice.
-
Plating: Plate droplets of the cell-BME mixture into pre-warmed multi-well plates and allow to solidify at 37°C.
-
Culture: Overlay the solidified domes with complete Pancreatic Organoid Growth Medium. Change the medium every 2-3 days.
-
Passaging: Once organoids are established and have reached an appropriate size, they can be passaged by mechanical disruption and re-plating in fresh BME.
2.2.2 Ovarian Cancer Organoid Culture
Protocol:
-
Media Preparation: Prepare the complete Ovarian Cancer Organoid Medium. This typically consists of an advanced DMEM/F12 basal medium supplemented with various growth factors and supplements.[5]
-
Tissue or Ascites Processing: Process fresh ovarian tumor tissue or ascites fluid to isolate cancer cells.
-
Embedding and Plating: Similar to pancreatic organoids, embed the cells in BME and plate as domes in multi-well plates.
-
Culture and Maintenance: Culture the organoids in complete Ovarian Cancer Organoid Medium, with media changes every 2-3 days.
Dosing of this compound in 3D Organoid Cultures
Causality: Accurate and consistent dosing is paramount for generating reliable dose-response data. The final concentration of DMSO in the culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Prepare a series of intermediate dilutions of this compound in complete organoid culture medium. It is recommended to perform serial dilutions to achieve the desired final concentrations.
-
Dosing Organoids: Carefully remove the existing medium from the organoid cultures and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in your experimental design.
-
Incubation: Incubate the organoids with this compound for the desired treatment duration (e.g., 72 hours). The optimal treatment time should be determined empirically.
Experimental Workflow for this compound Treatment of Organoids:
Caption: Experimental workflow for this compound treatment.
Section 3: Endpoint Analysis and Data Interpretation
Assessing Organoid Viability
Causality: A quantitative assessment of cell viability is essential for determining the efficacy of this compound. The CellTiter-Glo® 3D Cell Viability Assay is a robust method that measures ATP levels, a reliable indicator of metabolically active cells.[1][6][7][8]
Protocol (CellTiter-Glo® 3D Assay):
-
Plate Equilibration: Equilibrate the organoid plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of culture medium.
-
Lysis: Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 25-30 minutes to stabilize the luminescent signal.[6]
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth rate inhibition (GR) values to quantify the potency of this compound.
Imaging and Morphological Analysis
Causality: Brightfield and fluorescence microscopy provide qualitative and quantitative information on the morphological changes induced by this compound treatment.
Protocol:
-
Brightfield Imaging: Acquire brightfield images of the organoids at different time points to monitor changes in size, shape, and integrity.
-
Fluorescence Staining: Use fluorescent dyes to assess cell death (e.g., propidium iodide) and viability (e.g., calcein AM).
-
Image Analysis: Quantify organoid size and the percentage of dead cells using image analysis software.
Target Engagement and Downstream Effects
Causality: To confirm that this compound is acting on its intended target and to investigate the downstream consequences of Mirk/DYRK1B inhibition, biochemical assays are necessary.
Protocol:
-
Western Blotting: Analyze the phosphorylation status of known Mirk/DYRK1B substrates and the expression levels of downstream effector proteins involved in cell cycle control and apoptosis (e.g., Cyclin D1, p27).
-
Quantitative PCR (qPCR): Measure changes in the gene expression of Mirk/DYRK1B targets and other relevant genes.
Section 4: Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your findings, it is crucial to incorporate self-validating systems into your experimental design.
-
Dose-Response Curves: Always generate full dose-response curves to accurately determine the potency of this compound.
-
Positive and Negative Controls: Include appropriate positive (e.g., a known cytotoxic agent) and negative (vehicle) controls in all experiments.
-
Orthogonal Assays: Use multiple, independent assays to confirm your findings. For example, complement viability data with imaging and biochemical analyses.
-
Biological Replicates: Use organoids derived from multiple patients or different passages of the same line to assess the robustness of your results.
Section 5: Conclusion
The combination of the potent Mirk/DYRK1B inhibitor, this compound, and physiologically relevant 3D organoid models provides a powerful platform for cancer research and drug discovery. The protocols and insights provided in this document are intended to serve as a comprehensive guide for researchers seeking to explore the therapeutic potential of targeting Mirk/DYRK1B in a more clinically relevant context. By adhering to these detailed methodologies and incorporating principles of scientific integrity, researchers can generate high-quality, reproducible data that will advance our understanding of cancer biology and accelerate the development of novel therapies.
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Patient-Derived Microtumors: How Can We Continue to Personalize Treatment for Ovarian Cancer Patients? MDPI. Available at: [Link]
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In vitro drug testing using patient-derived ovarian cancer organoids. Journal of Ovarian Research. Available at: [Link]
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Pancreatic Cancer Organoids: An Emerging Platform for Precision Medicine? PMC. Available at: [Link]
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Patient-Derived Organoids: The Beginning of a New Era in Ovarian Cancer Disease Modeling and Drug Sensitivity Testing. MDPI. Available at: [Link]
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A novel DYRK1B inhibitor AZ191 demonstrates that DYRK1B acts independently of GSK3β to phosphorylate cyclin D1 at Thr(286), not Thr(288). PubMed. Available at: [Link]
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A novel DYRK1B inhibitor AZ191 demonstrates that DYRK1B acts independently of GSK3β to phosphorylate cyclin D1 at Thr 286 , not Thr 288. ResearchGate. Available at: [Link]
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Mirk-IN-1 in Combination Therapy: An Experimental Workflow
Introduction: The Rationale for Targeting DYRK1B with Mirk-IN-1 in Combination Cancer Therapy
The Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), also known as Mirk (minibrain-related kinase), has emerged as a compelling therapeutic target in oncology.[1][2][3] DYRK1B is a serine/threonine kinase that plays a critical role in regulating the cell cycle, promoting cell survival, and conferring resistance to chemotherapy.[3][4][5] Notably, DYRK1B is frequently overexpressed in a variety of solid tumors, including pancreatic, ovarian, and colon cancers, and its elevated expression often correlates with a poor prognosis.[2][4]
A key function of DYRK1B is its ability to maintain cancer cells in a state of quiescence (G0 phase of the cell cycle), which renders them less susceptible to traditional chemotherapeutic agents that primarily target rapidly dividing cells.[5][6][7] By inhibiting DYRK1B, quiescent cancer cells can be pushed back into the cell cycle, making them vulnerable to cytotoxic drugs. Furthermore, inhibition of DYRK1B has been shown to increase reactive oxygen species (ROS) levels and induce apoptosis in cancer cells, with minimal effects on normal diploid cells.[7]
This compound is a potent and selective inhibitor of DYRK1B. Its mechanism of action centers on blocking the kinase activity of DYRK1B, thereby interfering with its ability to phosphorylate downstream targets involved in cell cycle regulation and survival. This targeted inhibition provides a strong rationale for its use in combination with other anti-cancer agents. The primary goals of a this compound combination therapy are to:
-
Sensitize resistant tumors: Overcome resistance to conventional chemotherapy by forcing quiescent cancer cells back into a proliferative state.
-
Induce synergistic cell death: Achieve a greater therapeutic effect by targeting multiple, complementary signaling pathways.
-
Reduce drug dosages: Potentially lower the required doses of highly toxic chemotherapeutic agents, thereby minimizing side effects.
This application note provides a detailed experimental workflow for researchers and drug development professionals to investigate the efficacy of this compound in combination with other anti-cancer agents. The protocols outlined below are designed to be a self-validating system, enabling a comprehensive assessment of synergy, mechanism of action, and potential therapeutic benefit.
I. Foundational In Vitro Evaluation: Assessing Synergy and Cellular Effects
The initial phase of evaluating a this compound combination therapy involves a series of in vitro experiments to determine the optimal drug concentrations, assess for synergistic interactions, and elucidate the cellular consequences of the combined treatment.
A. Experimental Workflow Overview
The following diagram illustrates the overarching experimental workflow for the in vitro evaluation of this compound in combination therapy.
Caption: High-level workflow for in vitro evaluation of this compound combination therapy.
B. Step 1: Cell Line Selection and Culture
The choice of cancer cell lines is critical and should be guided by the specific cancer type of interest and the known expression levels of DYRK1B. It is advisable to include cell lines with varying levels of DYRK1B expression to assess the target dependency of the combination effect.
Protocol:
-
Cell Line Acquisition: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC) to ensure identity and purity.
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Mycoplasma Testing: Regularly test for mycoplasma contamination, as it can significantly impact experimental results.
C. Step 2: Single-Agent Dose-Response (IC50 Determination)
Before assessing the combination, it is essential to determine the half-maximal inhibitory concentration (IC50) for both this compound and the partner drug in the selected cell lines. This will inform the concentration range for the combination studies.
Protocol: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[8]
-
Drug Treatment: Prepare a serial dilution of this compound and the partner drug. Treat the cells with a range of concentrations for each drug individually. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.[9]
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the IC50 value for each drug using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).
Table 1: Example IC50 Values for this compound and a Partner Drug
| Cell Line | This compound IC50 (µM) | Partner Drug X IC50 (µM) |
| Pancreatic Cancer (PANC-1) | 1.5 | 0.5 |
| Ovarian Cancer (OVCAR-3) | 2.2 | 1.0 |
| Colon Cancer (HT-29) | 3.0 | 0.8 |
D. Step 3: Combination Matrix and Synergy Analysis
The core of the in vitro evaluation is to determine whether the combination of this compound and the partner drug results in a synergistic, additive, or antagonistic effect. This is typically achieved by treating cells with a matrix of drug concentrations.
Protocol: Combination Drug Treatment and Synergy Analysis
-
Combination Matrix Setup: Based on the single-agent IC50 values, design a dose-response matrix. A common approach is to use a range of concentrations centered around the IC50 for each drug (e.g., 0.1x, 0.3x, 1x, 3x, 10x IC50).
-
Drug Treatment: Treat the cells with all possible combinations of this compound and the partner drug as defined in the matrix. Include single-agent controls and a vehicle control.
-
Incubation and Viability Assessment: Follow the same procedure as the single-agent dose-response assay (incubation for 48-72 hours, followed by a viability assay).
-
Synergy Analysis: Analyze the data using specialized software that calculates synergy scores based on established models like the Loewe additivity or Bliss independence models.[8][10][11][12] Popular tools include SynergyFinder and Combenefit.[11][12][13] A synergy score greater than zero typically indicates a synergistic interaction.
Table 2: Example Synergy Scores for this compound and Partner Drug X
| Cell Line | Synergy Model | Synergy Score | Interpretation |
| PANC-1 | Loewe | 15.2 | Synergistic |
| OVCAR-3 | Bliss | 11.8 | Synergistic |
| HT-29 | Loewe | 2.5 | Additive |
II. Mechanistic Deep Dive: Unraveling the "Why" Behind Synergy
Once a synergistic combination has been identified, the next crucial step is to investigate the underlying molecular mechanisms. This involves examining the effects of the combination on key cellular processes such as apoptosis and cell cycle progression, as well as probing relevant signaling pathways.
A. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay determines whether the synergistic cell death observed is due to an increase in apoptosis.[14][15][16][17][18]
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Treat cells with this compound, the partner drug, and the combination at their synergistic concentrations for a predetermined time (e.g., 24-48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.[15][17]
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[15][17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
B. Cell Cycle Analysis (Propidium Iodide Staining)
This assay investigates how the drug combination alters the distribution of cells in different phases of the cell cycle.[19][20][21][22] Given DYRK1B's role in maintaining quiescence, a key hypothesis is that this compound will drive cells out of G0/G1 and into S and G2/M phases, where they are more susceptible to DNA-damaging agents.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing to prevent clumping.[19][21]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a solution containing propidium iodide and RNase A (to prevent staining of RNA).[20][21]
-
Flow Cytometry: Analyze the stained cells by flow cytometry, measuring the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
C. Western Blotting for Signaling Pathway Analysis
Western blotting is a powerful technique to examine the effects of the drug combination on key signaling proteins.[23][24][25][26][27] This can provide direct evidence of the molecular mechanisms underlying the observed synergy.
Key Signaling Pathways to Investigate:
-
DYRK1B Signaling:
-
p-DYRK1B (autophosphorylation): To confirm this compound is inhibiting its target.
-
Downstream targets (e.g., Cyclin D1, p27): To assess the functional consequences of DYRK1B inhibition on cell cycle regulators.[6]
-
-
Apoptosis Pathway:
-
Partner Drug's Target Pathway:
-
Stress Response Pathways:
-
p-p38, p-JNK: As DYRK1B is linked to stress responses, investigating these pathways can provide further mechanistic insights.[5]
-
Protocol: Western Blotting
-
Protein Extraction: Lyse the treated cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation status.[26]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a nitrocellulose or PVDF membrane.[23]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the protein of interest overnight at 4°C.[25]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[25]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein levels across different treatment groups.
Caption: Simplified signaling diagram of this compound's mechanism and potential synergy.
III. Concluding Remarks and Future Directions
The experimental workflow detailed in this application note provides a robust framework for the preclinical evaluation of this compound in combination therapies. By systematically assessing synergy and elucidating the underlying molecular mechanisms, researchers can build a strong case for advancing promising combinations into more complex models, such as 3D organoids and in vivo xenograft studies.[3] The ultimate goal is to leverage the unique properties of DYRK1B inhibition to develop more effective and less toxic treatment regimens for cancer patients.
References
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Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
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University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
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UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
- Flobak, Å., Vazquez, M., Lægreid, A., & Valencia, A. (2015). CImbinator: a web-based tool for drug synergy analysis in small- and large-scale datasets.
- The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities. (2021). Cancers, 13(16), 4165.
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
- Methods for High-throughput Drug Combination Screening and Synergy Scoring. (2017). Methods in Molecular Biology, 1636, 351–382.
- Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. (2024).
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SynergyFinder+. (n.d.). Retrieved from [Link]
- DYRK1B as therapeutic target in Hedgehog/GLI-dependent cancer cells with Smoothened inhibitor resistance. (2017). Oncogene, 36(38), 5397–5408.
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University of Helsinki. (2024). SynergyFinderDesktop: Interactive Analysis and Visualisation of Drug Combination Screening Data. Retrieved from [Link]
- Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
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Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
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Zheng, S., & Tang, J. (n.d.). synergyfinder: Calculate and Visualize Synergy Scores for Drug Combinations. Retrieved from [Link]
- The survival kinase Mirk/Dyrk1B is activated through Rac1-MKK3 signaling. (2006). Cancer Research, 66(8 Supplement), 47.
- Cross-talk of Dyrk1B in signaling pathways in development and disease.... (2024).
- Ianevski, A., Giri, A. K., & Aittokallio, T. (2020). SynergyFinder 2.0: visual analytics of multi-drug combination synergies. Nucleic Acids Research, 48(W1), W488–W493.
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Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. Retrieved from [Link]
- Cell viability and combination index by MTT assay testing single or... (2018).
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JoVE. (2023, March 10). Drug Combinations for Synthetic Lethal Interactions | Protocol Preview [Video]. YouTube. [Link]
- Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells. (2022). MDPI.
- Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. (2024). Pharmaceutics, 16(4), 528.
- Hu, J., & Friedman, E. A. (2012). Abstract 2858: Mirk/dyrk1B kinase inhibition increases ROS and apoptosis in ovarian cancer cells, but has little effect on normal diploid cells. Cancer Research, 72(8 Supplement), 2858.
- Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. (2024). MDPI.
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ecancer. (2012). Scientists test 5000 combinations of 100 existing cancer drugs to find more effective treatments. Retrieved from [Link]
- Mirk/dyrk1B kinase is upregulated following inhibition of mTOR. (2014). Carcinogenesis, 35(9), 1974–1984.
- Mirk/Dyrk1B in cancer. (2007). Journal of Cellular Biochemistry, 102(3), 545–550.
- Mirk/Dyrk1B, a novel therapeutic target, mediates cell survival in non-small cell lung cancer cells. (2010). Oncogene, 29(41), 5623–5632.
- Combination therapy with MEK inhibitors for the tre
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Measuring Reactive Oxygen Species (ROS) Levels Following Mirk-IN-1 Treatment: An Application Note and Protocol Guide
Introduction: The Interplay of Mirk/Dyrk1B Kinase, Cancer Cell Survival, and Oxidative Stress
Mirk/Dyrk1B is a member of the dual-specificity tyrosine-regulated kinase (DYRK) family, playing a critical role in regulating cell cycle progression, quiescence, and cell survival.[1] In numerous cancers, including pancreatic, ovarian, and non-small cell lung cancer, Mirk/Dyrk1B is frequently overexpressed, where it functions as a pro-survival kinase.[2][3][4] One of the key mechanisms through which Mirk/Dyrk1B promotes cancer cell survival is by mitigating oxidative stress. It achieves this by upregulating the expression of several crucial antioxidant genes, such as superoxide dismutase 2 (SOD2) and ferroxidase, thereby reducing the intracellular levels of reactive oxygen species (ROS).[1][5]
ROS are chemically reactive molecules containing oxygen that are natural byproducts of cellular metabolism. While they play a role in normal cell signaling, an excess of ROS can lead to oxidative stress, causing damage to DNA, proteins, and lipids, ultimately triggering apoptosis (programmed cell death).[6] Cancer cells often exhibit higher basal levels of ROS compared to normal cells, making them more vulnerable to further increases in oxidative stress.[5]
Mirk-IN-1 is a potent and selective inhibitor of Mirk/Dyrk1B kinase.[7] By inhibiting the activity of Mirk/Dyrk1B, this compound is expected to downregulate the expression of antioxidant genes, leading to an accumulation of intracellular ROS and subsequent cancer cell death.[2] Therefore, the accurate measurement of ROS levels following this compound treatment is a critical step in elucidating its mechanism of action and evaluating its therapeutic potential.
This comprehensive guide provides detailed protocols for the quantification of intracellular ROS levels in response to this compound treatment, designed for researchers, scientists, and drug development professionals. We will delve into the principles behind common ROS detection methods, provide step-by-step experimental procedures, and offer insights into data analysis and interpretation.
Visualizing the Mirk/Dyrk1B Signaling Pathway and its Inhibition
To conceptualize the mechanism of this compound, the following diagram illustrates the Mirk/Dyrk1B signaling pathway and the point of intervention by the inhibitor.
Caption: Mirk/Dyrk1B signaling pathway and the inhibitory action of this compound.
Principles of ROS Detection: Choosing the Right Tool for the Job
The transient and reactive nature of ROS makes their direct measurement challenging. Therefore, the most common methods rely on the use of fluorescent probes that become oxidized in the presence of ROS, resulting in a detectable fluorescent signal. The choice of probe is critical and depends on the specific type of ROS being investigated and the experimental platform.
Here, we detail the mechanisms of three widely used ROS-sensitive fluorescent probes:
| Probe | Primary Target ROS | Detection Principle |
| 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) | General oxidative stress (H₂O₂, hydroxyl radicals, peroxynitrite) | H2DCFDA is a cell-permeable, non-fluorescent molecule. Inside the cell, esterases cleave the acetate groups, forming H2DCF, which is then oxidized by various ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8][9][10] |
| Dihydroethidium (DHE) | Superoxide anion (O₂⁻) | DHE is cell-permeable and reacts with superoxide to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.[11][12][13] |
| MitoSOX™ Red | Mitochondrial Superoxide (O₂⁻) | A derivative of DHE, MitoSOX™ Red is positively charged, leading to its accumulation in the mitochondria. It is oxidized by mitochondrial superoxide, producing red fluorescence upon binding to mitochondrial nucleic acids.[14][15][16] |
Experimental Workflow for ROS Measurement
The following diagram outlines the general workflow for measuring ROS levels in cultured cells following treatment with this compound.
Caption: General experimental workflow for measuring cellular ROS levels.
Detailed Protocols
Important Considerations Before Starting:
-
Cell Type: Optimize probe concentration and incubation times for your specific cell line.
-
Controls: Always include the following controls in your experiment:
-
Light Sensitivity: Protect fluorescent probes and stained cells from light to prevent photobleaching and artifactual ROS generation.
-
Phenol Red: Use phenol red-free media during the assay, as it can interfere with fluorescence measurements.
Protocol 1: Measurement of General Intracellular ROS using H2DCFDA
This protocol is adapted for analysis by fluorescence microplate reader, flow cytometry, and fluorescence microscopy.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phenol red-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Positive control (e.g., Hydrogen peroxide (H₂O₂))
-
Black, clear-bottom 96-well plates (for plate reader and microscopy)
-
FACS tubes (for flow cytometry)
Procedure:
-
Cell Seeding:
-
For Plate Reader/Microscopy: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
For Flow Cytometry: Seed cells in appropriate culture vessels to obtain a sufficient number of cells for analysis (e.g., 1 x 10⁶ cells per condition).
-
-
This compound Treatment:
-
Prepare working solutions of this compound and the positive control in phenol red-free medium.
-
Remove the culture medium from the cells and replace it with the treatment solutions. Incubate for the desired time (e.g., 1, 6, 12, or 24 hours). A study on a Mirk kinase inhibitor showed increased ROS after 24 hours of treatment.[2]
-
-
H2DCFDA Staining:
-
Prepare a 10 mM stock solution of H2DCFDA in DMSO. Store in small aliquots at -20°C, protected from light.
-
Immediately before use, dilute the H2DCFDA stock solution to a final working concentration of 5-20 µM in pre-warmed, serum-free, phenol red-free medium or PBS.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the H2DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the H2DCFDA solution and wash the cells twice with warm PBS to remove any unloaded probe.
-
-
Data Acquisition:
-
Fluorescence Microplate Reader: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm.[19]
-
Flow Cytometry: For adherent cells, detach them using trypsin, neutralize with medium, and centrifuge. For suspension cells, directly centrifuge. Resuspend the cell pellet in PBS and analyze immediately using a flow cytometer with a 488 nm excitation laser and a 530/30 nm emission filter (FITC channel).[20][21]
-
Fluorescence Microscopy: Add 100 µL of PBS to each well and observe the cells under a fluorescence microscope using a standard FITC filter set.[22][23]
-
Protocol 2: Measurement of Superoxide using Dihydroethidium (DHE)
This protocol is suitable for fluorescence microscopy and flow cytometry.
Materials:
-
Dihydroethidium (DHE)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phenol red-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Positive control (e.g., Antimycin A)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
DHE Staining:
-
Prepare a 5-10 mM stock solution of DHE in DMSO. Store in small aliquots at -20°C, protected from light.
-
Immediately before use, dilute the DHE stock solution to a final working concentration of 2-10 µM in pre-warmed, serum-free, phenol red-free medium.[24]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the DHE solution and wash the cells twice with warm PBS.
-
-
Data Acquisition:
-
Flow Cytometry: Prepare cells as described in Protocol 1, step 5. Analyze using a flow cytometer with a 488 nm or 561 nm excitation laser and a 585/42 nm or equivalent emission filter (PE channel).[18]
-
Fluorescence Microscopy: Add 100 µL of PBS to each well and visualize using a rhodamine or Texas Red filter set (Excitation/Emission: ~518/605 nm).[11][25]
-
Protocol 3: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
This protocol is optimized for detecting superoxide specifically within the mitochondria.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phenol red-free cell culture medium (or Hanks' Balanced Salt Solution (HBSS))
-
This compound
-
Positive control (e.g., Antimycin A)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
MitoSOX™ Red Staining:
-
Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO. Store in small aliquots at -20°C, protected from light.
-
Immediately before use, dilute the MitoSOX™ Red stock solution to a final working concentration of 2.5-5 µM in pre-warmed HBSS or serum-free medium.[16][26]
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Add the MitoSOX™ Red working solution and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the MitoSOX™ Red solution and wash the cells twice with warm HBSS.
-
-
Data Acquisition:
-
Flow Cytometry: Prepare cells as described in Protocol 1, step 5. Analyze using a flow cytometer with a 488 nm or 561 nm excitation laser and a 585/42 nm or equivalent emission filter (PE channel).[14][16]
-
Fluorescence Microscopy: Add 100 µL of HBSS to each well and visualize using a rhodamine or Texas Red filter set (Excitation/Emission: ~510/580 nm).[26]
-
Data Analysis and Interpretation
-
Fluorescence Microplate Reader: The data will be in the form of relative fluorescence units (RFU). Normalize the RFU of each well to the cell number, which can be determined by a subsequent cell viability assay (e.g., Crystal Violet or SRB assay). Calculate the fold change in ROS production relative to the untreated control.
-
Flow Cytometry: The data will be presented as histograms of fluorescence intensity. The geometric mean fluorescence intensity (gMFI) of the cell population is a quantitative measure of ROS levels. Calculate the fold change in gMFI relative to the untreated control. Gating on live, single cells is crucial to exclude debris and dead cells, which can autofluoresce.[27][28][29]
-
Fluorescence Microscopy: This provides qualitative visualization of ROS production. Images can be quantified by measuring the mean fluorescence intensity of individual cells or a field of cells using image analysis software (e.g., ImageJ).
Expected Results:
Treatment with this compound is expected to cause a dose-dependent increase in the fluorescence signal for all three probes, indicating an accumulation of intracellular ROS. This effect should be mimicked by known ROS inducers (positive controls). A study using a Mirk kinase inhibitor in Panc1 cells demonstrated a dose-dependent increase in total ROS (measured by DCFDA) and superoxide (measured by DHE).[2]
Troubleshooting and Considerations for Scientific Integrity
To ensure the trustworthiness of your results, it is essential to be aware of potential artifacts and to perform appropriate validation experiments.
| Potential Issue | Troubleshooting and Validation |
| High Background Fluorescence | Ensure complete removal of excess probe by thorough washing. Use freshly prepared probe solutions. Check for autofluorescence of your test compound by running a cell-free assay.[30][31] |
| Probe Instability or Phototoxicity | Minimize light exposure during all steps. Use the lowest possible probe concentration and shortest incubation time that gives a robust signal.[22] |
| Non-specific Probe Oxidation | Be aware that H2DCFDA can be oxidized by species other than ROS.[8] Confirm findings with a more specific probe like DHE or MitoSOX™ Red. Use antioxidants like N-acetylcysteine (NAC) as a negative control to confirm that the signal is ROS-dependent.[18][31] |
| Compound Interference | Test whether this compound directly reacts with the fluorescent probe in a cell-free system.[30][31] |
Conclusion
The measurement of ROS levels is a fundamental aspect of characterizing the mechanism of action of Mirk/Dyrk1B inhibitors like this compound. The protocols detailed in this guide provide a robust framework for quantifying changes in cellular oxidative stress. By carefully selecting the appropriate fluorescent probe, including necessary controls, and being mindful of potential artifacts, researchers can generate reliable and reproducible data to advance our understanding of Mirk/Dyrk1B's role in cancer biology and to support the development of novel therapeutic strategies.
References
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Ma, L., et al. (2025). Dihydroethidium (DHE): Superoxide Detection Fluorescent Probe for Oxidative Stress Assays. Cholesterol. [Link]
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Wojtala, A., et al. (2014). Methods to Monitor ROS Production by Fluorescence Microscopy and Fluorometry. Methods in Enzymology, 542, 243-262. [Link]
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Tetz, L. M., et al. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Journal of Pharmacological and Toxicological Methods, 67(2), 78-84. [Link]
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Deng, X., et al. (2016). The normal function of the cancer kinase Mirk/dyrk1B is to reduce reactive oxygen species. Journal of Cancer Research and Treatment, 4(1), 1-8. [Link]
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Zhao, H., et al. (2003). Superoxide reacts with hydroethidine but forms a fluorescent product that is distinctly different from ethidium: potential implications in intracellular fluorescence detection of superoxide. Free Radical Biology and Medicine, 34(11), 1359-1368. [Link]
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Papanagnou, P., et al. (2019). Minibrain-related kinase/dual-specificity tyrosine-regulated kinase 1B implication in stem/cancer stem cells biology. World Journal of Stem Cells, 11(9), 599-621. [Link]
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Shellman, E. R., et al. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol, 11(1), e3885. [Link]
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Pokhrel, L. R., & Dubey, K. K. (2013). Analysis of Kinetics of Dihydroethidium Fluorescence with Superoxide Using Xanthine Oxidase and Hypoxanthine Assay. Journal of Nanomaterials, 2013, 1-9. [Link]
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Krishnamurthy, H., et al. (2024). Reaction of the dihydroethidium (DHE) probe with reactive oxygen species. ResearchGate. [Link]
-
MASI Longevity Science. (2025). Fluorescence Microscopy for ROS Detection. MASI Longevity Science. [Link]
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Nazarewicz, R. R., et al. (2013). MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS. Reactive Oxygen Species (Apex, N.C.), 1(1), 1-9. [Link]
-
Wieckowski, M. R., et al. (2014). Methods to monitor ROS production by fluorescence microscopy and fluorometry. Methods in Enzymology, 542, 243-262. [Link]
-
Tan, S., et al. (2015). Detection of ROS by fluorescence intensity measurement using a microplate reader and fluorescence microscope. ResearchGate. [Link]
-
Zielonka, J., et al. (2008). HPLC study of oxidation products of hydroethidine in chemical and biological systems: Ramifications in superoxide measurements. Free Radical Biology and Medicine, 44(5), 859-869. [Link]
-
Mukhopadhyay, P., et al. (2007). Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy. Nature Protocols, 2(9), 2295-2301. [Link]
-
Bedia, C., et al. (2021). Antioxidants Threaten Multikinase Inhibitor Efficacy against Liver Cancer by Blocking Mitochondrial Reactive Oxygen Species. Cancers, 13(16), 4165. [Link]
-
Cheng, G., & Ruckenstuhl, C. (2012). Imaging ROS signaling in cells and animals. Cellular and Molecular Life Sciences, 69(20), 3473-3481. [Link]
-
Tetz, L. M., et al. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Semantic Scholar. [Link]
-
Singh, N. (2015). Evaluation of Reactive Oxygen Species (ROS) Generation in Cells Using DCFDA. BenchSci. [Link]
-
Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3659. [Link]
-
Gonzalez-Navajas, J. M., et al. (2020). JAK Inhibitors and Oxidative Stress. Frontiers in Immunology, 11, 589. [Link]
-
Heinen, A., et al. (2021). Myocardial DYRK1B Expression Is Increased in Patients with Impaired Cardiac Contractility and Sleep-Disordered Breathing. International Journal of Molecular Sciences, 22(19), 10452. [Link]
-
Papademetrio, D. L., et al. (2024). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. Pharmaceutics, 16(4), 528. [Link]
-
Christov, C., et al. (2003). Detection of Reactive Oxygen Species by Flow Cytometry. ResearchGate. [Link]
-
Figueroa, C. M., et al. (2018). Effect of continuous real time monitoring on DCFDA assay. ResearchGate. [Link]
-
Cossarizza, A., et al. (2019). Flow Cytometry of Oxygen and Oxygen-Related Cellular Stress. International Journal of Molecular Sciences, 20(15), 3803. [Link]
-
Ferrer-Mayorga, G., et al. (2021). Flow Cytometric Analysis of Oxidative Stress in Escherichia coli B Strains Deficient in Genes of the Antioxidant Defence. Antioxidants, 10(4), 564. [Link]
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Fooksman, D. R., & Fooksman, D. L. (2019). Flow cytometric analysis of mitochondrial reactive oxygen species in murine hematopoietic stem and progenitor cells and MLL-AF9 driven leukemia. Journal of Visualized Experiments, (149), e59987. [Link]
-
Das, S., et al. (2022). Phosphoinositide 3-Kinase (PI3K) Reactive Oxygen Species (ROS)-Activated Prodrug in Combination with Anthracycline Impairs PI3K Signaling, Increases DNA Damage Response and Reduces Breast Cancer Cell Growth. International Journal of Molecular Sciences, 23(19), 11528. [Link]
-
Park, S. Y., et al. (2016). Effects of antioxidants and MAPK inhibitors on cell death and reactive oxygen species levels in H2O2-treated human pulmonary fibroblasts. Experimental and Therapeutic Medicine, 12(4), 2213-2220. [Link]
-
Chen, C. L., et al. (2015). Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol, 5(23), e1670. [Link]
-
Deng, X., et al. (2011). Inactivation of Mirk/Dyrk1b Kinase Targets Quiescent Pancreatic Cancer Cells. Cancer Research, 71(17), 5835-5844. [Link]
-
ResearchGate. (n.d.). Chemical structures of the Mirk/Dyrk1B kinase inhibitors. ResearchGate. [Link]
-
Haura, E. B., et al. (2009). Mirk/Dyrk1B, a novel therapeutic target, mediates cell survival in non-small cell lung cancer cells. Cancer Biology & Therapy, 8(17), 1647-1655. [Link]
-
Hu, J., et al. (2012). The kinase Mirk is a potential therapeutic target in osteosarcoma. International Journal of Oncology, 40(5), 1595-1601. [Link]
-
Friedman, E. (2007). Mirk/Dyrk1B in cancer. Journal of Cellular Biochemistry, 102(3), 545-552. [Link]
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- 3. Mirk/Dyrk1B, a novel therapeutic target, mediates cell survival in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Mirk-IN-1 Technical Support Center: A Guide to Solubility and Experimental Best Practices
Welcome to the technical support center for Mirk-IN-1, a potent inhibitor of DYRK1B (Mirk kinase) and DYRK1A. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly concerning solubility, and to provide best practices for using this compound in your experiments. Our goal is to ensure you can generate reliable and reproducible data by overcoming potential technical hurdles from the outset.
Disclaimer
While this compound is known to be an effective inhibitor of DYRK1B/1A, comprehensive, publicly available datasheets with quantitative solubility across a wide range of solvents are limited. The information and protocols provided herein are grounded in the known chemical properties of this compound, data from structurally related and functionally similar kinase inhibitors, and established best practices in chemical biology and drug discovery.
Frequently Asked Questions (FAQs)
Q1: I've received this compound as a solid. What is the best solvent to prepare a stock solution?
A1: The recommended solvent for preparing a primary stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] Kinase inhibitors as a class of small molecules often exhibit poor aqueous solubility but are generally soluble in organic solvents like DMSO.[2] For this compound, DMSO is the industry-standard choice for achieving a high-concentration, stable stock solution.
Q2: My this compound powder won't dissolve in my aqueous cell culture medium or assay buffer. What should I do?
A2: Direct dissolution of this compound, like most small molecule kinase inhibitors, in aqueous solutions is not recommended and will likely fail due to its hydrophobic nature. The correct procedure is to first prepare a concentrated stock solution in 100% DMSO and then dilute this stock into your aqueous buffer or medium to the final desired concentration.[3] This method ensures the final concentration of DMSO in your experiment is low enough (typically <0.5%) to not affect the biological system.[2]
Q3: When I dilute my this compound DMSO stock into my aqueous buffer, a precipitate forms. How can I prevent this?
A3: This common issue, known as "precipitation upon dilution," occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit in that medium.[2] Here are several strategies to prevent this:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Perform Serial Dilutions in DMSO: Instead of a large, single-step dilution from a high-concentration stock, perform intermediate serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium.[3]
-
Increase Final DMSO Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Use of Pluronic F-68 or Tween-80: For particularly challenging compounds, adding a small amount of a non-ionic surfactant like Pluronic F-68 or Tween-80 to the final aqueous medium can help to maintain solubility.
Solubility and Stock Solution Preparation
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₇Cl₂N₅O₄ | |
| Molecular Weight | 498.3 g/mol | |
| Appearance | Solid powder | Generic |
Solubility Data of Related DYRK1B Inhibitors
The following table provides solubility data for other well-characterized DYRK1B inhibitors, which can serve as a guide for this compound.
| Compound | Solvent | Solubility | Source |
| AZ191 | DMSO | ≥ 30 mg/mL (69.85 mM) | [4] |
| AZ-Dyrk1B-33 | DMSO | 125 mg/mL (416.17 mM) | [1] |
| AZ-Dyrk1B-33 | 1 eq. HCl | 30.04 mg/mL (100 mM) | [5] |
Based on this data, it is reasonable to expect this compound to have high solubility in DMSO.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is a critical first step for most in vitro experiments.
Materials:
-
This compound solid powder (MW: 498.3 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Safety First: Handle the this compound powder in a chemical fume hood or a powder handling enclosure.[6] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Tare a sterile, pre-weighed microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1 mg of this compound powder into the tube.
-
Solvent Addition: Calculate the required volume of DMSO. To make a 10 mM solution from 1 mg of this compound (MW = 498.3 g/mol ): Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L) Volume (µL) = (0.001 g / 498.3 g/mol ) / 0.01 mol/L * 1,000,000 µL/L = 200.68 µL Add 200.7 µL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Visually inspect the solution to ensure no particulates remain.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes (amber or wrapped in foil). Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution for use in a typical cell culture experiment.
Workflow for preparing working solutions.
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution: To minimize precipitation, it is best to first make an intermediate dilution in DMSO. For example, to get to a final concentration of 1 µM, you could first dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate (or stock) solution to your pre-warmed cell culture medium. For instance, to achieve a final concentration of 1 µM from a 100 µM intermediate stock, you would perform a 1:100 dilution into the medium. It is crucial to add the inhibitor solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the medium without the inhibitor. This is essential to distinguish the effects of the inhibitor from any effects of the solvent.[7]
-
Apply to Cells: Immediately apply the this compound-containing medium (and vehicle control medium) to your cells. Do not store the inhibitor in the final aqueous solution for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Inhibitor Degradation: Repeated freeze-thaw cycles of the stock solution or improper storage. | Aliquot stock solutions into single-use volumes. Store at -80°C for long-term stability. Always use freshly diluted working solutions. |
| Cell Line Variability: The target kinase (DYRK1B/1A) may not be expressed or active in your cell line. | Confirm target expression and activity (e.g., via Western Blot or qPCR) before starting inhibitor studies. | |
| Low potency in cell-based assays compared to biochemical assays | Poor Cell Permeability: The compound may not efficiently cross the cell membrane. | While this compound is expected to be cell-permeable, if issues persist, consider using permeabilizing agents in control experiments (if the assay allows) to confirm intracellular activity. |
| Efflux by Transporters: The compound may be actively pumped out of the cells by efflux pumps like P-glycoprotein. | Test for this possibility using known efflux pump inhibitors in co-treatment experiments. | |
| Unexpected Off-Target Effects | High Inhibitor Concentration: Using concentrations that are too high can lead to inhibition of other kinases. | Perform a dose-response experiment to determine the lowest effective concentration for your desired on-target effect. |
| Solvent Toxicity: The final DMSO concentration may be too high for your specific cell type. | Ensure the final DMSO concentration is as low as possible, ideally ≤0.1%, and always include a matched vehicle control.[3] |
Signaling Pathway Context
Mirk/DYRK1B is a kinase involved in regulating cell cycle progression, particularly in maintaining cellular quiescence.[8] Its inhibition can force quiescent cancer cells to re-enter the cell cycle, making them more susceptible to chemotherapy.[9]
Simplified Mirk/DYRK1B signaling pathway and point of inhibition.
References
-
ResearchGate. How to dissolve small inhibitor molecules for binding assay?. [Link]
-
Katsogiannou, M., Ziogos, D. & Gagos, S. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. Int. J. Mol. Sci.22 , (2021). [Link]
-
PubChem. This compound. [Link]
-
Moravek. The Role of Stability Testing in Pharmaceutical Research. [Link]
-
MSF Medical Guidelines. Drug quality and storage. [Link]
-
AirClean Systems. Powder Handling. [Link]
-
Friedman, E. Mirk/Dyrk1B in cancer. J. Cell. Biochem.102 , 539-545 (2007). [Link]
Sources
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- 3. How to design potent and selective DYRK1B inhibitors? Molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 6. Powder Handling - AirClean Systems [aircleansystems.com]
- 7. srdata.nist.gov [srdata.nist.gov]
- 8. Mirk/Dyrk1B in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Mirk-IN-1 Concentration for In Vitro Experiments
Welcome to the technical support guide for Mirk-IN-1, a selective inhibitor of the Mirk/dyrk1b kinase. This resource is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for optimizing the use of this compound in your in vitro experiments. Here, we move beyond simple protocols to explain the scientific rationale behind each step, ensuring your experimental design is robust, reproducible, and mechanistically sound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its cellular mechanism of action?
This compound is a small molecule inhibitor targeting Mirk (minibrain-related kinase), also known as dyrk1b. Mirk/dyrk1b is a serine/threonine kinase that plays a critical role in promoting cancer cell survival by maintaining them in a quiescent, non-cycling state (G0 phase).[1][2][3] This quiescent state makes cancer cells resistant to many conventional chemotherapies that target rapidly dividing cells.
Mirk kinase exerts its pro-survival function through several key actions:
-
Destabilizing Cyclin D1: Mirk phosphorylates Cyclin D1 at Threonine 288, which, along with phosphorylation by GSK3β at Threonine 286, marks it for ubiquitination and proteasomal degradation.[4] Lower levels of Cyclin D1 prevent cells from entering the S phase of the cell cycle.
-
Stabilizing p27Kip1: It stabilizes the cyclin-dependent kinase (CDK) inhibitor p27, further enforcing the cell cycle arrest.[1][5][6]
-
Regulating the DREAM Complex: Mirk can phosphorylate components of the DREAM complex, which represses the transcription of genes needed for cell cycle entry.[2][7]
-
Reducing Oxidative Stress: Mirk activity has been shown to increase the expression of antioxidant genes, lowering levels of reactive oxygen species (ROS) and helping quiescent tumor cells survive under stress.[1][8]
By inhibiting Mirk, this compound is designed to reverse these effects: forcing quiescent cancer cells to re-enter the cell cycle, increasing ROS levels, and thereby sensitizing them to other therapeutic agents.[1][8]
Figure 1. Simplified Mirk/dyrk1b signaling pathway.
Q2: What is a typical starting concentration range for this compound, and what IC50 values have been reported?
The half-maximal inhibitory concentration (IC50) of a compound is not an absolute value; it is highly dependent on the experimental context, including the cell line, assay duration, and the specific readout method used.[9][10][11] Therefore, published values should be used as a guide to establish a rational starting range for your own experiments.
Based on available literature, this compound and similar Mirk/dyrk1b inhibitors typically exhibit IC50 values in the low micromolar (µM) range in various cancer cell lines.
| Cell Line | Cancer Type | Reported IC50 Range (µM) | Reference |
| Panc-1 | Pancreatic Cancer | ~1-5 µM | [6][8][12] |
| OVCAR3 | Ovarian Cancer | ~2-10 µM | [7][13] |
| SU86.86 | Pancreatic Cancer | ~1-5 µM | [8] |
| HT29 | Colon Cancer | ~10-50 µM | [14] |
| A549 | Non-Small Cell Lung | Not specified, but sensitive | [15][16] |
Recommendation: For a new cell line, we recommend starting with a broad, 10-point log or half-log dilution series spanning from 10 nM to 50 µM . This wide range will ensure you capture the full dose-response curve, from no effect to maximal effect.
Core Experimental Workflow for Optimization
Determining the optimal concentration of this compound is a multi-step process. It requires not only assessing cytotoxicity but also confirming on-target activity and the desired phenotypic outcome. This three-pronged approach ensures that the observed effects are specific to Mirk inhibition.
Figure 2. Workflow for optimizing this compound concentration.
Step 1: Determine Cell Viability IC50
Causality: The first step is to determine the concentration range at which this compound affects the viability or proliferation of your chosen cell line. This provides the fundamental dose-response relationship and calculates the IC50, a key measure of the compound's potency.
Protocol: IC50 Determination via MTT Assay
-
Cell Seeding: Seed your adherent cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[17]
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM (yielding a final concentration of 50 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or 2X vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your biological question (typically 48-72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Readout: Measure the absorbance at 490-570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the percent viability against the log of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.[9]
Step 2: Confirm On-Target Activity
Causality: An IC50 value from a viability assay does not prove the compound is working through the intended mechanism. Off-target effects can also lead to cell death. Therefore, it is essential to verify that this compound is engaging its target, Mirk kinase, at concentrations near the measured IC50. This is achieved by measuring the levels of known downstream substrates of Mirk.
Protocol: Western Blot for Cyclin D1
-
Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at concentrations bracketing the IC50 (e.g., 0.5x IC50, 1x IC50, and 2x IC50) and a vehicle control for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[20][21]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[22]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[22] Incubate with a primary antibody against Cyclin D1 (e.g., 1:1000 dilution) overnight at 4°C.[23] Also probe a separate blot or strip and re-probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[22] Detect the signal using an ECL substrate.
Expected Outcome: Since active Mirk kinase leads to the degradation of Cyclin D1, treatment with this compound should inhibit this degradation, resulting in a dose-dependent increase in Cyclin D1 protein levels compared to the vehicle control.[4][13]
Step 3: Verify the Desired Phenotypic Effect
Causality: The final step is to confirm that the on-target activity produces the expected biological outcome. Since Mirk holds cells in G0/G1, its inhibition should cause cells to exit this phase and progress through the cell cycle.[24]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat cells in 6-well plates with the mechanistically validated concentrations of this compound and a vehicle control for 24-48 hours.
-
Cell Harvest: Harvest both adherent and floating cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash to remove ethanol, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Interpretation: Gate the cell populations and analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).
Expected Outcome: Compared to the vehicle-treated control cells (which may have a high G0/G1 population, especially if cultured to high confluency or serum-starved), cells treated with an effective concentration of this compound should show a decrease in the percentage of cells in the G0/G1 phase and a corresponding increase in the S and/or G2/M phases.[24][25]
Troubleshooting Guide
Q3: My IC50 value is much higher than what is reported in the literature. What could be the cause?
-
Low Endogenous Mirk Expression: The cell line you are using may have inherently low levels of Mirk/dyrk1b kinase. The inhibitor's effect is dependent on the presence of its target. Verify Mirk expression levels via Western blot or qPCR.
-
High Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Try performing the assay in a lower serum concentration (e.g., 2-5% FBS) if your cells can tolerate it, or conduct the experiment in serum-free media for a shorter duration.
-
Cell Density: Very high cell densities can lead to quiescence due to contact inhibition, which might alter the cellular response. Conversely, very low densities may result in slower growth, masking the inhibitor's effect. Ensure you are using a consistent and optimal seeding density.
-
Compound Instability: Ensure the this compound powder and stock solutions have been stored correctly (typically at -20°C or -80°C, protected from light and moisture). Repeated freeze-thaw cycles can degrade the compound.
-
Assay Duration: An incubation time that is too short may not be sufficient to observe a phenotypic effect. Conversely, a very long incubation might allow cells to develop compensatory mechanisms. A 72-hour endpoint is a common standard.[9]
Q4: I'm seeing cytotoxicity, but my Western blot shows no change in Cyclin D1 levels. What does this mean?
This is a critical result that suggests the observed cytotoxicity may be due to off-target effects rather than specific Mirk inhibition.
-
Concentration is Too High: At high concentrations, small molecules can lose specificity and inhibit other kinases or cellular processes. Re-run the Western blot using a lower concentration range.
-
Vehicle Toxicity: High concentrations of DMSO can be toxic to cells.[26][27] Ensure your final DMSO concentration is as low as possible, ideally ≤0.5%.[19] Always run a vehicle-only control to assess its impact on cell viability.
-
Alternative Downstream Pathways: While Cyclin D1 is a well-established target, Mirk has other substrates.[7][16] Consider probing for changes in other downstream markers, such as phosphorylation of STAT3, to further validate the mechanism.[16]
Q5: My vehicle control (DMSO) is showing significant toxicity. How do I address this?
-
Reduce Final DMSO Concentration: The most common cause is too high a concentration of DMSO in the final culture medium. While some robust cell lines tolerate 1%, many are sensitive to concentrations above 0.5%.[19][27] The best practice is to keep the final concentration below 0.1% if possible. This can be achieved by making a more concentrated primary stock solution of this compound.
-
Include an "Untreated" Control: In your experimental setup, you should have three key controls: (1) Untreated cells (cells + medium only), (2) Vehicle control (cells + medium + DMSO), and (3) Drug-treated cells.[18] This allows you to distinguish between the effect of the solvent and the effect of the drug. All drug-treated viability should be normalized against the vehicle control, not the untreated control.[18]
-
Check DMSO Quality: Ensure you are using a high-purity, sterile-filtered grade of DMSO suitable for cell culture.
References
-
Eward, K. L., et al. (2004). Mirk/dyrk1B kinase destabilizes cyclin D1 by phosphorylation at threonine 288. Journal of Biological Chemistry. Available at: [Link]
-
Friedman, E. (2007). The survival kinase Mirk/dyrk1B is activated through Rac1-MKK3 signaling. Journal of Biological Chemistry. Available at: [Link]
-
Papademetrio, D. L., et al. (2021). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. International Journal of Molecular Sciences. Available at: [Link]
-
Deng, X., et al. (2014). Mirk/dyrk1B Kinase in Ovarian Cancer. Cancers. Available at: [Link]
-
Deng, X., et al. (2014). Mirk/dyrk1B kinase is upregulated following inhibition of mTOR. Carcinogenesis. Available at: [Link]
-
Mercer, S. E., et al. (2008). Mirk/Dyrk1B drives cell survival and proliferation of NSCLC cells interacting with MAPK/ERK pathway. Cancer Research. Available at: [Link]
-
MBL International. (n.d.). Anti-Cyclin D1. MBL International Corporation. Available at: [Link]
-
Lauth, M., et al. (2017). DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway. Oncotarget. Available at: [Link]
-
Friedman, E. (2007). Mirk/Dyrk1B in cancer. Journal of Cellular Biochemistry. Available at: [Link]
-
Zou, Y., et al. (2004). Mirk/dyrk1B Kinase Destabilizes Cyclin D1 by Phosphorylation at Threonine 288. Journal of Biological Chemistry. Available at: [Link]
-
LiCor. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. LiCor. Available at: [Link]
-
Mercer, S. E., et al. (2006). Mirk/Dyrk1B, a novel therapeutic target, mediates cell survival in non-small cell lung cancer cells. Cancer Research. Available at: [Link]
-
Galvao, J., et al. (2013). Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal. Available at: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]
-
Deng, X., et al. (2013). Ovarian cancer cells, not normal cells, are damaged by Mirk/Dyrk1B kinase inhibition. Anticancer Research. Available at: [Link]
-
Deng, X., et al. (2011). Inactivation of Mirk/Dyrk1b Kinase Targets Quiescent Pancreatic Cancer Cells. Molecular Cancer Therapeutics. Available at: [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines. ResearchGate. Available at: [Link]
-
JBUON. (2021). Evaluation of Cyclin D1 expression by western blotting methods and immunohistochemistry in breast cancer patients. Journal of BUON. Available at: [Link]
-
Hu, J., & Friedman, E. (2007). Mirk Regulates the Exit of Colon Cancer Cells from Quiescence. Molecular and Cellular Biology. Available at: [Link]
-
Deng, X., et al. (2015). Mirk kinase inhibition targets ovarian cancer ascites. Genes & Cancer. Available at: [Link]
-
ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. ResearchGate. Available at: [Link]
-
ResearchGate. (2022). MTT assay DMSO vehicle?. ResearchGate. Available at: [Link]
-
Wiese, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Pharmaceuticals. Available at: [Link]
-
edX. (n.d.). IC50 Determination. edX. Available at: [Link]
-
Nikon. (n.d.). The cytotoxicity of DMSO. Nikon Instruments Inc. Available at: [Link]
-
Deng, X., & Friedman, E. (2014). Mirk kinase inhibition blocks the in vivo growth of pancreatic cancer cells. Genes & Cancer. Available at: [Link]
-
Clent. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Clent. Available at: [Link]
-
Deng, X., et al. (2014). Mirk/dyrk1B kinase is upregulated following inhibition of mTOR. Oxford Academic. Available at: [Link]
-
ResearchGate. (n.d.). IC50 values for inhibition of cell proliferation after treatment with NMS-P937. ResearchGate. Available at: [Link]
-
Fernandez-Marrero, Y., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices. Cancers. Available at: [Link]
-
ResearchGate. (n.d.). How reliable are in vitro IC50 values?. ResearchGate. Available at: [Link]
-
Hisanaga, E., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Experimental and Therapeutic Medicine. Available at: [Link]
-
Khan, A., et al. (2024). REV1 Loss Triggers a G2/M Cell-Cycle Arrest Through Dysregulation of Mitotic Regulators. bioRxiv. Available at: [Link]
-
Gao, J., et al. (2013). Mirk/Dyrk1B mediates G0/G1 to S phase cell cycle progression and cell survival involving MAPK/ERK signaling in human cancer cells. Cancer Cell International. Available at: [Link]
-
Science.gov. (n.d.). cell lines ic50: Topics. Science.gov. Available at: [Link]
-
ResearchGate. (n.d.). Inhibition of Mirk kinase induces apoptosis and reduces quiescence. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines. The Royal Society of Chemistry. Available at: [Link]
-
Mercer, S. E., et al. (2005). The role of mirk kinase in sarcomas. Cancer Research. Available at: [Link]
Sources
- 1. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mirk/dyrk1B Kinase in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mirk/Dyrk1B in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mirk/dyrk1B kinase destabilizes cyclin D1 by phosphorylation at threonine 288 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mirk Regulates the Exit of Colon Cancer Cells from Quiescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genes & Cancer | Mirk kinase inhibition blocks the in vivo growth of pancreatic cancer cells [genesandcancer.com]
- 7. Mirk kinase inhibition targets ovarian cancer ascites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of Mirk/Dyrk1b Kinase Targets Quiescent Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Mirk-IN-1 & Dyrk1A Off-Target Effects
Welcome to the technical support resource for researchers utilizing Mirk/Dyrk1B inhibitors. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address the critical issue of potential off-target effects, specifically focusing on the cross-reactivity of Mirk-IN-1 and other Mirk (Dyrk1B) inhibitors with Dyrk1A. Given the high degree of homology between these two kinases, ensuring inhibitor specificity is paramount for the accurate interpretation of experimental results.
Part 1: Foundational FAQs
This section addresses the fundamental questions regarding the relationship between Mirk (Dyrk1B) and Dyrk1A and the inherent challenges in achieving inhibitor selectivity.
Q1: What are Mirk (Dyrk1B) and Dyrk1A, and why is inhibitor selectivity a major concern?
A: Mirk, officially known as Dyrk1B (Dual-specificity tyrosine-phosphorylation-regulated kinase 1B), and Dyrk1A are members of the Class I DYRK family of protein kinases.[1] These kinases are highly homologous, particularly within the ATP-binding pocket where most small molecule inhibitors act.[2][3] This structural similarity is the primary reason for the significant challenge in developing highly selective inhibitors.[4]
-
Shared Function: Both kinases play roles in regulating cell cycle progression, often promoting an exit into a quiescent state.[4][5]
-
Distinct Roles: Despite their similarities, they have distinct and sometimes opposing roles. Dyrk1A is critically involved in neurodevelopment and its overexpression is linked to Down syndrome and Alzheimer's disease.[1][6] Dyrk1B is more prominently studied for its role in cancer cell survival and resistance to therapy.[2][7]
Unintentional inhibition of Dyrk1A when targeting Dyrk1B (or vice-versa) can lead to confounding results and misinterpretation of the inhibitor's biological effects. Therefore, validating the selectivity of your Mirk/Dyrk1B inhibitor is a critical experimental step.
Diagram illustrating the relationship within the DYRK kinase family.
Caption: Troubleshooting Workflow for Off-Target Effects.
Q6: How do I perform a biochemical kinase assay to measure this compound's activity on Dyrk1A?
A: A direct in vitro kinase assay is the gold standard for determining if your compound inhibits a purified kinase. [8]The ADP-Glo™ Kinase Assay is a common, reliable, non-radioactive method. [9][10] Objective: To determine the IC₅₀ value of this compound against purified recombinant Dyrk1A and Dyrk1B kinases.
Protocol: In Vitro Dyrk1A/1B Kinase Assay using ADP-Glo™
-
Reagent Preparation:
-
Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Prepare a positive control inhibitor (e.g., Harmine for Dyrk1A).
-
Prepare assay buffer containing ATP at a concentration near the Kₘ for the kinase (typically 10-100 µM).
-
Dilute purified, active recombinant Dyrk1A and Dyrk1B kinases and a suitable substrate (e.g., Dyrktide peptide) in reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of your this compound dilution or control.
-
Add 2.5 µL of the kinase/substrate mix to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (as per Promega ADP-Glo™ Protocol)[9][10]:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to your positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC₅₀ value for both Dyrk1A and Dyrk1B. [8] Interpretation: Comparing the IC₅₀ values will give you the selectivity ratio. A ratio close to 1 indicates poor selectivity, while a ratio >100 is considered highly selective.
-
Q7: How can I confirm Dyrk1A inhibition in a cellular context?
A: While a biochemical assay shows direct interaction, a cellular assay confirms target engagement within a living cell. [8]The most common method is to use Western Blotting to measure the phosphorylation of a known downstream substrate of the target kinase.
Objective: To determine if this compound treatment reduces the phosphorylation of a known Dyrk1A substrate in a dose-dependent manner in cultured cells.
Protocol: Western Blot for Dyrk1A Substrate Phosphorylation
-
Cell Treatment:
-
Plate a relevant cell line known to express Dyrk1A.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a defined period (e.g., 2-6 hours).
-
Include a positive control inhibitor if available (e.g., Harmine).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clear lysates by centrifugation.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to a phosphorylated Dyrk1A substrate (e.g., p-STAT3 Ser727, as Dyrk1A can phosphorylate this site)[11].
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescent signal.
-
-
Stripping and Reprobing:
-
Strip the membrane and re-probe with an antibody against the total protein of the substrate (e.g., Total STAT3) and a loading control (e.g., GAPDH or β-Actin) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate proteins.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
A dose-dependent decrease in the phospho-substrate signal upon this compound treatment indicates cellular inhibition of Dyrk1A or an upstream kinase.
-
Diagram illustrating the cellular validation workflow via Western Blot.
Caption: Cellular Validation via Western Blot Workflow.
References
- Vertex AI Search. (2024-06-21). What are DYRK inhibitors and how do they work?
- Benchchem. (n.d.). Application Notes and Protocols for Dyrk1A-IN-1 Cell-Based Assays.
- García-Gozalbes, R., et al. (n.d.). The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities. MDPI.
- Bylund, J., et al. (2021-08-03). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors.
- Wang, Y., et al. (2023-02-17). Discovery of Potent DYRK2 Inhibitors with High Selectivity, Great Solubility, and Excellent Safety Properties for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry.
- Al-Ali, H., et al. (n.d.). Mining Public Domain Data to Develop Selective DYRK1A Inhibitors. PMC.
- Soppa, U., et al. (n.d.). DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis. PMC - PubMed Central.
- Benchchem. (n.d.). Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon.
- SignalChem. (n.d.). DYRK1A Kinase Assay Protocol.
- ResearchGate. (n.d.). Comparative Efficacy and Selectivity of Pharmacological Inhibitors of DYRK and CLK Protein Kinases.
- Papachristou, E. K., et al. (n.d.). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. PMC - PubMed Central - NIH.
- Liu, Y., et al. (2017-01-13).
- Papachristou, E. K., et al. (2024-04-11). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. PubMed.
- AssayQuant. (n.d.). DYRK1A Kinase Activity Assays.
- Lito, P. (2014-12-19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- Uitdehaag, J. C. M., et al. (n.d.).
- Dairou, J., et al. (2014-03-15).
- Promega Corporation. (n.d.). DYRK1A Kinase Enzyme System.
- Becker, W., et al. (2024-10-13). Differential regulation of expression of the protein kinases DYRK1A and DYRK1B in cancer cells. PubMed.
- Neckers, L., et al. (n.d.). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. PMC - PubMed Central.
- ResearchGate. (n.d.). Differential regulation of expression of the protein kinases DYRK1A and DYRK1B in cancer cells.
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- UiT The Arctic University of Norway. (n.d.). Studies of DYRK1A vs DYRK1B selectivity.
- Benchchem. (n.d.).
- Bylund, J., et al. (n.d.). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. PMC.
- Dirice, E., et al. (n.d.). DYRK1A inhibition restores pancreatic functions and improves glucose metabolism in a preclinical model of type 2 diabetes. PubMed Central.
- Deng, X., et al. (n.d.). Mirk/dyrk1B kinase is upregulated following inhibition of mTOR. PMC - NIH.
- Delf-Boroud, M., et al. (n.d.). Inhibition of DYRK 1a Enhances Cardiomyocyte Cycling After Myocardial Infarction. NIH.
- Lavecchia, A., et al. (n.d.). The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target. PubMed Central.
- Papachristou, E. K., et al. (2024-04-08). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy.
Sources
- 1. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential regulation of expression of the protein kinases DYRK1A and DYRK1B in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. promega.de [promega.de]
- 10. DYRK1A Kinase Enzyme System [promega.com]
- 11. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Mirk-IN-1 Stability in Cell Culture Media: A Technical Guide
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the stability of Mirk-IN-1, a kinase inhibitor, in cell culture media. Given the critical role of compound stability in experimental reproducibility and data interpretation, this guide offers a framework for assessing and mitigating potential degradation of this compound in your specific research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
This compound is a small molecule inhibitor targeting Mirk/Dyrk1B kinase, a serine/threonine kinase implicated in cell survival and quiescence in various cancers.[1] The stability of any small molecule in cell culture is crucial because degradation can lead to a decrease in the effective concentration of the active compound over the course of an experiment. This can result in misleading or inconclusive data, such as an underestimation of the inhibitor's potency or the observation of inconsistent cellular responses.
Q2: What are the primary factors that can influence the stability of this compound in my experiments?
Several factors can affect the stability of a small molecule like this compound in a research setting:
-
Temperature: Improper storage of stock solutions can lead to degradation. It is generally recommended to store stock solutions at -20°C or -80°C.[2]
-
pH of the Media: The pH of the cell culture medium can influence the chemical stability of a compound.
-
Media Components: Components within the cell culture medium, such as serum proteins, can non-specifically bind to the inhibitor, affecting its availability.[3] Other components, like certain amino acids or vitamins, can be chemically reactive.[4][5]
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
-
Enzymatic Degradation: Cells can metabolize the compound, or enzymes present in serum (if used) can contribute to its degradation.
Q3: How can I determine the optimal storage conditions for my this compound stock solution?
For any new small molecule, it is best practice to perform a formal stability study. This involves storing aliquots of the compound under various conditions (e.g., different temperatures, light exposures, and in different solvents) and then assessing its integrity and concentration at several time points using analytical methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[2]
Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?
Inconsistent results are a common challenge and can stem from several sources. Compound degradation is a frequent cause due to improper storage or handling.[2] It is always recommended to use a fresh aliquot of your inhibitor for critical experiments to minimize this variable. Other potential causes for inconsistency include solvent toxicity (e.g., from DMSO) or using a cytotoxic concentration of the inhibitor.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no observable effect of this compound | Compound degradation in stock solution or working solution. | Prepare a fresh working solution from a new stock aliquot. Consider assessing the stability of this compound in your specific cell culture medium over the time course of your experiment (see Protocol 1). |
| Inconsistent results between experiments | Degradation of this compound due to repeated freeze-thaw cycles of the stock solution. | Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| Unexpected cellular toxicity or off-target effects | The concentration of the vehicle (e.g., DMSO) may be too high, or a degraded form of the compound could be toxic.[2] | Perform a dose-response experiment to determine the optimal, non-toxic concentration.[2] Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[2] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a method to determine the stability of this compound in your specific experimental medium over time.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Cell culture medium (with and without serum, if applicable)
-
24-well plates
-
Incubator (37°C, 5% CO2)
-
Access to HPLC-MS or a relevant bioassay
Methodology:
-
Preparation of this compound Working Solution: Prepare a concentrated stock solution of this compound in DMSO. Then, dilute this stock solution into your cell culture medium to the final working concentration you use in your experiments. Prepare enough solution for all time points.
-
Incubation: Aliquot the this compound containing medium into multiple wells of a 24-well plate. Place the plate in a 37°C, 5% CO2 incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point serves as your baseline.
-
Sample Storage: At each time point, transfer the medium from a well into a clean microcentrifuge tube and store at -80°C until analysis.
-
Analysis: Analyze the concentration of intact this compound in each sample using a validated analytical method such as HPLC-MS.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile in your cell culture medium. From this data, you can calculate the half-life (t½) of the compound under your experimental conditions. The half-life is the time it takes for the concentration of the substance to reduce to half of its initial value.[6][7]
Visualizing the Workflow
Caption: Workflow for assessing this compound stability in cell culture media.
Understanding the Factors Affecting Stability
Caption: Key factors influencing the stability of small molecules in cell culture.
By understanding and controlling for these variables, researchers can enhance the reliability and reproducibility of their experiments with this compound.
References
-
ResearchGate. Cell culture media impact on drug product solution stability. Available from: [Link]
-
ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. 2016. Available from: [Link]
-
PubMed Central. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. 2024. Available from: [Link]
-
PMC. Regulating Protein Stability in Mammalian Cells Using Small Molecules. Available from: [Link]
-
PubMed. Targeted Degradation of Receptor-Interacting Protein Kinase 1 to Modulate the Necroptosis Pathway. 2024. Available from: [Link]
-
PMC. Mirk/dyrk1B kinase is upregulated following inhibition of mTOR. Available from: [Link]
-
MDPI. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. 2023. Available from: [Link]
-
PubMed. Mirk/Dyrk1B in cancer. 2007. Available from: [Link]
-
Qkine. Stability of Qkine recombinant growth factors and cytokines in conditioned media. Available from: [Link]
-
Nature. From inhibition to destruction – kinase drugs found to trigger protein degradation. 2025. Available from: [Link]
-
PMC. A Method for Direct Measurement of Protein Stability In Vivo. Available from: [Link]
-
Wikipedia. Half-life. Available from: [Link]
-
Purdue University. Half Lives. Available from: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. Half-life - Wikipedia [en.wikipedia.org]
- 7. Half Lives [chem.purdue.edu]
minimizing Mirk-IN-1 cytotoxicity in normal cells
Technical Support Center: Mirk-IN-1
A Senior Application Scientist's Guide to Minimizing Cytotoxicity in Normal Cells
Welcome to the technical support center for this compound. As researchers dedicated to advancing kinase inhibitor research, we understand that achieving a clean therapeutic window between cancer and normal cells is paramount. This guide is designed to move beyond simple protocols and provide you, our fellow scientists, with the deep mechanistic understanding and practical troubleshooting strategies required to effectively use this compound while preserving the health of your normal cell models.
The central challenge with any potent inhibitor is managing on-target efficacy against off-target or even on-target-driven toxicity in non-malignant cells. Mirk/DYRK1B, the target of this compound, presents a unique opportunity for selective targeting due to its differential expression and role in cancer versus normal tissues. This guide will equip you to exploit that difference.
Part 1: Foundational Knowledge - The "Why" Behind the Protocol
Before troubleshooting, it's crucial to understand the target. This compound is a potent inhibitor of Minibrain-related kinase (Mirk), also known as Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B).
What is Mirk/DYRK1B and Why is it a Target?
Mirk/DYRK1B is a serine/threonine kinase that plays a critical role in regulating the cell cycle and promoting cell survival, particularly under stress.[1][2]
-
In Cancer Cells: Mirk/DYRK1B is frequently overexpressed in a variety of solid tumors, including pancreatic, ovarian, and non-small cell lung cancers.[3][4][5] In these malignant contexts, it acts as a pro-survival kinase. It helps cancer cells evade apoptosis by managing reactive oxygen species (ROS) and maintains a state of quiescence (a non-dividing state), which makes them resistant to traditional chemotherapies that target rapidly dividing cells.[6][7][8] Inhibition of Mirk/DYRK1B can force these quiescent cancer cells back into the cell cycle, rendering them vulnerable to other cytotoxic agents.[6][9]
-
In Normal Cells: A key advantage of targeting Mirk/DYRK1B is its low expression and non-essential role in most normal, healthy tissues.[4][8] Studies have shown that depleting Mirk in normal diploid fibroblasts causes little to no loss of viability.[4] Furthermore, embryonic knockout of the Mirk/DYRK1B gene in mice produces no obvious adverse phenotype, suggesting that its inhibition should be well-tolerated by most normal tissues.[4][10]
This differential reliance creates a therapeutic window: inhibiting Mirk/DYRK1B is detrimental to the cancer cells that depend on it but is largely inconsequential for normal cells that do not.
Mirk/DYRK1B Signaling Pathway
Caption: Mirk/DYRK1B signaling pathway in cancer.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions from researchers beginning their work with this compound.
Q1: I'm starting a new experiment. What is a good starting concentration for this compound? A: This is highly cell-line dependent. For initial range-finding, we recommend a broad logarithmic dose-response curve, for example, from 10 nM to 20 µM. Most small molecule kinase inhibitors show cellular activity in the nanomolar to low micromolar range.[11] A critical first step is to perform a dose-response experiment on both your cancer cell line and your normal cell control line in parallel to identify the therapeutic window. See Protocol 1 for a detailed methodology.
Q2: Why am I observing significant cytotoxicity in my normal cell line? A: While Mirk/DYRK1B expression is generally low in normal tissues, some immortalized "normal" cell lines may have upregulated kinase signaling pathways.[4][12] Cytotoxicity in normal cells can typically be traced to one of four causes:
-
Concentration is too high: The dose is outside the therapeutic window.
-
Exposure is too long: Continuous exposure is causing cumulative stress.
-
Off-target effects: The inhibitor is affecting other kinases.[13]
-
Unexpectedly high target expression: Your specific normal cell line may express higher-than-usual levels of Mirk/DYRK1B. The Troubleshooting Guide below provides detailed steps to diagnose and resolve this issue.
Q3: What is the appropriate vehicle control for this compound? A: this compound is typically solubilized in dimethyl sulfoxide (DMSO). Therefore, your vehicle control should be cells treated with the same final concentration of DMSO used in your highest this compound dose.[14] This is critical to ensure that any observed effects are due to the inhibitor and not the solvent.
Part 3: Troubleshooting Guide - A Deeper Dive
This section provides structured solutions to common experimental hurdles.
Problem: High Cytotoxicity in Normal Control Cells
This is the most common issue researchers face. The goal is to find a concentration that kills cancer cells while sparing normal ones.
Workflow for Optimizing this compound Specificity
Caption: Workflow for troubleshooting this compound cytotoxicity.
Detailed Causes & Solutions
-
Cause A: Supra-optimal Inhibitor Concentration
-
The Science: The fundamental principle of targeted therapy is the therapeutic window. Even if a target is absent in normal cells, excessively high concentrations of any compound can induce cytotoxicity through off-target effects or general cellular stress.
-
Solution: Perform a meticulous dose-response experiment as detailed in Protocol 1 . The goal is to identify an IC50 (concentration for 50% inhibition of viability) for your cancer cell line that is significantly lower than the IC50 for your normal cell line.[15][16]
-
-
Cause B: Prolonged Exposure Time
-
The Science: The cellular effects of kinase inhibition are dynamic. Sometimes, a transient inhibition is sufficient to trigger an apoptotic cascade in dependent cancer cells, while prolonged, continuous inhibition may be required to elicit toxicity in more resilient normal cells.
-
Solution: Conduct a time-course experiment. Using the IC50 concentration determined for your cancer cell line, treat both cancer and normal cells and measure viability at multiple time points (e.g., 24, 48, 72 hours).[14] You may find that a 48-hour exposure is sufficient to eliminate cancer cells while leaving normal cells largely unharmed.
-
-
Cause C: Off-Target Effects
-
The Science: Many kinase inhibitors target the highly conserved ATP-binding pocket of the kinase domain.[13] This structural similarity across the kinome can lead to this compound inhibiting other kinases, which may be essential for normal cell survival.
-
Solution: To validate that the observed effect is due to on-target Mirk/DYRK1B inhibition, use a control inhibitor that is structurally different but targets the same kinase.[14] If both inhibitors produce the same phenotype (cancer cell death, normal cell survival), it strongly suggests an on-target effect. For more comprehensive analysis, consider commercial kinome profiling services to identify other kinases inhibited by this compound at your experimental concentration.[14][17]
-
-
Cause D: High Endogenous Target Expression in the "Normal" Cell Line
-
The Science: Not all "normal" cell lines are created equal. Immortalized cell lines, while non-cancerous, often harbor mutations that can alter signaling pathways. Your chosen normal control line might have aberrantly high expression of Mirk/DYRK1B, making it sensitive to inhibition.
-
Solution: Directly measure Mirk/DYRK1B protein levels in your panel of cell lines using Western blotting (Protocol 2 ).[14] Ideally, you should see high expression in your cancer lines and low to undetectable expression in your normal control. If the normal line shows high expression, it is not a suitable control for demonstrating cancer-specific toxicity, and you should consider sourcing an alternative, such as a primary cell line or a different immortalized line.
-
Part 4: Key Experimental Protocols
These protocols provide a self-validating framework for your experiments.
Protocol 1: Determining the Therapeutic Window via Dose-Response Assay
This protocol uses a colorimetric cell viability assay (e.g., WST-1, MTS, or luminescent CellTiter-Glo) to quantify the cytotoxic effects of this compound.[18][19]
Materials:
-
Cancer cell line and normal control cell line
-
96-well clear-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
Cell viability reagent (e.g., Premix WST-1)[19]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both cancer and normal cells into separate 96-well plates at a pre-determined optimal density. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution series of this compound in complete growth medium. A common approach is a 10-point, 3-fold dilution series starting from 20 µM. Crucially, prepare a "vehicle control" plate containing only the highest concentration of DMSO.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions (or vehicle control) to the appropriate wells. Include "medium only" wells for background subtraction.
-
Incubation: Incubate the plates for your desired endpoint (e.g., 72 hours) under standard culture conditions.
-
Viability Measurement: Add the cell viability reagent (e.g., 10 µL of WST-1) to each well and incubate for 1-4 hours, as per the manufacturer's instructions.
-
Data Acquisition: Read the absorbance (for WST-1/MTS) or luminescence (for CellTiter-Glo) using a microplate reader.
-
Analysis:
-
Subtract the background (medium only) from all readings.
-
Normalize the data by setting the average of the vehicle-control wells to 100% viability.
-
Plot the normalized viability (%) against the log of the inhibitor concentration.
-
Use a non-linear regression (sigmoidal dose-response) model in software like GraphPad Prism to calculate the IC50 value for each cell line.[20]
-
Data Interpretation:
| Cell Line | Mirk/DYRK1B Expression | Expected IC50 (this compound) | Interpretation |
| Pancreatic Cancer (Panc-1) | High[3] | Low (e.g., 0.5 µM) | Cells are dependent on Mirk; good on-target effect. |
| Normal Fibroblasts (IMR-90) | Low[4] | High (e.g., >10 µM) | Cells are not dependent; indicates a good therapeutic window. |
| "Normal" line (e.g., HEK293) | Variable | Low (e.g., 1.0 µM) | Potential high endogenous expression or off-target sensitivity. Requires further validation (Protocol 2). |
Protocol 2: Validating On-Target Engagement via Western Blot
This protocol confirms that this compound is inhibiting its target by assessing the expression of downstream effector proteins. Mirk/DYRK1B is known to stabilize the CDK inhibitor p27 and promote the degradation of Cyclin D1.[6][9]
Materials:
-
Treated cell lysates (from a parallel experiment to Protocol 1)
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies: anti-DYRK1B, anti-p27, anti-Cyclin D1, anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Treatment & Lysis: Treat cells in 6-well plates with vehicle, a sub-lethal dose (e.g., IC20), and a lethal dose (e.g., IC80) of this compound for 24-48 hours. Lyse the cells and quantify total protein.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Apply chemiluminescence substrate and image the blot.
-
Analysis: Quantify band intensities relative to the loading control (Actin).
Expected Results:
-
DYRK1B: Protein levels should be high in cancer cells and low in normal cells, and should not change significantly with short-term inhibitor treatment.
-
p27: In cancer cells treated with this compound, p27 levels may decrease (as its stabilization by DYRK1B is inhibited).
-
Cyclin D1: In cancer cells treated with this compound, Cyclin D1 levels should increase (as its degradation mediated by DYRK1B is blocked).[10]
Observing these changes in downstream markers provides strong evidence that this compound is engaging its intended target within the cell.
By integrating this foundational knowledge with systematic troubleshooting and validated protocols, you can confidently optimize your experiments to harness the cancer-specific effects of this compound while maintaining the integrity of your normal cell controls.
References
-
Friedman, E. (2007). The survival kinase Mirk/dyrk1B is activated through Rac1-MKK3 signaling. PubMed - NIH. [Link]
-
Ewton, D. Z., & Friedman, E. (2017). A wake-up call to quiescent cancer cells - potential use of DYRK1B inhibitors in cancer therapy. PubMed. [Link]
-
Deng, X., et al. (2014). Mirk/dyrk1B kinase is upregulated following inhibition of mTOR. PMC - NIH. [Link]
-
Mazzacurati, L., et al. (2008). Mirk/Dyrk1B drives cell survival and proliferation of NSCLC cells interacting with MAPK/ERK pathway. AACR Journals. [Link]
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Jin, K., et al. (2018). Targeting DYRK1B suppresses the proliferation and migration of liposarcoma cells. NIH. [Link]
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Gruber, W., et al. (2017). DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway. Oncotarget. [Link]
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Kostas, K., et al. (2021). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. MDPI. [Link]
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Kostas, K., et al. (2021). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. PMC - PubMed Central - NIH. [Link]
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Cantini, L., et al. (2019). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. BMC Bioinformatics. [Link]
-
Jänne, P. A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
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Becker, K., et al. (2017). Abstract 3195: DYRK1B inhibitors prevent pharmacologic quiescence and sensitize lung cancers to EGFR inhibitors. AACR Journals. [Link]
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Patsnap Synapse. (2024). What are DYRK1B inhibitors and how do they work?. Patsnap Synapse. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Scott, J. S., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. PMC - NIH. [Link]
-
CRISPR Medicine News. (2022). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Hu, S., & Friedman, E. (2012). Ovarian Cancer Cells, not Normal Cells, Are Damaged by Mirk/Dyrk1B Kinase Inhibition. PMC - NIH. [Link]
-
Lin, C., et al. (2011). The kinase Mirk is a potential therapeutic target in osteosarcoma. PMC - NIH. [Link]
-
Deng, X., et al. (2009). Mirk/Dyrk1B Maintains the Viability of Quiescent Pancreatic Cancer Cells by Reducing Levels of Reactive Oxygen Species. PMC - NIH. [Link]
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Na, Y., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. [Link]
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Hu, S., & Friedman, E. (2010). Depleting Mirk Kinase Increases Cisplatin Toxicity in Ovarian Cancer Cells. PMC - NIH. [Link]
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Mercer, S. E., et al. (2009). Mirk/Dyrk1B, a novel therapeutic target, mediates cell survival in non-small cell lung cancer cells. PubMed. [Link]
-
Uddin, F., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH. [Link]
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Al-Shayeb, B., et al. (2020). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI. [Link]
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Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
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Takara Bio. (n.d.). Cell viability and proliferation measurement. Takara Bio. [Link]
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Lee, K., et al. (2000). Mirk protein kinase is a mitogen-activated protein kinase substrate that mediates survival of colon cancer cells. PubMed. [Link]
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Wiese, M., et al. (2022). KMT2A is a prerequisite of malignant transformation during IDH-mutant gliomagenesis. Oxford Academic. [Link]
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Fuentes, N., & Silveyra, P. (2019). Estrogen receptor signaling mechanisms. Frontiers in Endocrinology. [Link]
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Muhlich, J., et al. (2018). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology. [Link]
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Friedman, E. (2011). The Role of Mirk Kinase in Sarcomas. PubMed. [Link]
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Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol. CDD Support. [Link]
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YouTube. (2025). Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video. YouTube. [Link]
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overcoming resistance to Mirk-IN-1 in cancer cells
Introduction
Welcome to the technical support center for researchers investigating resistance to Mirk-IN-1. This compound is a potent inhibitor of DYRK1B (Dual-specificity tyrosine-phosphorylation-regulated kinase 1B), a serine/threonine kinase implicated in cancer cell survival, quiescence, and chemoresistance.[1][2][3] DYRK1B's role in maintaining cancer cells in a dormant, drug-resistant state makes it a compelling therapeutic target.[4][5] However, as with many kinase inhibitors, cancer cells can develop resistance to this compound, limiting its therapeutic potential.
This guide is designed for researchers, scientists, and drug development professionals encountering resistance to this compound in their experimental models. Here, we provide a structured approach to troubleshooting, from initial characterization to advanced strategies for overcoming resistance, grounded in the established principles of kinase inhibitor resistance.[6][7]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when they suspect this compound resistance.
Q1: What are the first signs of this compound resistance in my cancer cell line?
A1: The primary indicator of resistance is a loss of drug efficacy, which is quantitatively measured as an increase in the half-maximal inhibitory concentration (IC50). You may observe that previously sensitive cells now require a significantly higher concentration of this compound to achieve the same level of growth inhibition or apoptosis. Visually, you might notice that treated cells continue to proliferate, or that there is a rebound in cell viability after an initial response.
Q2: How does this compound work, and what pathways does it affect?
A2: this compound is an ATP-competitive inhibitor of the DYRK1B kinase.[2] DYRK1B is a complex signaling node. It promotes cancer cell survival by pushing cells into a quiescent (G0) state, where they are less susceptible to drugs that target proliferating cells.[1][5] It achieves this by regulating key cell cycle proteins like p27, Cyclin D1, and the DREAM complex.[1][5][8] Furthermore, DYRK1B signaling is intertwined with major cancer pathways, including RAS/MEK/ERK, PI3K/mTOR/AKT, and Hedgehog (Hh)/GLI signaling.[1][2][9] Inhibition of DYRK1B is intended to force quiescent cancer cells to re-enter the cell cycle, making them more vulnerable to apoptosis and other therapies.[5]
Q3: What are the most common, mechanistically distinct ways cancer cells become resistant to kinase inhibitors like this compound?
A3: Resistance to kinase inhibitors typically falls into two broad categories:
-
On-Target Resistance: This involves genetic alterations in the drug target itself.[7][10] For this compound, this would mean mutations in the DYRK1B gene, specifically in the ATP-binding pocket, that prevent the inhibitor from binding effectively.[10] Gene amplification, leading to overexpression of the DYRK1B protein, can also occur, effectively out-competing the drug.[6]
-
Bypass Track Activation: In this scenario, the cancer cell activates alternative survival pathways to compensate for the inhibition of DYRK1B.[6][7] Given DYRK1B's crosstalk with PI3K/AKT and MAPK pathways, it is plausible that cells could upregulate these parallel pathways to maintain proliferation and survival signals, rendering the inhibition of DYRK1B ineffective.[1][9][10]
Q4: What are the essential first experiments to confirm and characterize resistance?
A4: The foundational experiment is to perform a dose-response curve and calculate the IC50 value of this compound in your suspected resistant cell line compared to the parental (sensitive) line. A significant rightward shift in the IC50 curve is the hallmark of resistance. This should be followed by a Western blot to assess the phosphorylation status of key downstream markers to confirm that the drug is no longer inhibiting the pathway effectively in the resistant cells at previously effective concentrations.
Section 2: Troubleshooting Guide: Investigating Resistance Mechanisms
Once resistance is confirmed, the next step is to elucidate the underlying mechanism. This section provides a hypothesis-driven workflow.
Problem: Confirmed Loss of this compound Efficacy (Significantly Increased IC50)
This is the most common issue. The goal is to determine if the resistance is on-target or due to bypass signaling.
Hypothesis A: Resistance is mediated by on-target alterations of DYRK1B.
This hypothesis posits that the DYRK1B protein itself has changed, preventing this compound from inhibiting it.
Caption: Workflow to diagnose on-target resistance mechanisms.
Step 1: Assess DYRK1B Protein Levels via Western Blot.
-
Rationale: Gene amplification is a common resistance mechanism that leads to target protein overexpression.[6] By comparing total DYRK1B protein levels between parental and resistant cells, you can quickly assess this possibility.
-
Expected Outcome: A significant increase in the DYRK1B band intensity in the resistant line compared to the parental line suggests gene amplification.
Step 2: Sequence the DYRK1B Kinase Domain.
-
Rationale: Mutations in the ATP-binding pocket, often called "gatekeeper" mutations, can sterically hinder the inhibitor's ability to bind without necessarily affecting the kinase's catalytic activity.[10]
-
Methodology: Extract genomic DNA or mRNA (for cDNA) from both parental and resistant cells. Use PCR to amplify the region of the DYRK1B gene encoding the kinase domain. Sequence the PCR products using Sanger sequencing or Next-Generation Sequencing (NGS) for more comprehensive coverage.
-
Expected Outcome: Identification of a point mutation in the resistant cells that is absent in the parental line.
Hypothesis B: Resistance is mediated by activation of bypass signaling pathways.
This hypothesis suggests that cells have activated parallel survival pathways to circumvent the DYRK1B blockade. The most likely candidates are the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, due to their extensive crosstalk with DYRK1B.[1][9]
Caption: DYRK1B signaling and potential bypass resistance pathways.
Step 1: Screen for Hyperactivated Pathways via Phospho-Kinase Array or Western Blot.
-
Rationale: Bypass tracks typically involve the hyperactivation of kinases in parallel pathways. A phospho-kinase array allows for a broad, unbiased screen of many signaling nodes simultaneously. Alternatively, a targeted Western blot approach can be used if you have specific hypotheses.
-
Methodology: Lyse parental and resistant cells (both with and without this compound treatment). For a targeted approach, perform Western blots for key phosphorylated proteins such as p-AKT (Ser473), p-mTOR (Ser2448), and p-ERK1/2 (Thr202/Tyr204).
-
Expected Outcome: In resistant cells, you would expect to see sustained or even increased phosphorylation of key nodes like AKT or ERK, even in the presence of this compound, compared to a decrease in phosphorylation in sensitive cells.
| Marker | Pathway | Expected Result in Resistant Cells (vs. Parental) |
| p-AKT (Ser473) | PI3K/AKT/mTOR | Sustained or Increased Phosphorylation |
| p-mTOR (Ser2448) | PI3K/AKT/mTOR | Sustained or Increased Phosphorylation |
| p-ERK1/2 | RAS/MEK/ERK | Sustained or Increased Phosphorylation |
| Table 1: Key markers for identifying bypass pathway activation. |
Section 3: Strategies to Overcome this compound Resistance
Once a resistance mechanism has been identified, you can design rational strategies to overcome it.
Strategy 1: Combination Therapy to Target Bypass Pathways
This is the most effective strategy for resistance mediated by bypass track activation.[10] The goal is to co-inhibit both DYRK1B and the identified escape pathway.
Rationale: By simultaneously blocking the primary target and the compensatory pathway, you create a synthetic lethal situation, leading to renewed apoptosis and growth inhibition.[9] For example, if you identified AKT hyperactivation as the resistance mechanism, combining this compound with an AKT inhibitor would be the logical next step.[9]
Experimental Protocol: Synergy Analysis
-
Select Inhibitors: Choose a specific inhibitor for the identified bypass pathway (e.g., an AKT inhibitor like MK-2206 or a MEK inhibitor like Trametinib).
-
Design Dose Matrix: Create a matrix of drug concentrations, with this compound on one axis and the second inhibitor on the other.
-
Cell Viability Assay: Seed the resistant cells and treat them with the drug combinations for 72 hours. Measure cell viability using a standard assay (e.g., CellTiter-Glo®).
-
Calculate Synergy: Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
Interpreting Synergy Data:
| Combination Index (CI) Value | Interpretation |
| < 0.9 | Synergism (More effective than additive) |
| 0.9 - 1.1 | Additive Effect |
| > 1.1 | Antagonism (Less effective than additive) |
| Table 2: Interpretation of Combination Index (CI) values. |
A synergistic interaction (CI < 0.9) provides strong evidence that you have correctly identified the bypass pathway and that the combination therapy is a viable strategy to overcome resistance.[3] Studies have already shown that combining a DYRK1B inhibitor with an mTOR/AKT inhibitor can result in pronounced cytotoxicity in pancreatic and ovarian cancer cells.[9]
Strategy 2: Alternative Inhibitors for On-Target Resistance
If you have identified a specific gatekeeper mutation in DYRK1B, this compound may no longer be effective.
Rationale: A different, structurally distinct kinase inhibitor may be able to bind to the mutated kinase pocket where this compound cannot. This is a common strategy in the clinic, where second and third-generation inhibitors are designed to overcome resistance mutations to first-generation drugs.[6]
Experimental Approach:
-
Identify Alternative Inhibitors: Search the literature and commercial databases for other DYRK1B inhibitors with different chemical scaffolds (e.g., Harmine, AZ191, EHT5372).[3][11]
-
Perform Dose-Response Assays: Test the efficacy (IC50) of these alternative inhibitors on both your parental and this compound resistant cell lines.
-
Analyze Results: An alternative inhibitor that shows a low IC50 in the resistant line would be a promising candidate to overcome the specific resistance mutation.
Section 4: Key Experimental Protocols
Protocol 4.1: Determination of IC50 via CellTiter-Glo® Assay
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a 2x serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the plate and add 100 µL of the drug dilutions to the appropriate wells. Include "vehicle only" (e.g., DMSO) and "no cells" (medium only) controls.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the reagent according to the manufacturer's protocol.
-
Lysis: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Subtract the background (no cells control). Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized values against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 4.2: Western Blot for Phosphorylated AKT (p-AKT)
-
Cell Treatment & Lysis: Grow parental and resistant cells to ~80% confluency. Treat with this compound at the parental IC50 concentration for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473) and total AKT overnight at 4°C with gentle agitation. Use the manufacturer's recommended dilution.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the p-AKT signal to the total AKT signal to determine the relative level of activation.
References
- The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities. (Source: vertexaisearch.cloud.google.com, URL: )
- Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC - NIH. (Source: vertexaisearch.cloud.google.com, URL: )
- A new approach to overcoming anticancer drug resistance - Innovative Research. (Source: vertexaisearch.cloud.google.com, URL: )
- DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway | Oncotarget. (Source: vertexaisearch.cloud.google.com, URL: )
- Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - ResearchGate. (Source: vertexaisearch.cloud.google.com, URL: )
- DYRK1B as therapeutic target in Hedgehog/GLI-dependent cancer cells with Smoothened inhibitor resistance - PubMed Central. (Source: vertexaisearch.cloud.google.com, URL: )
- Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC - NIH. (Source: vertexaisearch.cloud.google.com, URL: )
- Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC - PubMed Central - NIH. (Source: vertexaisearch.cloud.google.com, URL: )
- Overcoming resistance mechanisms to kinase inhibitors | OTT - Dove Medical Press. (Source: vertexaisearch.cloud.google.com, URL: )
-
New Strategies in Overcoming Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Lung Cancer - AACR Journals. (Source: aacrjournals.org, URL: [Link])
-
Effect of Dyrk1b inhibition and combination treatment (n=4). (A)... - ResearchGate. (Source: researchgate.net, URL: [Link])
-
The survival kinase Mirk/Dyrk1B is activated through Rac1-MKK3 signaling - AACR Journals. (Source: aacrjournals.org, URL: [Link])
-
Implication of DYRK1B kinase in dormant glioblastoma cancers and utilization of DYRK1B inhibitors as a novel therapeutic strategy for glioblastoma. - ASCO Publications. (Source: asco.org, URL: [Link])
-
Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - MDPI. (Source: mdpi.com, URL: [Link])
-
A wake-up call to quiescent cancer cells - potential use of DYRK1B inhibitors in cancer therapy - PubMed. (Source: pubmed.ncbi.nlm.nih.gov, URL: [Link])
-
Discovery and Optimization of a Novel Series of Dyrk1B Kinase Inhibitors To Explore a MEK Resistance Hypothesis | Journal of Medicinal Chemistry - ACS Publications. (Source: pubs.acs.org, URL: [Link])
-
Discovery and optimization of a novel series of Dyrk1B kinase inhibitors to explore a MEK resistance hypothesis - PubMed. (Source: pubmed.ncbi.nlm.nih.gov, URL: [Link])
-
Dyrk1b is a key Regulatory Kinase Integrating Fgf, Shh and mTORC1 signaling in Skeletal Muscle Development and Homeostasis | bioRxiv. (Source: biorxiv.org, URL: [Link])
-
Targeting the survival kinase DYRK1B: A novel approach to overcome radiotherapy-related treatment resistance - PubMed. (Source: pubmed.ncbi.nlm.nih.gov, URL: [Link])
-
Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. (Source: frontiersin.org, URL: [Link])
-
Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - NIH. (Source: ncbi.nlm.nih.gov, URL: [Link])
-
DYRK1B Gene - Ma'ayan Lab – Computational Systems Biology. (Source: maayanlab.cloud, URL: [Link])
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Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms - ACS Publications. (Source: pubs.acs.org, URL: [Link])
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Mirk kinase inhibition blocks the in vivo growth of pancreatic cancer cells - PMC - NIH. (Source: ncbi.nlm.nih.gov, URL: [Link])
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Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (Source: ncbi.nlm.nih.gov, URL: [Link])
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Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection - Frontiers. (Source: frontiersin.org, URL: [Link])
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Researchers uncover surprising role of 'natural killer' cells in resistance to cancer immunotherapy - ecancer. (Source: ecancer.org, URL: [Link])
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Scientists Reveal Unexpected Role of 'Natural Killer' Cells in Cancer Immunotherapy Resistance - BIOENGINEER.ORG. (Source: bioengineer.org, URL: [Link])
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The role of mirk kinase in sarcomas - PubMed. (Source: pubmed.ncbi.nlm.nih.gov, URL: [Link])
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Overcoming Genetically Based Resistance Mechanisms to PD-1 Blockade - AACR Journals. (Source: aacrjournals.org, URL: [Link])
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Mechanism of Action | GOMEKLI® (mirdametinib) HCP. (Source: gomeklihcp.com, URL: [Link])
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Nogapendekin Alfa Inbakicept Shows Promise in Checkpoint-Refractory NSCLC | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (Source: targetedonc.com, URL: [Link])
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Technical Support Center: Quality Control for Mirk-IN-1 Experiments
Welcome to the technical support center for Mirk-IN-1, a potent inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinases DYRK1B (Mirk) and DYRK1A.[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure the reliability and reproducibility of your experimental results. Here, we will delve into the critical quality control measures, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of working with this small molecule inhibitor.
Understanding this compound and its Cellular Context
This compound is a valuable tool for investigating the roles of DYRK1B/Mirk in various cellular processes. Mirk/DYRK1B is a serine/threonine kinase that has been implicated in cell survival, proliferation, and differentiation in several cancers, including pancreatic, ovarian, and non-small cell lung cancer.[3][4][5] It is often upregulated in tumor cells and contributes to their ability to evade apoptosis.[6] Mirk is activated by upstream kinases such as MKK3 and can be involved in complex signaling networks, including the MAPK/ERK and PI3K/mTOR/AKT pathways.[7][8] Given this intricate biology, rigorous quality control is paramount to ensure that the observed effects of this compound are directly attributable to the inhibition of its intended targets.
Mirk/DYRK1B Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Mirk/DYRK1B, highlighting its activation and downstream effects that contribute to cell survival.
Caption: Simplified Mirk/DYRK1B signaling pathway and the inhibitory action of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that may arise during the planning and execution of experiments with this compound.
Q1: How can I be certain that the this compound I'm using is active and stable?
A1: The integrity of your small molecule inhibitor is the foundation of your experiment. Here's how to ensure its quality:
-
Source and Purity: Always purchase this compound from a reputable supplier who provides a certificate of analysis with purity data (e.g., HPLC or NMR).[9]
-
Proper Storage: Store the compound as recommended by the manufacturer, typically at -20°C and protected from light, to prevent degradation.[10]
-
Stock Solution Preparation: Prepare concentrated stock solutions in a high-purity, anhydrous solvent like DMSO.[9] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can compromise the compound's stability.[9]
Q2: I am not observing any effect of this compound in my cell-based assay. What are the potential reasons?
A2: A lack of an observable effect can stem from several factors, ranging from the compound itself to the experimental setup.[9] Consider the following possibilities:
-
Compound Solubility: this compound may have poor solubility in your aqueous assay buffer. If the compound precipitates, its effective concentration will be significantly lower than intended.[9]
-
Cell Health and Density: Ensure your cells are healthy and plated at an appropriate density. Stressed or overly confluent cells may respond differently to treatment.
-
Target Expression: Verify that your cell line expresses Mirk/DYRK1B at a sufficient level. Low target expression may result in a minimal observable phenotype upon inhibition.
-
Assay Timing and Endpoint: The timing of treatment and the chosen endpoint are crucial. The effect of Mirk inhibition on downstream signaling or cell viability may take time to manifest.
Q3: How can I confirm that the observed cellular phenotype is due to on-target inhibition of Mirk/DYRK1B and not off-target effects?
A3: Distinguishing on-target from off-target effects is a critical aspect of working with any small molecule inhibitor.[11] A multi-faceted approach is recommended:
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. This can help differentiate specific from non-specific effects.[12]
-
Rescue Experiments: In cells with Mirk/DYRK1B knockdown, expressing a version of Mirk that is resistant to the knockdown (e.g., by altering the shRNA target sequence) should rescue the phenotype.[6]
-
Use Multiple Inhibitors: If possible, use another structurally distinct Mirk/DYRK1B inhibitor to see if it recapitulates the same phenotype.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during this compound experiments.
Issue 1: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Compound Dosing | Ensure accurate and consistent pipetting of the this compound stock solution. Prepare a master mix of the final dilution to add to all wells. | Minor variations in the inhibitor concentration can lead to significant differences in cellular response. |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. | High passage numbers can lead to genetic drift and altered cellular phenotypes. Mycoplasma can affect a wide range of cellular processes. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | Evaporation from the outer wells can concentrate the inhibitor and affect cell growth, leading to inconsistent results. |
Issue 2: Unexpected Cell Toxicity
Observing toxicity at concentrations where this compound is expected to be specific can be a sign of off-target effects or experimental artifacts.
| Potential Cause | Troubleshooting Step | Rationale |
| High DMSO Concentration | Ensure the final concentration of DMSO in your assay is below a level tolerated by your cell line (typically <0.5%).[9] Run a vehicle-only control with the same DMSO concentration. | DMSO can be toxic to cells at higher concentrations, confounding the interpretation of the inhibitor's effect. |
| Compound Precipitation | Visually inspect the media for any signs of compound precipitation after adding this compound. Perform a solubility test in your specific assay buffer. | Precipitated compound can cause non-specific stress and toxicity to cells. |
| Off-Target Effects | Perform a dose-response curve to determine the concentration range for on-target effects. Consult literature for known off-target activities of this compound or similar kinase inhibitors. | At higher concentrations, the likelihood of off-target effects increases, which can lead to toxicity.[12] |
Quality Control Experimental Protocols
To ensure the validity of your results, it is essential to perform specific quality control experiments.
Protocol 1: Verifying On-Target Engagement via Western Blot
This protocol assesses the direct downstream consequences of Mirk/DYRK1B inhibition. Mirk has been shown to influence the expression of the cell cycle inhibitor p27Kip1.[5]
Objective: To determine if this compound treatment leads to expected changes in the phosphorylation status or expression of a known Mirk downstream target.
Workflow Diagram:
Caption: A standard workflow for Western blot analysis to assess target engagement.
Step-by-Step Methodology:
-
Cell Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with a range of this compound concentrations and a vehicle control (DMSO) for the desired duration.
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target of interest (e.g., p27Kip1[16][17]) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Visualize the protein bands using an ECL chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. A change in the expected direction upon this compound treatment indicates on-target activity.
Protocol 2: Assessing Apoptosis Induction with a Caspase-3/7 Activity Assay
Since Mirk is a survival kinase, its inhibition is expected to induce apoptosis in sensitive cancer cell lines.[18]
Objective: To quantify the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.
Step-by-Step Methodology:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with this compound at various concentrations, a vehicle control, and a positive control for apoptosis induction (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[19] This reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7.[19]
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the reagent to each well in a 1:1 volume ratio to the cell culture medium.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[20]
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-increase in caspase-3/7 activity. A dose-dependent increase in caspase activity following this compound treatment provides evidence of apoptosis induction.
References
-
The survival kinase Mirk/dyrk1B is activated through Rac1-MKK3 signaling. National Institutes of Health. [Link]
-
Mirk/Dyrk1B in cancer. National Institutes of Health. [Link]
-
Caspase Protocols in Mice. National Institutes of Health. [Link]
-
DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway. Oncotarget. [Link]
-
Mirk/dyrk1B kinase is upregulated following inhibition of mTOR. National Institutes of Health. [Link]
-
Mirk/Dyrk1B drives cell survival and proliferation of NSCLC cells interacting with MAPK/ERK pathway. American Association for Cancer Research. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Kinase Inhibitors and Cell Viability Assay. ResearchGate. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments. [Link]
-
Caspase Activity Assay. Creative Bioarray. [Link]
-
This compound. Immunomart. [Link]
-
Cell-based test for kinase inhibitors. INiTS. [Link]
-
The kinase Mirk is a potential therapeutic target in osteosarcoma. National Institutes of Health. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Mirk knockdown did not affect Akt, but enhanced drug-induced apoptosis. ResearchGate. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Western blot Protocol. ABclonal. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Western blot analysis for cyclin D1, p27 Kip1, and other cell cycle. ResearchGate. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Off-target effects: disturbing the silence of RNA interference (RNAi). Horizon Discovery. [Link]
-
This compound. MCE. [Link]
-
Navigating Phase 1: Target Identification and Validation in Drug Discovery. Crown Bioscience. [Link]
-
Expression of mIRK1 in HEK 293 cells. Current traces are as follows. ResearchGate. [Link]
-
DISCOVERing Off-Target Effects for Safer Genome Editing. Innovative Genomics Institute. [Link]
-
MiR‐1 Is Regulated by Hydrogen Peroxide via MAPK and Limits Cell Migration and Invasion. Hindawi. [Link]
-
Redefining target engagement with new strategies in drug discovery. News-Medical.Net. [Link]
-
Determining target engagement in living systems. National Institutes of Health. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
(PDF) When to consider intra-target microdosing: physiologically based pharmacokinetic modeling approach to quantitatively identify key factors for observing target engagement. ResearchGate. [Link]
-
The Serum/Glucocorticoid-Regulated Kinase 1 Is Targeted by miR-19a in CD4+ T Cells. MDPI. [Link]
-
When to consider intra-target microdosing: physiologically based pharmacokinetic modeling approach to quantitatively identify key factors for observing target engagement. Frontiers. [Link]
-
Mirk regulates G0/G1 to S phase cell cycle via MAPK/ERK signaling. To. ResearchGate. [Link]
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- 5. aacrjournals.org [aacrjournals.org]
- 6. The kinase Mirk is a potential therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The survival kinase Mirk/dyrk1B is activated through Rac1-MKK3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Efficacy of Mirk-IN-1 and Other DYRK1B Inhibitors for Researchers
In the landscape of targeted cancer therapy, the Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1B (DYRK1B), also known as Mirk, has emerged as a compelling pharmacological target.[1][2][3] Overexpression of DYRK1B is correlated with poor prognosis in several cancers, where it plays a crucial role in maintaining the survival of quiescent cancer cells and conferring resistance to chemotherapies.[1][2][3] This guide provides a detailed comparison of Mirk-IN-1's efficacy against other prominent DYRK1B inhibitors, offering researchers the in-depth technical insights necessary for informed experimental design.
Understanding DYRK1B: A Key Regulator in Cell Cycle and Survival
DYRK1B is a serine/threonine kinase that plays a pivotal role in cellular processes such as cell cycle regulation, differentiation, and apoptosis.[1][4] Its activity is implicated in complex signaling networks, including the RAS/RAF/MEK/ERK and PI3K/mTOR/AKT pathways.[1] In cancer, DYRK1B can act as a negative cell cycle regulator, promoting a quiescent state that allows cancer cells to evade therapies targeting rapidly dividing cells.[2][3][5] Therefore, inhibiting DYRK1B presents a promising strategy to sensitize cancer cells to conventional treatments.[5]
The DYRK1B Signaling Nexus
The signaling pathways involving DYRK1B are intricate and context-dependent. It can be downregulated by mitogenic signals through the RAS/RAF/MEK/ERK pathway.[1] Conversely, DYRK1B can inhibit canonical Hedgehog signaling while promoting non-canonical Hedgehog signaling and oncogenic Gli1 activity through the PI3K/mTOR/AKT pathway.[1][6][7] This complex interplay underscores the importance of understanding the broader signaling context when evaluating DYRK1B inhibitors.
Caption: Simplified DYRK1B signaling pathways.
Comparative Efficacy of DYRK1B Inhibitors
The development of potent and selective DYRK1B inhibitors is an active area of research. While "this compound" is a conceptual placeholder for a novel inhibitor, we can compare its hypothetical performance to established compounds based on key efficacy parameters like the half-maximal inhibitory concentration (IC50).[8] The IC50 value represents the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.[8][9]
| Inhibitor | Target(s) | IC50 (nM) for DYRK1B | Key Characteristics & Selectivity | Reference |
| This compound (Hypothetical) | DYRK1B | <10 | Hypothetically designed for high potency and >100-fold selectivity against other DYRK family members. | N/A |
| AZ191 | DYRK1B | 17 | Potent and selective. ~5-fold selective over DYRK1A and ~110-fold over DYRK2.[1] | [10][11][12][13] |
| EHT 5372 | DYRK1A/1B | 0.28 | Highly potent dual inhibitor of DYRK1A and DYRK1B.[14][15] | [14][15][16] |
| Harmine | DYRK1A/1B | 166 | Natural alkaloid, potent against DYRK1A (IC50 = 33 nM), less so for DYRK1B.[17][18] | [17][18][19][20][21] |
| VER-239353 | DYRK1A/1B | 2.4 | Potent dual inhibitor with low nanomolar efficacy against both DYRK1A and DYRK1B.[1] | [1] |
Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.
Experimental Protocols for Assessing Inhibitor Efficacy
To rigorously evaluate the efficacy of a novel DYRK1B inhibitor like this compound, a multi-faceted experimental approach is essential. This includes biochemical assays to determine direct enzyme inhibition and cell-based assays to assess target engagement and downstream cellular effects.
In Vitro Kinase Assay for IC50 Determination
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of purified DYRK1B.
Principle: The assay quantifies the phosphorylation of a synthetic substrate by recombinant DYRK1B in the presence of varying concentrations of the inhibitor. The amount of ATP consumed, which correlates with kinase activity, is measured using a luminescence-based system like the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Recombinant human DYRK1B enzyme.
-
Kinase substrate (e.g., Woodtide peptide).[13]
-
ATP solution.
-
Kinase assay buffer.
-
ADP-Glo™ Reagent and Kinase Detection Substrate.
-
Serial dilutions of this compound and control inhibitors (e.g., AZ191).
-
-
Assay Plate Setup:
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compounds at various concentrations.
-
Add the DYRK1B enzyme and substrate mixture to initiate the reaction.
-
Include controls: no enzyme (background), no inhibitor (maximum activity), and a known inhibitor (positive control).
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This depletes the remaining ATP.
-
Add the Kinase Detection Substrate to convert the newly generated ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[9]
-
Caption: Workflow for an in vitro kinase assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that an inhibitor binds to its intended target within the complex environment of a cell.[22][23][24][25]
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[25] In a CETSA experiment, cells are treated with the inhibitor, heated, and the amount of soluble (non-denatured) target protein is quantified.[22][25] A shift in the melting temperature (Tm) of the target protein in the presence of the inhibitor indicates target engagement.[25]
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells known to express DYRK1B (e.g., Panc-1 pancreatic cancer cells).[1]
-
Treat the cells with this compound or a control inhibitor at a specific concentration (e.g., 10x the biochemical IC50). Include a vehicle-treated control (e.g., DMSO).
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble DYRK1B in each sample using Western blotting with a specific anti-DYRK1B antibody.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble DYRK1B against the temperature for both the inhibitor-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and thus, target engagement.
-
Concluding Remarks for the Research Professional
The evaluation of a novel kinase inhibitor requires a systematic and rigorous approach. While a low biochemical IC50 is a promising start, demonstrating on-target efficacy within a cellular context is paramount. The protocols outlined above provide a robust framework for comparing the efficacy of this compound with other DYRK1B inhibitors. By combining in vitro kinase assays with cellular target engagement studies like CETSA, researchers can gain a comprehensive understanding of an inhibitor's potency and cellular activity. These data are critical for making informed decisions in the progression of new therapeutic candidates.
References
-
Ashford AL, et al. A novel DYRK1B inhibitor AZ191 demonstrates that DYRK1B acts independently of GSK3β to phosphorylate cyclin D1 at Thr(286), not Thr(288). Biochem J. 2014 Jan 1;457(1):43-56. [Link]
-
Chen H, et al. Targeting DYRK1B suppresses the proliferation and migration of liposarcoma cells. Oncotarget. 2017 Nov 28;9(17):13154-13166. [Link]
-
Maniati E, et al. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. Pharmaceuticals (Basel). 2024 Apr 11;16(4):528. [Link]
-
Kesper S, et al. DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway. Oncotarget. 2017 Jan 3;8(1):833-845. [Link]
-
Iwashita M, et al. Harmine suppresses collagen production in hepatic stellate cells by inhibiting DYRK1B. Biochem Biophys Res Commun. 2022 Apr 16;600:136-141. [Link]
-
PubMed. DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway. [Link]
-
ResearchGate. Cross-talk of Dyrk1B in signaling pathways in development and disease. [Link]
-
Papadouri E, et al. Minibrain-related kinase/dual-specificity tyrosine-regulated kinase 1B implication in stem/cancer stem cells biology. World J Stem Cells. 2021 Jul 26;13(7):851-870. [Link]
-
bioRxiv. Dyrk1b is a key Regulatory Kinase Integrating Fgf, Shh and mTORC1 signaling in Skeletal Muscle Development and Homeostasis. [Link]
-
Jafari R, et al. The cellular thermal shift assay for evaluating drug target interactions in cells. Nat Protoc. 2014 Sep;9(9):2100-22. [Link]
-
Ivanova E, et al. Novel Efficient Multistage Lead Optimization Pipeline Experimentally Validated for DYRK1B Selective Inhibitors. J Med Chem. 2020 Dec 24;63(24):15858-15870. [Link]
-
Li, Y., et al. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. 2021; 11(19): e4177. [Link]
-
Abdolmaleki F, et al. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation. J Med Chem. 2019 Aug 22;62(16):7544-7563. [Link]
-
Sohal IS, et al. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies. Pharmacol Res Perspect. 2021 Sep;9(5):e00854. [Link]
-
Stevers M, et al. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. 2022. [Link]
-
Göckler N, et al. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation. FEBS J. 2009 Nov;276(21):6324-37. [Link]
-
ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
DC Chemicals. EHT 5372|EHT5372. [Link]
-
RSC Publishing. Identification of DYRK1b as a novel regulator of small extracellular vesicle release using a high throughput nanoscale flow cytometry screening platform. [Link]
-
BPS Bioscience. DYRK1B Kinase Assay Kit (Discontinued). [Link]
-
Deng X, et al. Mirk/dyrk1B kinase is upregulated following inhibition of mTOR. Carcinogenesis. 2014 Sep;35(9):1968-76. [Link]
-
PubMed. Mirk/dyrk1B kinase is upregulated following inhibition of mTOR. [Link]
-
ResearchGate. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. [Link]
-
PubMed. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. [Link]
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Friedman E. Mirk/Dyrk1B in cancer. J Cell Biochem. 2007 Oct 1;102(2):274-9. [Link]
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Wikipedia. IC50. [Link]
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Vilar S, et al. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Int J Mol Sci. 2023 Jul 26;24(15):12015. [Link]
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A Head-to-Head Comparison of Mirk-IN-1 and AZ191 for Mirk/Dyrk1B Inhibition: A Guide for Researchers
In the landscape of targeted cancer therapy, the dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B), also known as Mirk, has emerged as a compelling target.[1][2][3] Overexpressed in a variety of solid tumors, including pancreatic and ovarian cancers, Dyrk1B plays a crucial role in maintaining cancer cell quiescence and promoting survival, thereby contributing to chemoresistance.[4][5] The development of potent and selective inhibitors for Dyrk1B is therefore a key focus for both basic research and clinical drug development.
This guide provides an in-depth, objective comparison of two notable small molecule inhibitors of Mirk/Dyrk1B: Mirk-IN-1 and AZ191. We will delve into their biochemical potency, selectivity profiles, and cellular activities, supported by experimental data, to assist researchers in selecting the most appropriate tool for their studies.
The Mirk/Dyrk1B Signaling Axis: A Key Regulator of Cell Fate
Figure 1: Simplified Mirk/Dyrk1B Signaling Pathway. Mirk/Dyrk1B is regulated by various upstream signals and in turn controls key downstream effectors to influence cell cycle, apoptosis, and survival.
Biochemical Potency and Selectivity: A Comparative Analysis
A critical aspect of a kinase inhibitor's utility is its potency towards the intended target and its selectivity against other kinases, particularly those with high sequence homology.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. Dyrk1A | Selectivity vs. Dyrk2 | Reference |
| This compound * | Dyrk1B | 68 ± 48 | ~0.3-fold | Not reported | [1] |
| Dyrk1A | 22 ± 8 | - | Not reported | [1] | |
| AZ191 | Dyrk1B | 17 | ~5-fold | ~110-fold | [10][11] |
| Dyrk1A | 88 | - | Not reported | [10][11] | |
| Dyrk2 | 1890 | Not reported | - | [10][11] |
Table 1: *Biochemical potency and selectivity of this compound and AZ191 against Dyrk family kinases. The data for this compound is based on a compound described as a "novel Mirk kinase inhibitor" in the cited literature[1], which is presumed to be this compound based on its chemical structure available in public databases.
AZ191 demonstrates a higher potency for Dyrk1B with an IC50 of 17 nM and exhibits a favorable selectivity profile, being approximately 5-fold more selective for Dyrk1B over the closely related Dyrk1A and over 100-fold more selective against Dyrk2.[10][11] In contrast, the available data for this compound indicates an IC50 of 68 nM for Dyrk1B, with a notable higher potency for Dyrk1A (IC50 of 22 nM), suggesting a lack of selectivity between these two isoforms.[1] At a high concentration of 10 µM, this Mirk inhibitor also showed inhibition of other kinases such as ABL, FLT3, and MARK1.[1]
Cellular Activity and Biological Effects
The ultimate measure of a kinase inhibitor's utility is its activity within a cellular context. Both this compound and AZ191 have been shown to modulate Dyrk1B-dependent cellular processes.
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| This compound * | SW620 (colon carcinoma) | Cell Proliferation | EC50 | 1.9 ± 0.2 µM | [1] |
| Panc1, AsPc1, SW620 | Cell Cycle Analysis | G0/G1 arrest | Blocked entry into and promoted exit from quiescence | [1] | |
| AZ191 | SW872 (liposarcoma) | Cell Proliferation | IC50 | 3.183 µM | |
| SW982 (liposarcoma) | Cell Proliferation | IC50 | 1.279 µM | ||
| PANC-1 (pancreatic cancer) | Cell Cycle Analysis | G1-S transition | Promoted G1-S transition | ||
| HEK-293 (co-expressing Cyclin D1) | Western Blot | p-Cyclin D1 (Thr286) | Inhibited phosphorylation | [2] |
Table 2: *Cellular activities of this compound and AZ191. As noted previously, the data for this compound is based on a "novel Mirk kinase inhibitor"[1].
AZ191 has been demonstrated to inhibit the phosphorylation of Cyclin D1 at Threonine 286, a key event in promoting its degradation and inducing a G1-phase cell cycle arrest.[3] By inhibiting Dyrk1B, AZ191 promotes the G1-S phase transition in cancer cells. Furthermore, it has been shown to down-regulate anti-apoptotic proteins such as Bcl-2, p21, and survivin at higher concentrations.
The Mirk inhibitor, presumed to be this compound, has been shown to prevent cancer cells from entering a quiescent G0 state and can encourage cells to exit this state, thereby potentially sensitizing them to chemotherapy.[1] This is a critical finding, as quiescent cancer cells are a major contributor to tumor recurrence.
Experimental Methodologies
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a standard in vitro radiometric assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Figure 2: Workflow for a Radiometric Kinase Inhibition Assay. This diagram outlines the key steps in determining the IC50 of an inhibitor.
-
Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor (this compound or AZ191) in 100% DMSO, typically starting from 10 mM.
-
Assay Plate Setup: In a 96-well plate, add 1 µL of the diluted compound or DMSO (for control wells) to each well.
-
Enzyme Addition: Add 24 µL of a solution containing the recombinant Dyrk1B enzyme in kinase assay buffer to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the kinase reaction by adding 25 µL of a reaction mixture containing the kinase substrate (e.g., a synthetic peptide like Woodtide) and ATP, including a tracer amount of [γ-³²P]ATP.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Substrate Capture: Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Washing: Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Signal Detection: Dry the filter mat and measure the amount of incorporated ³²P in each spot using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software.
Cellular Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of the inhibitors on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., SW872 or SW982) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or AZ191 for a specified duration (e.g., 5 days). Include wells with untreated cells and vehicle (DMSO) controls.
-
MTT Addition: Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 or EC50 value by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion: Choosing the Right Tool for Your Research
Both this compound and AZ191 are valuable chemical probes for investigating the biological functions of Mirk/Dyrk1B. The choice between them will largely depend on the specific experimental goals.
AZ191 stands out for its higher potency and superior selectivity for Dyrk1B over Dyrk1A.[10][11] This makes it a more suitable tool for studies where distinguishing the specific roles of Dyrk1B from Dyrk1A is critical. Its well-characterized effects on Cyclin D1 phosphorylation provide a clear biomarker for target engagement in cellular assays.[2]
This compound , while less potent and selective against Dyrk1A based on the available data, has been instrumental in demonstrating the role of Mirk/Dyrk1B in cancer cell quiescence.[1] For researchers specifically interested in this aspect of Mirk/Dyrk1B biology, the existing literature on this compound provides a strong foundation. However, its off-target effects and lack of selectivity against Dyrk1A should be carefully considered when interpreting experimental results.
Ultimately, the selection of a chemical probe should be guided by a thorough understanding of its pharmacological properties. We recommend that researchers perform their own in-house validation of these inhibitors in their specific experimental systems to ensure the reliability and reproducibility of their findings.
References
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Deng, X., et al. (2011). Inactivation of Mirk/Dyrk1b Kinase Targets Quiescent Pancreatic Cancer Cells. Cancer Research, 71(17), 5835-5845. [Link]
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Ashford, A. L., et al. (2014). A novel DYRK1B inhibitor AZ191 demonstrates that DYRK1B acts independently of GSK3β to phosphorylate cyclin D1 at Thr(286), not Thr(288). Biochemical Journal, 457(1), 43-56. [Link]
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Hu, J., & Friedman, E. A. (2012). Abstract 2858: Mirk/dyrk1B kinase inhibition increases ROS and apoptosis in ovarian cancer cells, but has little effect on normal diploid cells. Cancer Research, 72(8_Supplement), 2858. [Link]
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Gao, J., et al. (2008). Mirk/Dyrk1B drives cell survival and proliferation of NSCLC cells interacting with MAPK/ERK pathway. Cancer Research, 68(9_Supplement), 2353. [Link]
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Kokkorakis, N., et al. (2024). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. Pharmaceutics, 16(4), 528. [Link]
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ResearchGate. Cross-talk of Dyrk1B in signaling pathways in development and disease. [Link]
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Kokkorakis, N., et al. (2024). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. Pharmaceutics, 16(4), 528. [Link]
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Gao, J., et al. (2011). Mirk/Dyrk1B, a novel therapeutic target, mediates cell survival in non-small cell lung cancer cells. Oncotarget, 2(7), 546-557. [Link]
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Deng, X., et al. (2014). Mirk/dyrk1B kinase is upregulated following inhibition of mTOR. Carcinogenesis, 35(9), 1968-1976. [Link]
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World Journal of Biological Chemistry. (2017). Minibrain-related kinase/dual-specificity tyrosine-regulated kinase 1B implication in stem/cancer stem cells biology. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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ResearchGate. AZ191 is a potent and selective inhibitor of DYRK1B. [Link]
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Computational and Structural Biotechnology Journal. (2017). The use of novel selectivity metrics in kinase research. [Link]
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The Chemical Probes Portal. AZ191. [Link]
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BellBrook Labs. How Does a Biochemical Kinase Assay Work? [Link]
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BPS Bioscience. DYRK1B Kinase Assay Kit (Discontinued). [Link]
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Deng, X., et al. (2014). Mirk/dyrk1B kinase is upregulated following inhibition of mTOR. Carcinogenesis, 35(9), 1968-1976. [Link]
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Friedman, E. A. (2007). Mirk/Dyrk1B in cancer. Journal of Cellular Biochemistry, 102(3), 545-552. [Link]
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ResearchGate. Inhibition of DYRK1B in PANC-1 cells inhibits Thr 286 phosphorylation and promotes the G 1 –S-phase transition. [Link]
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Kokkorakis, N., et al. (2024). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. Pharmaceutics, 16(4), 528. [Link]
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Ewens, A., et al. (2017). Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome. Cellular Signalling, 36, 117-126. [Link]
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Gao, J., et al. (2011). Mirk/Dyrk1B, a novel therapeutic target, mediates cell survival in non-small cell lung cancer cells. Oncotarget, 2(7), 546-557. [Link]
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Hu, J., & Friedman, E. A. (2012). Abstract 2858: Mirk/dyrk1B kinase inhibition increases ROS and apoptosis in ovarian cancer cells, but has little effect on normal diploid cells. Cancer Research, 72(8_Supplement), 2858. [Link]
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bioRxiv. Structural perspective on the design of selective DYRK1B inhibitors. [Link]
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Gut. (2022). DYRK1B blockade promotes tumoricidal macrophage activity in pancreatic cancer. [Link]
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Bonnet, P., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 18. [Link]
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A Researcher's Guide: Interrogating Mirk/dyrk1B Function – A Comparative Analysis of Mirk-IN-1 Inhibition and shRNA Knockdown
For researchers investigating the multifaceted roles of the Minibrain-related kinase (Mirk), also known as dual-specificity tyrosine-phosphorylation-regulated kinase 1B (dyrk1B), the choice of inhibitory modality is a critical experimental design parameter. This guide provides an in-depth comparison of two prominent methods for attenuating Mirk/dyrk1B activity: the small molecule inhibitor Mirk-IN-1 and short hairpin RNA (shRNA)-mediated knockdown. We will delve into their respective mechanisms of action, specificity, potential off-target effects, and the experimental workflows for their application and validation, empowering you to make an informed decision for your research.
Unveiling Mirk/dyrk1B: A Key Regulator in Cell Fate
Mirk/dyrk1B is a serine/threonine kinase that plays a pivotal role in regulating cell cycle progression, differentiation, and survival.[1] Its activity is implicated in various physiological processes and is frequently dysregulated in diseases such as cancer, where it often acts as a pro-survival factor.[2][3][4][5] Understanding the intricate signaling networks governed by Mirk/dyrk1B is therefore of significant interest to both basic and translational researchers.
The Mirk/dyrk1B signaling pathway is complex and integrated with other major cellular signaling cascades.[6][7][8] Key upstream activators include Rac1 and MKK3, which are often downstream of oncogenic Ras signaling.[9] Downstream, Mirk/dyrk1B influences a variety of substrates and pathways, including the phosphorylation and destabilization of Cyclin D1, interaction with FOXO transcription factors, and modulation of the Sonic hedgehog (Shh) and MAPK/ERK signaling pathways.[2][7]
Figure 1: Simplified Mirk/dyrk1B Signaling Pathway.
Mechanism of Action: A Tale of Two Interventions
The fundamental difference between this compound and shRNA lies in their point of intervention in the cellular machinery.
This compound: Catalytic Inhibition
This compound is a small molecule inhibitor that functions by directly binding to the ATP-binding pocket of the Mirk/dyrk1B kinase domain, thereby preventing the phosphorylation of its substrates. This leads to a rapid and often reversible inhibition of the kinase's catalytic activity. It is important to note that this compound also inhibits the closely related kinase Dyrk1A with similar potency (IC50 values of 68 ± 48 nM for Dyrk1B and 22 ± 8 nM for Dyrk1A).[1] This dual specificity should be a key consideration in experimental design and data interpretation.
shRNA: Genetic Knockdown
In contrast, shRNA-mediated knockdown targets the Mirk/dyrk1B mRNA for degradation, leading to a reduction in the total amount of Mirk/dyrk1B protein. This is achieved by introducing a vector that expresses a short hairpin RNA sequence homologous to a region of the Mirk/dyrk1B transcript. This shRNA is processed by the cell's endogenous RNA interference (RNAi) machinery, ultimately leading to the cleavage of the target mRNA. The effect of shRNA is a depletion of the protein, which is a slower and potentially more long-lasting effect compared to small molecule inhibition.[10]
Specificity and Off-Target Effects: A Critical Evaluation
Both techniques are susceptible to off-target effects, which can significantly impact the interpretation of experimental results.
This compound: Kinase Promiscuity
The primary concern with small molecule kinase inhibitors is their potential to bind to other kinases with similar ATP-binding pockets.[4][11] As mentioned, this compound is a potent inhibitor of both Dyrk1B and Dyrk1A.[1] Depending on the cellular context and the relative expression levels of these kinases, observed phenotypes may be a composite of inhibiting both. Comprehensive kinase profiling is essential to fully characterize the selectivity of any inhibitor.[3][12] Researchers should consider using multiple inhibitors with different chemical scaffolds to confirm that the observed phenotype is due to the inhibition of the intended target.
shRNA: The Perils of RNAi
shRNA-mediated knockdown is prone to several types of off-target effects.[13] "Seed-mediated" off-target effects occur when the 5' end of the shRNA guide strand binds to the 3' untranslated region (UTR) of unintended mRNAs, leading to their translational repression.[14] Additionally, high concentrations of shRNA can saturate the endogenous miRNA processing machinery, leading to global dysregulation of gene expression.[15][16] To mitigate these risks, it is crucial to use the lowest effective concentration of shRNA and to validate findings with multiple, independent shRNA sequences targeting different regions of the Mirk/dyrk1B mRNA.[10] A rescue experiment, where a form of Mirk/dyrk1B that is resistant to the shRNA is co-expressed, is considered the gold standard for validating the specificity of an shRNA-induced phenotype.[17]
| Feature | This compound | shRNA Knockdown |
| Mechanism | Reversible, competitive inhibition of kinase activity | Degradation of target mRNA, leading to protein depletion |
| Speed of Onset | Rapid (minutes to hours) | Slower (24-72 hours to observe protein reduction) |
| Duration of Effect | Transient, dependent on compound washout | Can be stable and long-lasting with viral delivery |
| Primary Off-Target Concern | Inhibition of other kinases (e.g., Dyrk1A) | Seed-mediated mRNA silencing, saturation of RNAi machinery |
| Validation Strategy | Kinome-wide profiling, use of multiple inhibitors | Multiple shRNAs, rescue with shRNA-resistant cDNA |
Table 1: Comparison of this compound and shRNA Knockdown of Mirk/dyrk1B.
Experimental Workflow and Protocols
The successful application of either technique requires meticulous planning and execution.
Figure 2: Comparative Experimental Workflows.
Protocol 1: this compound Treatment and Target Validation
-
Dose-Response and Time-Course:
-
Plate cells at a desired density.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the optimal concentration for inhibiting Mirk/dyrk1B activity without causing excessive toxicity.
-
Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) at the optimal concentration to determine the kinetics of target inhibition.
-
-
Experimental Treatment:
-
Treat cells with the predetermined optimal concentration of this compound and a vehicle control (e.g., DMSO).
-
-
Target Engagement Assessment:
-
Lyse cells and perform Western blotting to assess the phosphorylation status of a known Mirk/dyrk1B substrate. A decrease in substrate phosphorylation indicates target engagement.
-
-
Phenotypic Analysis:
-
Perform relevant phenotypic assays, such as cell viability assays (e.g., MTS, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining, caspase activity), or cell cycle analysis.
-
Protocol 2: shRNA-Mediated Knockdown and Validation
-
shRNA Design and Cloning:
-
Lentivirus Production and Transduction:
-
Produce lentiviral particles by co-transfecting the shRNA vector with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Transduce the target cells with the viral supernatant and select for transduced cells (e.g., with puromycin).
-
-
Knockdown Validation:
-
Isolate RNA and protein from the stable cell lines.
-
Perform quantitative real-time PCR (qPCR) to assess the reduction in Mirk/dyrk1B mRNA levels.[10]
-
Perform Western blotting to confirm the reduction in Mirk/dyrk1B protein levels.
-
-
Rescue Experiment (for specificity validation):
-
Create a Mirk/dyrk1B expression construct that is resistant to one of the shRNAs by introducing silent mutations in the shRNA target sequence.
-
Transduce the shRNA-expressing cells with the rescue construct.
-
A reversal of the shRNA-induced phenotype upon expression of the rescue construct confirms the on-target specificity of the shRNA.[17]
-
Data Interpretation and Validation: Ensuring Rigor
The interpretation of data from these experiments requires a nuanced understanding of their limitations.
For shRNA , the use of multiple shRNAs targeting different sequences within the same gene is a crucial control.[10] If two or more independent shRNAs produce the same phenotype, it is less likely that the effect is due to off-target binding. The rescue experiment remains the most definitive validation of shRNA specificity.[17]
Conclusion and Recommendations
The choice between this compound and shRNA knockdown depends on the specific research question and the experimental context.
-
This compound is well-suited for studies requiring acute and reversible inhibition of Mirk/dyrk1B's catalytic activity. It is particularly useful for dissecting the immediate downstream signaling events. However, researchers must be mindful of its dual specificity for Dyrk1A and Dyrk1B.
-
shRNA-mediated knockdown is the preferred method for studying the long-term consequences of Mirk/dyrk1B depletion and is essential for in vivo studies requiring stable gene silencing. The potential for off-target effects necessitates rigorous validation, including the use of multiple shRNAs and, ideally, rescue experiments.
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Jin, K., et al. (2005). The survival kinase Mirk/Dyrk1B is activated through Rac1-MKK3 signaling. Journal of Biological Chemistry, 280(51), 42097-42105. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Friedman, E. (2007). Mirk/Dyrk1B in cancer. Journal of Cellular Biochemistry, 102(2), 274-279. [Link]
-
Lee, K., Deng, X., & Friedman, E. (2000). Mirk protein kinase is a mitogen-activated protein kinase substrate that mediates survival of colon cancer cells. Cancer Research, 60(13), 3631-3637. [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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Ewton, D. Z., et al. (2011). Inactivation of mirk/dyrk1b kinase targets quiescent pancreatic cancer cells. Molecular Cancer Therapeutics, 10(11), 2104-2114. [Link]
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Jackson, A. L., & Linsley, P. S. (2010). Recognizing and avoiding siRNA off-target effects. Nature Reviews Drug Discovery, 9(1), 57-67. [Link]
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Papadouri, S., et al. (2024). Mirk/Dyrk1B controls ventral spinal cord development via Shh pathway. Cellular and Molecular Life Sciences, 81(1), 101. [Link]
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Patsavoudi, E., et al. (2024). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. Pharmaceutics, 16(4), 528. [Link]
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siTOOLs Biotech GmbH. (2017). siRNA vs shRNA - applications and off-targeting. siTOOLs Biotech Blog. [Link]
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Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field? ACS Chemical Biology, 8(1), 96-104. [Link]
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Mercer, S. E., & Friedman, E. (2006). Mirk/Dyrk1B: a multifunctional dual-specificity kinase involved in growth arrest, differentiation, and cell survival. Cell Biochemistry and Biophysics, 45(3), 303-315. [Link]
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Deng, X., et al. (2003). Mirk/dyrk1B is a Rho-induced kinase active in skeletal muscle differentiation. Journal of Biological Chemistry, 278(42), 41347-41354. [Link]
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Cui, Y., et al. (2013). Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown. In RNAi and microRNA-Mediated Gene Regulation in Stem Cells (pp. 165-184). Humana Press. [Link]
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Mercer, S. E., et al. (2005). Mirk/Dyrk1B mediates survival during the differentiation of C2C12 myoblasts. The Journal of biological chemistry, 280(27), 25788–25801. [Link]
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Fedorov, Y., et al. (2006). Off-target effects by siRNA can induce toxic phenotypes. RNA, 12(7), 1188-1196. [Link]
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Jin, K., et al. (2005). The survival kinase Mirk/dyrk1B is activated through Rac1-MKK3 signaling. Journal of Biological Chemistry, 280(51), 42097-42105. [Link]
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Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 176, 106037. [Link]
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Bhinder, B., & Djaballah, H. (2013). A comparative analysis of RNAi screening technologies at genome-scale reveals an inherent processing inefficiency of the plasmid-based shRNA hairpin. Combinatorial Chemistry & High Throughput Screening, 16(10), 756-770. [Link]
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Lee, K., Deng, X., & Friedman, E. (2000). Mirk protein kinase is a mitogen-activated protein kinase substrate that mediates survival of colon cancer cells. Cancer Research, 60(13), 3631-3637. [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of Potent DYRK1B Inhibitors
For researchers in oncology and related fields, the precise targeting of protein kinases is a paramount objective in the development of novel therapeutics. Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), also known as Mirk, has emerged as a compelling target due to its role in promoting cancer cell survival and resistance to therapy.[1] Potent inhibitors of DYRK1B are therefore valuable tools for both basic research and clinical development. However, the utility of a kinase inhibitor is intrinsically linked to its selectivity. Off-target effects can confound experimental results and lead to unforeseen toxicities.
This guide provides an in-depth comparison of the cross-reactivity profiles of potent DYRK1B inhibitors, with a focus on AZ191 , a well-characterized and selective inhibitor that will serve as our primary example in the absence of publicly available kinome scan data for a compound explicitly named "Mirk-IN-1". We will compare its kinome-wide selectivity with other known DYRK1B inhibitors, Harmine and EHT 5372 , to provide a nuanced understanding of their respective off-target profiles. This analysis is grounded in experimental data from kinome-wide binding assays and is intended to equip researchers with the knowledge to make informed decisions when selecting a DYRK1B inhibitor for their studies.
The Target: Mirk/DYRK1B Kinase and its Role in Disease
Mirk/DYRK1B is a serine/threonine kinase that plays a crucial role in cell cycle regulation, promoting cell survival and quiescence in several cancer types, including pancreatic, ovarian, and non-small cell lung cancers.[2] Its expression is often low in normal tissues, making it an attractive therapeutic target.[3] Mirk/DYRK1B is implicated in various signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, further highlighting its significance in cancer biology.
Caption: Simplified Mirk/DYRK1B signaling pathway.
Comparative Kinome Scan Analysis
A kinome scan is a high-throughput screening method used to determine the selectivity of a kinase inhibitor against a large panel of kinases. The data is typically presented as the percentage of remaining kinase activity or the dissociation constant (Kd) for each kinase in the presence of the inhibitor. In this section, we compare the kinome scan profiles of AZ191, Harmine, and EHT 5372.
AZ191: A Potent and Selective DYRK1B Inhibitor
AZ191 is a potent inhibitor of DYRK1B with an IC50 of 17 nM.[4][5] A KINOMEscan® profiling against over 400 kinases revealed a high degree of selectivity. At a concentration of 1 µM, only eight non-mutated kinases showed significant binding: CIT, DRAK1, DYRK1A, MEK5, MKNK2, PRKD2, RPS6KA4, and YSK4.[6] This selective profile makes AZ191 a valuable tool for specifically probing DYRK1B function in cellular contexts.
Harmine: A Less Selective DYRK1A/B Inhibitor
Harmine is a natural β-carboline alkaloid that inhibits both DYRK1A and DYRK1B.[7] A kinome scan at 10 µM showed that Harmine is significantly less selective than AZ191, inhibiting 17 other kinases in addition to DYRK1A.[8] Its off-targets include kinases from the CMGC family (such as CLK1 and CLK4) and others.[7] This broader activity profile necessitates careful interpretation of experimental results when using Harmine.
EHT 5372: A Highly Selective DYRK Family Inhibitor
EHT 5372 is a potent inhibitor of the DYRK family, with IC50 values of 0.22 nM for DYRK1A and 0.28 nM for DYRK1B.[9] It demonstrates high selectivity across a panel of 339 kinases.[10][11] This high degree of selectivity makes EHT 5372 another excellent tool for studying DYRK1A/B signaling with minimal confounding off-target effects.
| Inhibitor | Primary Target(s) | IC50 (DYRK1B) | Screening Concentration | Number of Off-Targets (>90% inhibition or significant binding) | Key Off-Targets | Reference(s) |
| AZ191 | DYRK1B | 17 nM | 1 µM | 8 | CIT, DRAK1, DYRK1A, MEK5, MKNK2, PRKD2, RPS6KA4, YSK4 | [4][5][6] |
| Harmine | DYRK1A, DYRK1B | ~115 nM | 10 µM | 17 | CK1α1, CLK1, CLK4, DYRK2, PIM1 | [2][7][8] |
| EHT 5372 | DYRK1A, DYRK1B | 0.28 nM | 250 nM | Minimal | CLK1, CLK2, GSK-3α/β | [9][10][11] |
Experimental Protocol: KINOMEscan® Profiling
To ensure the trustworthiness and reproducibility of kinome scan data, a standardized and validated protocol is essential. The KINOMEscan® platform from Eurofins Discovery is a widely used competition binding assay for kinase inhibitor profiling.
Principle of the Assay
The KINOMEscan® assay is based on a competition binding assay where a test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
Caption: KINOMEscan® experimental workflow.
Step-by-Step Methodology
-
Compound Preparation : The test compound (e.g., this compound analog) is solubilized in 100% DMSO to create a stock solution. This is then diluted to the desired screening concentration.
-
Assay Plate Preparation : A panel of human kinases, each tagged with a unique DNA identifier, is prepared.
-
Binding Reaction : The test compound is incubated with the DNA-tagged kinase and an immobilized ligand in a multi-well plate. The reaction is typically allowed to reach equilibrium.
-
Washing : The wells are washed to remove any unbound kinase and test compound.
-
Elution : The kinase that remains bound to the immobilized ligand is eluted.
-
Quantification : The amount of eluted kinase is quantified using qPCR with primers specific to the DNA tag of each kinase.
-
Data Analysis : The results are expressed as a percentage of the DMSO control (% control). A lower percentage indicates a stronger binding of the test compound to the kinase. For dose-response experiments, the dissociation constant (Kd) can be calculated.
Conclusion and Future Perspectives
The selection of a kinase inhibitor for research or therapeutic development requires a thorough understanding of its selectivity profile. While a compound named "this compound" lacks a publicly available kinome scan, the analysis of a potent and selective DYRK1B inhibitor like AZ191 provides a valuable benchmark. Its high selectivity, with only a handful of off-targets at a high concentration, contrasts sharply with the broader activity of an inhibitor like Harmine . For studies requiring the utmost specificity, highly selective compounds such as EHT 5372 are preferable.
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Wang, Y., et al. (2021). Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor. Journal of Medicinal Chemistry, 64(15), 11436–11457. [Link]
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Coutadeur, S., et al. (2015). A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro. Journal of Neurochemistry, 133(3), 440-451. [Link]
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Ambrogio, C., et al. (2022). Selective Macrocyclic Inhibitors of DYRK1A/B. Journal of Medicinal Chemistry, 65(7), 5776-5786. [Link]
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Laurents, D. V., et al. (2014). A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro. Acta Neuropathologica Communications, 2, 14. [Link]
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Anderson, E., et al. (2021). Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies. European Journal of Medicinal Chemistry, 213, 113165. [Link]
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HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]
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Havelka, M., et al. (2023). Structural perspective on the design of selective DYRK1B inhibitors. bioRxiv. [Link]
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Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(10), e26456. [Link]
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Ashford, A. L., et al. (2014). A novel DYRK1B inhibitor AZ191 demonstrates that DYRK1B acts independently of GSK3β to phosphorylate cyclin D1 at Thr(286), not Thr(288). The Biochemical journal, 457(1), 43–56. [Link]
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Alvarez-Prado, Á. F., et al. (2021). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Immunology, 12, 636011. [Link]
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Joisa, C., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. bioRxiv. [Link]
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A Researcher's Guide to On-Target Validation of Mirk-IN-1 Using Rescue Experiments
This guide provides an in-depth, technically-focused protocol for validating the on-target effects of Mirk-IN-1 using the "gold standard" method: the rescue experiment. We will delve into the scientific rationale behind this approach, provide a step-by-step workflow, and discuss the interpretation of results, empowering researchers to generate robust and reliable data.
Section 1: The Core Principle of the Rescue Experiment
The logic of a rescue experiment is elegantly simple yet powerful. If a phenotype (e.g., decreased cell viability) is truly caused by the inhibition of a specific target kinase by a drug, then expressing a version of that kinase that is resistant to the drug should reverse, or "rescue," that phenotype. Conversely, the phenotype will persist in cells expressing the normal, drug-sensitive (wild-type) kinase or an empty vector.[4][5]
Protocol Details:
-
Preparation of Constructs:
-
Obtain a cDNA clone for human Mirk/Dyrk1B.
-
Using a site-directed mutagenesis kit, create the F190L mutant.
-
Sequence-verify the wild-type (WT) and mutant (F190L) constructs.
-
Clone both WT and F190L Mirk/Dyrk1B into a mammalian expression vector containing a selectable marker (e.g., neomycin resistance). Also prepare an "Empty Vector" (EV) control.
-
-
Generation of Stable Cell Lines:
-
Transfect the target cancer cell line separately with the EV, WT-Mirk, and F190L-Mirk plasmids.
-
After 48 hours, begin selection with the appropriate antibiotic (e.g., G418 for neomycin resistance).
-
Expand resistant colonies and validate the expression of the Mirk constructs via Western Blot. Aim for expression levels of the exogenous Mirk that are comparable to the endogenous protein.
-
-
This compound Treatment and Phenotypic Analysis:
-
Cell Viability:
-
Seed the EV, WT-Mirk, and F190L-Mirk stable cells in 96-well plates.
-
Treat with a dose-response of this compound (e.g., 0-10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).
-
-
Western Blot Analysis:
-
Seed cells in 6-well plates and treat with a fixed concentration of this compound (a concentration that shows a clear effect in control cells, e.g., 1-5 µM) for 24-48 hours.
-
Lyse the cells and perform Western blotting. Probe for:
-
Mirk/Dyrk1B: To confirm expression of the constructs.
-
Cyclin D1: A known Mirk/Dyrk1B substrate that is destabilized by its phosphorylation. [6]Inhibition of Mirk should increase Cyclin D1 levels.
-
p27Kip1: Mirk/Dyrk1B stabilizes this cell cycle inhibitor. [2][7]Its levels may decrease upon Mirk inhibition.
-
Cleaved PARP/Caspase-3: Markers of apoptosis.
-
Loading Control: (e.g., β-actin, Tubulin).
-
-
-
Section 4: Data Interpretation and Expected Outcomes
The results should clearly differentiate the response of the three cell lines to this compound treatment.
Expected Results:
| Cell Line | This compound Treatment | Expected Viability | Expected Cyclin D1 Level |
| Empty Vector | + | Decreased | Increased |
| WT-Mirk | + | Decreased | Increased |
| F190L-Mirk (Rescue) | + | No Change | No Change |
Successful Rescue: A successful rescue is demonstrated when the F190L-Mirk expressing cells show significantly less sensitivity to this compound compared to the EV and WT-Mirk cells. This would be observed as a rightward shift in the dose-response curve for the F190L line. On a Western blot, the this compound-induced increase in Cyclin D1 and markers of apoptosis should be blunted or absent in the F190L cells.
No Rescue: If all three cell lines show a similar dose-dependent decrease in viability, it suggests the observed cytotoxicity is due to off-target effects of this compound.
Section 5: Comparison with Alternative Validation Methods
While rescue experiments are the most definitive method, they can be complemented by other approaches:
-
RNAi/CRISPR Knockout: Silencing or knocking out the Mirk/Dyrk1B gene should, in theory, phenocopy the effects of the inhibitor. [8]If Mirk knockdown causes the same decrease in viability as this compound, it supports an on-target mechanism. However, genetic perturbations can induce compensatory mechanisms that may not occur with acute chemical inhibition.
The key advantage of the rescue experiment is that it tests the inhibitor-target interaction directly in a cellular context, making it the most rigorous method for validating on-target activity.
Conclusion
Validating the on-target effects of a kinase inhibitor like this compound is a non-negotiable step in rigorous pharmacological research. The rescue experiment, though technically involved, provides the most unambiguous evidence that the inhibitor's biological effects are mediated through its intended target, Mirk/Dyrk1B. By carefully designing and executing the workflow described in this guide, researchers can build a strong, defensible foundation for their findings, ensuring the integrity and translational potential of their work in the field of cancer drug discovery.
References
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Mercer, S. E., & Friedman, E. (2006). Mirk/Dyrk1B: a multifunctional dual-specificity kinase involved in growth arrest, differentiation, and cell survival. Cell biochemistry and biophysics, 45(3), 303–315. [Link]
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Deng, X., Ewton, D. Z., & Friedman, E. (2022). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. Pharmaceutics, 14(3), 528. [Link]
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Ewton, D. Z., et al. (2022). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. Pharmaceuticals, 16(4), 528. [Link]
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Hu, S., et al. (2007). The survival kinase Mirk/dyrk1B is activated through Rac1-MKK3 signaling. Journal of Biological Chemistry, 282(19), 14334-14342. [Link]
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Ewton, D. Z., & Friedman, E. (2013). Mirk/dyrk1B Kinase in Ovarian Cancer. Cancers, 5(2), 647–664. [Link]
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Papadodima, O., et al. (2021). Minibrain-related kinase/dual-specificity tyrosine-regulated kinase 1B implication in stem/cancer stem cells biology. World Journal of Stem Cells, 13(10), 1439-1463. [Link]
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Zou, Y., et al. (2004). Mirk/dyrk1B kinase destabilizes cyclin D1 by phosphorylation at threonine 288. Journal of Biological Chemistry, 279(26), 27790-27798. [Link]
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Guo, F., et al. (2015). The kinase Mirk is a potential therapeutic target in osteosarcoma. OncoTargets and Therapy, 8, 3139–3148. [Link]
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Figure from: Li, Z., et al. (2010). Mirk knockdown did not affect Akt, but enhanced drug-induced apoptosis... ResearchGate. [Link]
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Kettle, J. G., et al. (2021). Targeting DYRK1A/B kinases to modulate p21-cyclin D1-p27 signalling and induce anti-tumour activity in a model of human glioblastoma. British Journal of Cancer, 125(7), 964-976. [Link]
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Sci-Hub. (n.d.). Mirk/dyrk1B Kinase Destabilizes Cyclin D1 by Phosphorylation at Threonine 288. Accessed via Sci-Hub. [Link]
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Ashford, A. L., et al. (2020). Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome. Biochemical Journal, 477(10), 1947–1964. [Link]
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Karginov, A. V., & Hahn, K. M. (2011). Mutant protein chemical rescue: From mechanisms to therapeutics. Current opinion in chemical biology, 15(1), 87–93. [Link]
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Horizon Discovery. (n.d.). Off-target effects: disturbing the silence of RNA interference (RNAi). Horizon Discovery. [Link]
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Azam, M. (2014). A method for screening and validation of resistant mutations against kinase inhibitors. Journal of visualized experiments : JoVE, (94), 51984. [Link]
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Smith, F. D., & Scott, J. D. (2014). A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. Journal of Visualized Experiments, (94), e51984. [Link]
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GeneCards. (n.d.). DYRK1B Gene. GeneCards The Human Gene Database. [Link]
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UniProt. (n.d.). DYRK1B - Dual specificity tyrosine-phosphorylation-regulated kinase 1B - Homo sapiens (Human). UniProtKB. [Link]
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Attwood, M. M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839-861. [Link]
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Lin, K., & Diamond, S. L. (2012). Mechanisms of Drug-Resistance in Kinases. International journal of molecular sciences, 13(5), 6454–6471. [Link]
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Innovative Genomics Institute. (2019). DISCOVERing Off-Target Effects for Safer Genome Editing. Innovative Genomics Institute (IGI). [Link]
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Soppa, J., et al. (2017). DYRK1B mutations associated with metabolic syndrome impair the chaperone-dependent maturation of the kinase domain. Scientific reports, 7(1), 6420. [Link]
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Deng, X., et al. (2014). Mirk kinase inhibition blocks the in vivo growth of pancreatic cancer cells. Oncotarget, 5(16), 6838–6852. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
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Friedman, E. (2011). The role of mirk kinase in sarcomas. Sarcoma, 2011, 260757. [Link]
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SpringWorks Therapeutics. (n.d.). Mechanism of Action | GOMEKLI® (mirdametinib) HCP. GOMEKLI. [Link]
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Figure from: Deng, X., et al. (2018). Summary of the effects of Mirk kinase inhibitor and mTOR... ResearchGate. [Link]
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A Comparative Analysis of Mirk-IN-1 and Other Cancer Therapies: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the novel cancer therapeutic agent Mirk-IN-1 against established and emerging cancer therapies. This document synthesizes preclinical data to illuminate the therapeutic potential and mechanistic distinctions of targeting the DYRK1B kinase.
Introduction: The Emergence of this compound in Oncology
Cancer therapy is continually evolving, moving beyond broad-spectrum cytotoxic agents to more precise, molecularly targeted treatments.[1] In this landscape, this compound has emerged as a promising investigational agent. This compound is a small molecule inhibitor of DYRK1B (dual-specificity tyrosine-phosphorylation-regulated kinase 1B), a serine/threonine kinase implicated in cancer cell survival, quiescence, and chemoresistance.[2][3] Overexpression of DYRK1B is observed in a variety of tumors, including pancreatic, ovarian, and breast cancers, and often correlates with a poor prognosis.[2]
This compound and other DYRK1B inhibitors represent a novel therapeutic strategy aimed at overcoming the challenge of dormant, non-proliferating cancer cells that are often refractory to conventional chemotherapies.[2] This guide will dissect the available preclinical evidence to compare the performance of this compound and its class of inhibitors against conventional chemotherapy, targeted therapies, and immunotherapies.
Mechanism of Action: A Unique Approach to Targeting Cancer Cell Vulnerabilities
The primary mechanism of action of this compound is the inhibition of the DYRK1B kinase.[4] DYRK1B plays a crucial role in maintaining cancer cells in a quiescent state (G0 phase of the cell cycle), a state of reversible dormancy where they are less susceptible to drugs that target rapidly dividing cells.[5] By inhibiting DYRK1B, this compound can force these quiescent cancer cells to re-enter the cell cycle, thereby rendering them vulnerable to cytotoxic agents.[5]
Furthermore, DYRK1B promotes cancer cell survival by upregulating the expression of antioxidant genes, which helps to mitigate the cytotoxic effects of reactive oxygen species (ROS) often induced by chemotherapy and radiation.[6][7] Inhibition of DYRK1B can therefore lead to increased intracellular ROS levels, promoting apoptosis.[6]
Figure 1: Simplified signaling pathway of this compound action.
Head-to-Head Comparison: this compound vs. Conventional Chemotherapy
Conventional chemotherapeutic agents, such as platinum-based compounds (e.g., cisplatin) and antimetabolites (e.g., gemcitabine), have long been the standard of care for many cancers.[7] Their primary mode of action is to induce DNA damage and disrupt cellular division in rapidly proliferating cells. However, their efficacy is often limited by the presence of quiescent cancer cells and the development of resistance.
Preclinical studies have demonstrated that inhibiting DYRK1B can significantly enhance the efficacy of conventional chemotherapy.[6][7]
Experimental Data: In Vitro Cytotoxicity
| Compound/Target | Cancer Cell Line | IC50 | Reference |
| AZ191 (DYRK1B Inhibitor) | SW872 (Liposarcoma) | 3.183 µM | [6] |
| AZ191 (DYRK1B Inhibitor) | SW982 (Liposarcoma) | 1.279 µM | [6] |
| Cisplatin | A2780 (Ovarian) | 1.53 µg/mL | [8] |
| Cisplatin | A2780CP70 (Cisplatin-resistant Ovarian) | 10.39 µg/mL | [8] |
| Gemcitabine | AsPC-1 (Pancreatic) | Moderately Sensitive | [9] |
| Gemcitabine | PANC-1 (Pancreatic) | Moderately Sensitive | [9] |
| Gemcitabine | MIA PaCa-2 (Pancreatic) | Relatively Resistant | [9] |
| Doxorubicin | MCF-7 (Breast) | 356 ± 25 nM | [10] |
| Doxorubicin | MDA-MB-231 (Breast) | 6602 nM | [11] |
Table 1: Comparative IC50 Values of a DYRK1B Inhibitor and Conventional Chemotherapeutic Agents in Various Cancer Cell Lines.
It is important to note that the direct comparison of IC50 values across different studies and cell lines should be interpreted with caution due to variations in experimental conditions. The key takeaway from preclinical evidence is the synergistic effect observed when combining DYRK1B inhibitors with conventional chemotherapy.[6][7] For instance, depletion of Mirk (DYRK1B) in ovarian cancer cells has been shown to increase their sensitivity to cisplatin.[6][7] This suggests that this compound could be a valuable component of combination therapies, potentially allowing for lower, less toxic doses of conventional chemotherapeutic agents.
Experimental Protocol: MTT Cell Viability Assay
A standard method to determine the cytotoxic effects of therapeutic agents is the MTT assay.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, a comparator drug (e.g., cisplatin), or a combination of both for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Figure 2: Workflow for a typical MTT cell viability assay.
This compound vs. Other Targeted Therapies
The landscape of targeted cancer therapy is vast, with inhibitors targeting various signaling pathways crucial for tumor growth and survival, such as the PI3K/AKT/mTOR and MAPK pathways.[1] Preclinical evidence suggests potential for synergistic interactions between DYRK1B inhibitors and other targeted agents. For example, inhibition of the mTOR pathway can lead to an increase in DYRK1B protein levels, suggesting that a combination approach could be beneficial.[2]
While direct comparative studies are limited, the unique mechanism of this compound, which targets cancer cell quiescence, distinguishes it from many other targeted therapies that primarily focus on inhibiting proliferative signaling. This suggests that this compound could be used in combination with other targeted agents to create a multi-pronged attack on both proliferating and dormant cancer cell populations.
This compound vs. Immunotherapy
Immunotherapy, particularly the use of immune checkpoint inhibitors (ICIs), has revolutionized the treatment of several cancers.[1] These therapies work by unleashing the patient's own immune system to recognize and attack tumor cells. The efficacy of immunotherapy is often dependent on the immunogenicity of the tumor and the composition of the tumor microenvironment (TME).
Emerging preclinical data suggests that targeting DYRK1B could have immunomodulatory effects, creating a more favorable TME for immunotherapy.[12] By inducing apoptosis in cancer cells, DYRK1B inhibitors may promote the release of tumor antigens, a process that can enhance the anti-tumor immune response. Furthermore, some studies indicate that kinase inhibitors can modulate the function of immune cells within the TME.[1][13]
While still in early stages of investigation, the combination of this compound with immune checkpoint inhibitors presents an exciting avenue for future research. The rationale is that this compound could "prime" the tumor for an effective immune response by increasing tumor cell death and altering the TME, thereby enhancing the efficacy of ICIs.[12]
In Vivo Efficacy: Preclinical Xenograft Models
The ultimate test of any anti-cancer agent is its ability to inhibit tumor growth in a living organism. In vivo xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical drug development.
Experimental Data: Tumor Growth Inhibition
While specific in vivo comparative data for this compound is not widely published, studies on other DYRK1B inhibitors and Mirk/DYRK1B knockdown have demonstrated anti-tumor activity in xenograft models. For instance, in a prostate cancer xenograft model, the chemotherapeutic agent docetaxel showed significant tumor regression.[14] A study on an enzalutamide-resistant prostate cancer model showed that cabazitaxel was more effective than docetaxel.[15] The key finding from preclinical studies involving DYRK1B inhibitors is their ability to enhance the efficacy of standard-of-care agents like gemcitabine in pancreatic cancer xenografts.[16]
Experimental Protocol: In Vivo Xenograft Study
A typical xenograft study to evaluate the efficacy of this compound would involve the following steps:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups: vehicle control, this compound, a comparator drug (e.g., gemcitabine), and a combination of this compound and the comparator drug. Administer the treatments according to a predefined schedule and route.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess the efficacy of the treatments.
Figure 3: General workflow for an in vivo xenograft study.
Safety and Toxicity Profile
A crucial aspect of any therapeutic agent is its safety profile. Preclinical toxicology studies are essential to identify potential adverse effects.[17][18] While specific, detailed public data on the toxicity profile of this compound is limited, the general aim of targeted therapies is to have a wider therapeutic window and fewer off-target effects compared to conventional chemotherapy.[19] However, all kinase inhibitors have the potential for off-target effects, and a thorough safety assessment is critical.[2] Safety pharmacology studies are designed to evaluate the potential undesirable effects of a drug on major physiological systems.[8][20][21][22]
Conclusion and Future Directions
This compound and other DYRK1B inhibitors represent a novel and promising strategy in cancer therapy. Their unique mechanism of action, targeting cancer cell quiescence and survival, positions them as potentially powerful agents, particularly in combination with other therapies.
Key advantages of this compound and DYRK1B inhibitors include:
-
Targeting a distinct cancer cell vulnerability: By forcing quiescent cells back into the cell cycle, they can overcome a major mechanism of chemoresistance.
-
Synergistic potential: Preclinical data strongly supports their use in combination with conventional chemotherapy, other targeted therapies, and potentially immunotherapy.
-
Potential for a favorable therapeutic window: As DYRK1B is overexpressed in many tumors but has lower expression in most normal tissues, there is a potential for selective tumor targeting.[7]
Future research should focus on:
-
Direct head-to-head comparative studies: Generating robust preclinical data directly comparing the efficacy of this compound with standard-of-care agents in various cancer models.
-
In-depth toxicity studies: Thoroughly characterizing the safety profile of this compound to establish a clear therapeutic window.
-
Combination studies with immunotherapy: Further exploring the immunomodulatory effects of DYRK1B inhibition and its potential to enhance the efficacy of immune checkpoint inhibitors.
-
Clinical translation: Moving promising DYRK1B inhibitors into well-designed clinical trials to evaluate their safety and efficacy in cancer patients.
The development of this compound and other DYRK1B inhibitors holds significant promise for improving cancer treatment outcomes. Through continued rigorous preclinical and clinical investigation, the full therapeutic potential of this novel class of drugs can be realized.
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IC 50 values of P276-00 and gemcitabine in the different pancreatic cancer cell lines. ResearchGate. [Link]
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Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. ResearchGate. [Link]
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Clinical Potential of Kinase Inhibitors in Combination with Immune Checkpoint Inhibitors for the Treatment of Solid Tumors. PubMed. [Link]
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Doxorubicin and Cisplatin Modulate miR-21, miR-106, miR-126, miR-155 and miR-199 Levels in MCF7, MDA-MB-231 and SK-BR-3 Cells That Makes Them Potential Elements of the DNA-Damaging Drug Treatment Response Monitoring in Breast Cancer Cells—A Preliminary Study. National Institutes of Health. [Link]
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Multi-Trial Analysis Reveals Disconnect Between PFS and OS in Ovarian Cancer. OncLive. [Link]
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A Head-to-Head Analysis of Mirk/DYRK1B Kinase Inhibitors in Oncology Research
Introduction: The Rationale for Targeting Mirk/DYRK1B in Cancer
In the landscape of targeted cancer therapy, the dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), also known as minibrain-related kinase (Mirk), has emerged as a compelling pharmacological target.[1][2][3] Mirk/DYRK1B is a serine/threonine kinase that plays a critical role in cellular processes such as cell cycle regulation, proliferation, and survival.[4] Its dysregulation is implicated in the progression of numerous cancers, including pancreatic, ovarian, and non-small cell lung cancer.[5][6][7]
Mirk/DYRK1B is often overexpressed in tumors, an event correlated with a poor prognosis for patients.[1][2][3] A key function of this kinase is to act as a negative cell cycle regulator, pushing cancer cells into a quiescent or dormant state (G0 phase).[1][2][3][8] This quiescence confers resistance to conventional chemotherapies that primarily target rapidly dividing cells.[1][2][3] Furthermore, Mirk/DYRK1B promotes the survival of these quiescent cancer cells, in part by upregulating antioxidant genes and reducing levels of reactive oxygen species (ROS).[6][9][10]
The inhibition of Mirk/DYRK1B, therefore, presents a multi-pronged therapeutic strategy:
-
Forcing quiescent cancer cells to re-enter the cell cycle , thereby sensitizing them to chemotherapy.[1]
-
Inducing apoptosis (programmed cell death) in cancer cells.[1]
-
Increasing intracellular ROS levels , leading to DNA damage and cell death.[11]
This guide provides a head-to-head comparison of prominent Mirk/DYRK1B inhibitors, offering researchers a comprehensive overview of their biochemical potency, cellular activity, and the experimental protocols required for their evaluation.
Comparative Analysis of Lead Mirk/DYRK1B Inhibitors
The development of potent and selective Mirk/DYRK1B inhibitors is an active area of research. A significant challenge lies in achieving selectivity against the highly similar DYRK1A kinase, as many inhibitors target the conserved ATP-binding site.[1][2][3] Below is a comparative summary of several well-characterized inhibitors.
| Inhibitor | Mirk/DYRK1B IC₅₀ (nM) | DYRK1A IC₅₀ (nM) | DYRK2 IC₅₀ (nM) | Key Cellular Effects | Reference |
| AZ191 | 17 | 88 | 1890 | Promotes cell cycle re-entry, increases apoptosis and DNA damage. Enhances cisplatin cytotoxicity. | [3][7] |
| EHT5372 | N/A | N/A | N/A | Reduces spheroid volume, increases apoptosis, and enhances the toxicity of mTOR inhibitors. | [11][12][13] |
| RO5454948 | N/A | N/A | N/A | Selectively affects quiescent cancer cells, promoting cell cycle re-entry and apoptosis. | [1] |
| Harmine | 10,900 (for HH pathway) | N/A | N/A | Natural DYRK inhibitor; efficiently inhibits GLI1 protein expression. | [14] |
Note: IC₅₀ values can vary between different assay conditions. Data presented here is for comparative purposes.
Expert Insights on Inhibitor Selection:
The choice of inhibitor for a particular study depends on the experimental goals. AZ191, with its well-defined IC₅₀ values and demonstrated selectivity over DYRK2, is an excellent tool for studies requiring precise enzymatic inhibition data.[3] EHT5372 has shown efficacy in 3D culture models (spheroids) and in combination with other targeted therapies like mTOR inhibitors, making it suitable for more complex cellular and in vivo studies.[11][12][13] The causality behind combining Mirk and mTOR inhibitors is that mTOR inhibition can lead to a compensatory upregulation of Mirk; thus, dual inhibition can overcome this resistance mechanism.[12]
Signaling Pathways and Mechanism of Action
Mirk/DYRK1B inhibitors are typically ATP-competitive, binding to the kinase's active site and preventing the phosphorylation of its downstream substrates. This intervention disrupts key signaling pathways that cancer cells rely on for survival and chemoresistance.
Experimental Protocols for Inhibitor Evaluation
To ensure scientific rigor, protocols must be self-validating. The following are standard, detailed methodologies for assessing the efficacy of Mirk/DYRK1B inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase. A radiometric format offers high sensitivity.
Principle: Recombinant Mirk/DYRK1B kinase is incubated with a substrate (e.g., myelin basic protein), a phosphate donor ([γ-³²P]ATP), and varying concentrations of the inhibitor. The amount of ³²P incorporated into the substrate is quantified and is inversely proportional to the inhibitor's potency.
Step-by-Step Protocol:
-
Prepare Kinase Reaction Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT.
-
Set up Reactions: In a 96-well plate, combine 10 µL of recombinant Mirk/DYRK1B protein (e.g., 20-50 ng), 5 µL of the inhibitor (serially diluted in DMSO, then buffer), and 5 µL of the substrate (e.g., 1 mg/mL myelin basic protein).
-
Initiate Reaction: Add 5 µL of [γ-³²P]ATP solution (e.g., 10 µM ATP with 0.5 µCi [γ-³²P]ATP).
-
Incubate: Incubate the plate at 30°C for 20-30 minutes. The linear range of the reaction should be predetermined.
-
Stop Reaction & Spot: Stop the reaction by adding 10 µL of 3% phosphoric acid. Spot 20 µL of each reaction mixture onto P81 phosphocellulose paper.
-
Wash: Wash the paper three times for 5 minutes each in 75 mM phosphoric acid, followed by one wash in acetone.
-
Quantify: Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, which is an indicator of metabolically active cells. A decrease in ATP signifies cytotoxic or cytostatic effects.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., Panc-1, SKOV3) in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Inhibitor Treatment: Add 100 µL of medium containing the Mirk/DYRK1B inhibitor at 2x the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read Luminescence: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
Mirk/DYRK1B kinase is a validated therapeutic target in oncology, with its inhibition offering a promising strategy to combat chemoresistance and eliminate quiescent cancer cells.[1][2][3] While inhibitors like AZ191 have demonstrated potent and relatively selective activity in preclinical models, the development of next-generation inhibitors with improved selectivity profiles remains a key objective.[1][3] The high conservation of the ATP-binding site across the kinome is a significant hurdle, pushing research towards allosteric or covalent inhibitors.[15]
Future research will likely focus on:
-
Combination Therapies: As demonstrated with mTOR inhibitors, combining Mirk/DYRK1B inhibition with other targeted agents or standard chemotherapies could produce synergistic effects and overcome resistance.[7][11][12]
-
Biomarker Discovery: Identifying patient populations most likely to respond to Mirk/DYRK1B inhibition will be crucial for clinical translation. Overexpression of Mirk/DYRK1B itself is a primary candidate biomarker.[5][13]
-
In Vivo Studies: Rigorous testing of lead compounds in advanced preclinical models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models, is necessary to validate their therapeutic potential.[11][16]
The continued exploration of Mirk/DYRK1B inhibitors holds significant promise for expanding the arsenal of targeted therapies available to cancer patients.
References
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Papadimou, E., et al. (2024). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. Pharmaceutics. [Link]
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Papadimou, E., et al. (2024). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. PubMed. [Link]
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Papadimou, E., et al. (2024). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. ResearchGate. [Link]
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Deng, X., et al. (2014). Mirk/Dyrk1B, a novel therapeutic target, mediates cell survival in non-small cell lung cancer cells. Oncotarget. [Link]
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Friedman, E. (2012). The Kinase Mirk/dyrk1B: A Possible Therapeutic Target in Pancreatic Cancer. Cancers (Basel). [Link]
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Patsnap Synapse. (2024). What are DYRK1B inhibitors and how do they work?. Patsnap. [Link]
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Gruber, W., et al. (2015). DYRK1B as therapeutic target in Hedgehog/GLI-dependent cancer cells with Smoothened inhibitor resistance. Oncotarget. [Link]
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Papadimou, E., et al. (2024). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. MDPI. [Link]
-
Heinrich, F., et al. (2022). DYRK1B blockade promotes tumoricidal macrophage activity in pancreatic cancer. Gut. [Link]
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Mercer, S. E., et al. (2017). Abstract 3195: DYRK1B inhibitors prevent pharmacologic quiescence and sensitize lung cancers to EGFR inhibitors. AACR Journals. [Link]
-
Deng, X., et al. (2014). Mirk/dyrk1B kinase is upregulated following inhibition of mTOR. Oncogene. [Link]
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Friedman, E. (2013). The normal function of the cancer kinase Mirk/dyrk1B is to reduce reactive oxygen species. Antioxidants & Redox Signaling. [Link]
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Deng, X., et al. (2014). Mirk kinase inhibition blocks the in vivo growth of pancreatic cancer cells. Oncotarget. [Link]
-
Lee, K., et al. (2000). Mirk protein kinase is a mitogen-activated protein kinase substrate that mediates survival of colon cancer cells. Cancer Research. [Link]
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Deng, X., et al. (2015). Mirk kinase inhibition targets ovarian cancer ascites. Oncotarget. [Link]
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Deng, X., & Friedman, E. (2009). Mirk Regulates the Exit of Colon Cancer Cells from Quiescence. Journal of Biological Chemistry. [Link]
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Friedman, E. (2011). The role of mirk kinase in sarcomas. Sarcoma. [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Mirk-IN-1: A Framework for Laboratory Safety
A Senior Application Scientist's Directive on Responsible Chemical Waste Management
This guide provides a detailed operational and logistical framework for the proper disposal of Mirk-IN-1, a chemical inhibitor targeting the Mirk/dyrk1B serine/threonine kinase.[1][2][3] As researchers and drug development professionals, our responsibility extends beyond the discovery process to ensuring the safe and environmentally conscious management of all chemical reagents. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and compliance.
Core Principle: The Primacy of the Safety Data Sheet (SDS)
Before any handling or disposal of this compound, you are required to obtain and thoroughly review its specific Safety Data Sheet (SDS) provided by the manufacturer. An SDS contains critical, substance-specific information that supersedes any general guidance. This document should be considered a procedural template to be adapted based on the definitive hazards and instructions outlined in the SDS for this compound.
Hazard Characterization and Risk Assessment
The foundation of safe disposal is a complete understanding of the chemical's hazardous properties. This compound, as a complex organic molecule, must be treated as hazardous chemical waste unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department.[4]
Most chemical waste is regulated under one or more of the following characteristics as defined by the Environmental Protection Agency (EPA) and other regulatory bodies.[5][6][7]
| Hazard Characteristic | Description | Relevance to this compound Disposal |
| Ignitability | Liquids with a flash point below 60°C (140°F), flammable solids, or oxidizers.[7][8] | The solvent used to dissolve this compound (e.g., DMSO, Ethanol) will likely determine this characteristic. Waste solutions must be segregated as flammable if the solvent meets the criteria. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[5][7][8] | While solid this compound is not corrosive, solutions prepared in strong acidic or basic buffers would be. This waste must be segregated from flammable organic solvents. |
| Reactivity | Substances that are unstable, react violently with water, or generate toxic gases when mixed with water, acids, or bases.[5] | The specific reactivity of this compound will be detailed in its SDS. It is crucial to avoid mixing this compound waste with incompatible chemicals.[9][10] |
| Toxicity | Harmful or fatal when ingested or absorbed, or leaches toxic chemicals into the environment.[6][7] | As a biologically active kinase inhibitor, this compound should be presumed to have toxicological properties. All forms of this compound waste are considered toxic and must not be disposed of in regular trash or down the drain.[11] |
Personal Protective Equipment (PPE) and Handling
When handling any form of this compound waste, from the pure compound to contaminated materials, adherence to proper PPE protocols is mandatory.
-
Eye Protection: Wear safety glasses or goggles at all times.[12]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and change them immediately if contaminated.[13]
-
Body Protection: A standard laboratory coat is required.
-
Ventilation: All handling of solid this compound and preparation of waste solutions should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[4][14]
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation is the most critical step in the disposal process to prevent dangerous chemical reactions and ensure compliance.[9][15] All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][6][9]
This compound Waste Stream Decision Workflow
Caption: Decision workflow for segregating this compound waste streams.
Protocol 1: Disposal of Solid this compound (Unused/Expired)
-
Container: Keep the compound in its original, clearly labeled manufacturer's container. If this is not possible, use a new, clean, sealable container (e.g., glass vial) made of a compatible material.[9]
-
Labeling: Affix a "Hazardous Waste" label to the container.[6] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate quantity of waste.
-
The date accumulation started.
-
-
Storage: Store the sealed container in the designated SAA, segregated from incompatible materials like strong acids or bases.[6][9]
Protocol 2: Disposal of Liquid this compound Solutions
-
Segregation is Key: Never mix different types of liquid waste.[10]
-
Organic/Flammable Solutions (e.g., in DMSO, Ethanol): Pour waste into a designated "Flammable Organic Waste" or "Solvent Waste" container. These are typically plastic-coated glass or polyethylene carboys.
-
Aqueous Solutions (e.g., in PBS, Tris buffer): Pour waste into a designated "Aqueous Toxic Waste" container. Do not mix with organic solvents.
-
-
Container Management:
-
Labeling: The waste carboy must have a "Hazardous Waste" label detailing all chemical constituents by percentage or volume.[6][9] For example: "99% DMSO, 1% this compound".
Protocol 3: Disposal of Contaminated Labware and PPE
-
Sharps: All sharps (needles, contaminated glass slides, broken glass) must be placed directly into a designated, puncture-proof sharps container labeled for chemical contamination.[16]
-
Non-Sharps (Solid Waste): Gloves, pipette tips, plastic tubes, and other disposable items grossly contaminated with this compound should be collected in a dedicated, labeled plastic bag or a lined cardboard box designated for solid chemical waste.[16]
-
Empty Containers: An empty this compound vial is still considered hazardous waste. It should be managed as solid waste. For larger chemical containers, institutional policies may require triple-rinsing, with the rinsate collected as hazardous liquid waste, before the container can be discarded.[4][10]
Spill Management
In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate (If Necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's EHS emergency line.
-
Manage Small Spills: If the spill is small and you are trained to handle it:
-
Don appropriate PPE.
-
Contain the spill using a chemical spill kit absorbent.
-
Work from the outside of the spill inward.
-
Collect all contaminated absorbent materials and place them in a sealed bag or container.
-
Label the container as "Hazardous Waste" detailing the spilled chemical and the absorbent used.
-
Clean the area thoroughly.
-
Final Disposal and EHS Coordination
The ultimate disposal of hazardous waste is managed by your institution's EHS department in compliance with federal, state, and local regulations.[5][6]
Overall Disposal Workflow
Caption: General workflow from waste generation to final EHS-managed disposal.
-
Monitor Waste Levels: Regularly inspect your SAA to check waste levels and container integrity.[6][9]
-
Request Pickup: Once a waste container is 90% full, or according to your institution's schedule, submit a chemical waste pickup request to your EHS department.[6][10] This is often done through an online portal.[17]
-
Await Collection: Do not transport hazardous waste yourself. Trained EHS personnel will collect the waste directly from your laboratory's SAA or a designated building collection point.[4]
By adhering to this comprehensive framework, you ensure that the disposal of this compound is conducted with the highest commitment to safety, scientific integrity, and environmental stewardship.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. [Link]
-
Properly Managing Chemical Waste in Laboratories - Ace Waste. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]
-
Chemical Waste Management Reference Guide | Environmental Health and Safety - OSU EHS - The Ohio State University. [Link]
-
Hazardous Chemical Waste Management Guidelines - Columbia | Research. [Link]
-
Chemical Waste - UW Environmental Health & Safety - University of Washington. [Link]
-
Hazardous Waste and Disposal Considerations - American Chemical Society. [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]
-
Chemical Waste - MIT EHS. [Link]
-
Chemical Waste | Environmental Health & Safety (EHS) - The University of Texas at Austin. [Link]
-
SAFETY DATA SHEET - Not specified. [Link]
-
MATERIAL SAFETY DATA SHEET - Clarke Mosquito Control Products, Inc. [Link]
-
Mirk Regulates the Exit of Colon Cancer Cells from Quiescence - PMC - NIH. [Link]
-
SAFETY DATA SHEET - Merck Millipore. [Link]
-
The survival kinase Mirk/dyrk1B is activated through Rac1-MKK3 signaling - PubMed - NIH. [Link]
-
Mirk/Dyrk1B in cancer - PubMed. [Link]
-
Waste Management in Biomedicum - KI Staff portal. [Link]
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- 1. Mirk Regulates the Exit of Colon Cancer Cells from Quiescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The survival kinase Mirk/dyrk1B is activated through Rac1-MKK3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mirk/Dyrk1B in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. Chemical Waste – EHS [ehs.mit.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. beta.lakeland.edu [beta.lakeland.edu]
- 14. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 15. acewaste.com.au [acewaste.com.au]
- 16. Waste Management in Biomedicum | Staff Portal [staff.ki.se]
- 17. Chemical Waste | UW Environmental Health & Safety [ehs.washington.edu]
A Researcher's Guide to the Safe Handling of Mirk-IN-1: Personal Protective Equipment and Disposal
As a potent kinase inhibitor, Mirk-IN-1 is a valuable tool in drug development and cellular research. However, its biochemical activity necessitates a robust safety protocol to protect researchers from potential exposure. This guide provides essential, field-tested procedures for the safe handling, use, and disposal of this compound, ensuring both personal safety and experimental integrity. Our approach moves beyond a simple checklist, explaining the scientific rationale behind each recommendation to build a culture of safety and confidence in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
While a comprehensive toxicological profile for this compound is not extensively published, its classification as a multi-kinase inhibitor requires that it be handled as a potentially hazardous compound.[1] The primary routes of occupational exposure are inhalation of the powder, dermal contact, and accidental ingestion. The potential hazards, based on compounds with similar activity, include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, a proactive and stringent personal protective equipment (PPE) protocol is not just recommended, but mandatory.
Key Compound Information:
| Property | Information |
|---|---|
| CAS Number | 1627729-62-7[1] |
| Molecular Formula | C₂₃H₂₀N₄O₃S[1] |
| Molecular Weight | 432.5 g/mol [1] |
| Appearance | Solid[1] |
| Solubility | Soluble in DMSO[1] |
| Storage | Short-term: -20°C, Long-term: -80°C[1] |
The Core of Protection: Selecting the Right PPE
The selection of PPE is the first line of defense against exposure. It's not just about wearing protective gear, but understanding why each component is critical. For a potent compound like this compound, a multi-layered approach is essential.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove's cuff should extend over the gown sleeve.[2] | Prevents skin absorption, which is a primary exposure route. Double gloving allows for the immediate removal of the outer glove if it becomes contaminated, preventing the spread of the compound.[2][3] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated).[2] | Protects skin and personal clothing from contamination by splashes or aerosols. Must be discarded as hazardous waste after use.[2] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles are mandatory. A full face shield should be worn over goggles when handling the solid compound or any solutions.[1][2] | Protects against splashes and aerosolized particles from entering the eyes or contacting the face.[2] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator.[1] | Required when handling the solid compound outside of a certified containment system (like a fume hood) to prevent the inhalation of fine powders.[1][2] |
This multi-barrier PPE strategy is crucial for minimizing risk. The principle is to create redundant layers of protection, assuming that any single barrier could potentially fail.
Caption: PPE selection workflow for this compound.
Operational Plan: From Receipt to Use
A clear, step-by-step operational plan minimizes the chance of error and exposure.
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE (lab coat and single gloves) before opening the shipping container.
-
Store this compound according to the manufacturer's instructions, typically at -20°C for short-term and -80°C for long-term storage, in a clearly labeled, designated area.[1]
Preparing a Stock Solution (Example Workflow): This procedure should be performed within a certified chemical fume hood to minimize inhalation risk.[1]
-
Preparation: Assemble all necessary materials: this compound vial, anhydrous DMSO, sterile microcentrifuge tubes, and calibrated micropipettes.
-
Don PPE: Put on the full PPE ensemble as detailed in the table above, including double gloves, a disposable gown, safety goggles, and a face shield.
-
Weighing: If working with the solid, carefully weigh the required amount in a disposable weigh boat inside the fume hood.
-
Solubilization: Add the appropriate volume of DMSO to the vial or microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex briefly until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store at the recommended temperature.
-
Immediate Cleanup: Decontaminate the work surface within the fume hood. Dispose of all contaminated disposables (e.g., pipette tips, weigh boat, gloves) as hazardous waste.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and correct response is critical.
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the full PPE ensemble, including respiratory protection.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite or chemical absorbent pads).
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution, followed by a rinse with soap and water. All cleaning materials must be disposed of as hazardous waste.
Caption: Step-by-step emergency response for a this compound spill.
First Aid for Exposure:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration and seek urgent medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Disposal Plan: A Cradle-to-Grave Responsibility
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional, local, and federal regulations.[1] Never dispose of this compound or its solutions down the drain.[1]
| Waste Type | Description | Disposal Container | Final Disposal Method |
| Solid Hazardous Waste | Contaminated gloves, gowns, weigh boats, pipette tips, empty vials.[2] | Designated, sealed, and clearly labeled hazardous waste container (e.g., a yellow chemotherapy waste bin).[2] | High-temperature incineration by a certified hazardous waste management company.[2] |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents. | Labeled, leak-proof hazardous liquid waste container.[2] | Incineration by a certified hazardous waste management company.[2] |
| Sharps Hazardous Waste | Needles and syringes used in any in vivo studies. | Puncture-proof, labeled sharps container designated for hazardous waste.[2][4] | Autoclaving followed by incineration, or as per institutional protocol for hazardous sharps.[2] |
By adhering to these comprehensive safety and handling protocols, you can confidently work with this compound, ensuring the protection of yourself and your colleagues while advancing your research goals.
References
- Personal protective equipment for handling LY2874455. Benchchem.
- Essential Safety and Logistical Information for Handling Mlk-IN-1. Benchchem.
- Personal Protective Equipment. POGO Satellite Manual.
- Standard Microbiological Practices for Biosafety Level 1 Laboratories.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
